molecular formula C10H13NO4S B1295667 Ethyl 4-(Methylsulfonamido)benzoate CAS No. 7151-77-1

Ethyl 4-(Methylsulfonamido)benzoate

货号: B1295667
CAS 编号: 7151-77-1
分子量: 243.28 g/mol
InChI 键: AOBNSCYTCGBVQR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ethyl 4-(Methylsulfonamido)benzoate is a useful research compound. Its molecular formula is C10H13NO4S and its molecular weight is 243.28 g/mol. The purity is usually 95%.
The exact mass of the compound Ethyl 4-[(methylsulfonyl)amino]benzoate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 70314. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

ethyl 4-(methanesulfonamido)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4S/c1-3-15-10(12)8-4-6-9(7-5-8)11-16(2,13)14/h4-7,11H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOBNSCYTCGBVQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90290675
Record name ethyl 4-[(methylsulfonyl)amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90290675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7151-77-1
Record name Benzoic acid, 4-[(methylsulfonyl)amino]-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7151-77-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 70314
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007151771
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7151-77-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70314
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ethyl 4-[(methylsulfonyl)amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90290675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 4-(Methylsulfonamido)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a primary synthetic pathway for Ethyl 4-(methylsulfonamido)benzoate, a valuable intermediate in pharmaceutical and chemical research. The synthesis is presented as a two-step process, commencing with the preparation of the key precursor, ethyl 4-aminobenzoate, followed by its sulfonamidation to yield the final product. This document includes detailed experimental protocols, quantitative data, and process visualizations to support laboratory-scale synthesis and process development.

Synthesis Overview

The synthesis of this compound is most effectively achieved through a two-step reaction sequence. The first step involves the reduction of a nitro group to an amine, followed by the sulfonylation of the resulting amine.

Step 1: Synthesis of Ethyl 4-aminobenzoate

The initial step focuses on the preparation of ethyl 4-aminobenzoate, a crucial precursor. A common and efficient method for this transformation is the reduction of ethyl 4-nitrobenzoate. While various reduction methods exist, including catalytic hydrogenation, a robust and scalable method utilizing indium powder and ammonium chloride in an aqueous ethanol solution is detailed here. This method offers high yields and avoids the need for high-pressure hydrogenation equipment.[1][2]

Step 2: Synthesis of this compound

The second and final step involves the reaction of ethyl 4-aminobenzoate with methanesulfonyl chloride in the presence of a base to form the desired sulfonamide. This is a standard method for the formation of sulfonamides from amines. Pyridine is often employed as both the solvent and the acid scavenger in this type of reaction.

Data Presentation

The following tables summarize the quantitative data associated with the synthesis of this compound and its precursor.

Table 1: Synthesis of Ethyl 4-aminobenzoate from Ethyl 4-nitrobenzoate

ParameterValueReference
Starting MaterialEthyl 4-nitrobenzoate[1]
Reducing AgentIndium powder[1]
ReagentAmmonium chloride[1]
SolventEthanol/Water[1]
Reaction TemperatureReflux[1]
Reaction Time2.5 hours[1]
Yield90%[1]

Table 2: Synthesis of this compound from Ethyl 4-aminobenzoate (Representative Method)

ParameterValueReference
Starting MaterialEthyl 4-aminobenzoate
ReagentMethanesulfonyl chloride[3]
Base/SolventPyridine[3]
Reaction Temperature0 °C to room temperature[3]
Reaction Time3 hours[3]
YieldNot specified

Note: The data in Table 2 is based on a general procedure for the synthesis of N-phenylmethanesulfonamide and represents a typical protocol for this type of transformation.[3] Specific yields for the synthesis of this compound may vary.

Experimental Protocols

Step 1: Synthesis of Ethyl 4-aminobenzoate

This procedure is adapted from Organic Syntheses.[1]

Materials:

  • Ethyl 4-nitrobenzoate (10 g, 51 mmol)

  • Ethanol (250 mL)

  • Ammonium chloride (27.4 g, 510 mmol)

  • Water (125 mL)

  • Indium powder (23.5 g, 205 mmol)

  • Dichloromethane

  • Brine

  • Anhydrous sodium sulfate

  • Hexane

Procedure:

  • A 1000-mL round-bottomed flask equipped with a magnetic stir bar is charged with a suspension of 10 g (51 mmol) of ethyl 4-nitrobenzoate in 250 mL of ethanol.

  • A solution of 27.4 g (510 mmol) of ammonium chloride in 125 mL of water is added to the flask.

  • Indium powder (23.5 g, 205 mmol) is added to the mixture.

  • The resulting mixture is heated at reflux for 2.5 hours.

  • The reaction mixture is allowed to cool to room temperature, diluted with 350-400 mL of water, and filtered under vacuum.

  • The filtrate is extracted with 6-8 portions of 50-60 mL of dichloromethane.

  • The combined organic phases are washed with 100 mL of brine and dried over anhydrous sodium sulfate.

  • The resulting solution is concentrated under reduced pressure.

  • The crude product is dissolved in 100 mL of dichloromethane, concentrated by warming, and then 50 mL of hexane is added.

  • The solution is allowed to stand in a refrigerator overnight and then filtered under vacuum to yield ethyl 4-aminobenzoate (7.63 g, 90%).[1]

Step 2: Synthesis of this compound (Representative Protocol)

This representative procedure is based on a general method for the synthesis of N-phenylmethanesulfonamide.[3]

Materials:

  • Ethyl 4-aminobenzoate

  • Pyridine

  • Methanesulfonyl chloride

  • Dichloromethane

  • 2N aqueous sodium hydroxide

  • Concentrated hydrochloric acid

Procedure:

  • In a suitable reaction vessel, dissolve ethyl 4-aminobenzoate in pyridine.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add methanesulfonyl chloride dropwise to the cooled solution, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3 hours.

  • Extract the mixture with 2N aqueous sodium hydroxide.

  • Combine the aqueous extracts and wash them with dichloromethane to remove any remaining organic impurities.

  • Cool the aqueous layer to approximately 0°C and acidify with concentrated hydrochloric acid to a pH of approximately 1.

  • Collect the resulting precipitate by vacuum filtration, wash the solid with cold water, and dry to obtain this compound.

Visualizations

Synthesis Pathway Diagram

Synthesis_Pathway cluster_step1 Step 1: Reduction cluster_step2 Step 2: Sulfonamidation Ethyl_4_nitrobenzoate Ethyl 4-nitrobenzoate Ethyl_4_aminobenzoate Ethyl 4-aminobenzoate Ethyl_4_nitrobenzoate->Ethyl_4_aminobenzoate In, NH4Cl Ethanol/Water, Reflux Ethyl_4_aminobenzoate_2 Ethyl 4-aminobenzoate Ethyl_4_methylsulfonamidobenzoate This compound Ethyl_4_aminobenzoate_2->Ethyl_4_methylsulfonamidobenzoate Methanesulfonyl chloride Pyridine, 0°C to rt

Caption: Overall synthesis pathway for this compound.

Experimental Workflow for Sulfonamidation

Experimental_Workflow Start Dissolve Ethyl 4-aminobenzoate in Pyridine Cool Cool to 0°C Start->Cool Add_MsCl Add Methanesulfonyl Chloride (dropwise) Cool->Add_MsCl React Stir at Room Temperature (3 hours) Add_MsCl->React Workup Aqueous Workup (NaOH, HCl) React->Workup Isolate Filter and Dry Product Workup->Isolate

Caption: Experimental workflow for the sulfonamidation step.

References

An In-depth Technical Guide to Ethyl 4-(Methylsulfonamido)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-(Methylsulfonamido)benzoate is a chemical compound with the CAS Number 7151-77-1. It belongs to the class of sulfonamides and benzoates, structural motifs that are of significant interest in medicinal chemistry and materials science. As a substituted aromatic compound, it possesses functional groups—an ester and a sulfonamide—that make it a versatile intermediate for further chemical transformations. This document provides a comprehensive overview of its known chemical properties, a proposed synthetic protocol, and a discussion of its potential applications based on its structural features. It is important to note that this compound is considered a rare chemical, primarily supplied for early discovery research, and as such, extensive analytical data is not widely available.

Core Chemical Properties

The physical and chemical properties of this compound are summarized below. Data for some properties are not available for this specific compound; in such cases, data for the closely related isomer, Ethyl 4-(methylsulfamoyl)benzoate (CAS: 874841-20-0), is provided for estimation purposes and is clearly noted.

PropertyValueSource
CAS Number 7151-77-1
Molecular Formula C₁₀H₁₃NO₄S
Molecular Weight 243.283 g/mol
Boiling Point 373.3 ± 44.0 °C at 760 mmHg[1]
Density 1.3 ± 0.1 g/cm³[1]
Flash Point 179.5 ± 28.4 °C[1]
LogP 1.93[1]
Index of Refraction 1.525*[1]
MDL Number MFCD00025051

*Data for Ethyl 4-(methylsulfamoyl)benzoate (CAS: 874841-20-0)

Experimental Protocols: Synthesis

Proposed Synthesis: N-Sulfonylation of Ethyl 4-aminobenzoate

This procedure describes the reaction of Ethyl 4-aminobenzoate with methanesulfonyl chloride in the presence of a non-nucleophilic base, such as pyridine, which also serves as the solvent.

Materials:

  • Ethyl 4-aminobenzoate

  • Methanesulfonyl chloride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for elution

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve Ethyl 4-aminobenzoate (1 equivalent) in anhydrous pyridine. Cool the solution to 0 °C in an ice bath.

  • Addition of Sulfonyl Chloride: Add methanesulfonyl chloride (1.1 equivalents) dropwise to the cooled solution. The reaction is exothermic, and the slow addition helps to control the temperature.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, dilute the mixture with dichloromethane.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl to remove pyridine. Multiple washes may be necessary.

    • Wash the organic layer with saturated NaHCO₃ solution to remove any remaining acid.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to yield pure this compound.

  • Characterization: Confirm the identity and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy.

Visualizations

The following diagrams illustrate the proposed logical workflow for the synthesis of this compound.

Synthesis_Workflow Start Start: Reagents Reagents Ethyl 4-aminobenzoate + Methanesulfonyl chloride + Pyridine Start->Reagents 1. Prepare Reaction Reaction at 0°C to RT Reagents->Reaction 2. Combine & Stir Workup Aqueous Work-up (DCM, HCl, NaHCO₃, Brine) Reaction->Workup 3. Quench & Extract Drying Dry Organic Layer (Na₂SO₄ or MgSO₄) Workup->Drying 4. Isolate Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration 5. Concentrate Purification Purification (Column Chromatography) Concentration->Purification 6. Purify Product Pure Product: This compound Purification->Product 7. Isolate End End: Characterization Product->End 8. Analyze

Caption: Proposed workflow for the synthesis of this compound.

Biological Context and Signaling Pathways

There is currently no specific information in the public domain detailing the biological activity of this compound or its involvement in any signaling pathways. However, the sulfonamide functional group is a well-known pharmacophore present in a wide range of therapeutic agents, including antibiotics, diuretics, and anti-inflammatory drugs. The presence of both the sulfonamide and benzoate ester moieties suggests that this compound could be a valuable building block in drug discovery programs for creating libraries of novel compounds for biological screening. Further research is required to elucidate any potential biological roles.

References

In-Depth Technical Guide: Ethyl 4-(Methylsulfonamido)benzoate (CAS 7151-77-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-(methylsulfonamido)benzoate, with the Chemical Abstracts Service (CAS) registry number 7151-77-1, is an organic compound characterized by a central benzene ring substituted with an ethyl ester and a methylsulfonamido group at the para position. This molecule belongs to the sulfonamide class of compounds, a group renowned for its diverse biological activities and widespread use in pharmaceuticals. This technical guide provides a comprehensive overview of the available data on this compound, including its physicochemical properties, spectroscopic characterization, a proposed synthesis protocol, and a discussion of the potential biological relevance of the broader sulfonamide class. It is important to note that while some physicochemical data is available, specific experimental spectroscopic and biological activity data for this particular compound are limited in publicly accessible databases.

Physicochemical Properties

The known and predicted physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding its behavior in various experimental and physiological environments.

PropertyValueSource
CAS Number 7151-77-1
Molecular Formula C₁₀H₁₃NO₄SCymitQuimica[1]
Molecular Weight 243.28 g/mol Sigma-Aldrich[2]
Melting Point 131-133 °CLabNovo[3]
Boiling Point 375.6 ± 44.0 °C at 760 mmHg (Predicted)LabNovo[3]
InChI Key AOBNSCYTCGBVQR-UHFFFAOYSA-NCymitQuimica[1]
LogP 1.93 (Predicted)
Appearance Solid (Predicted)

Spectroscopic Characterization

Predicted ¹H NMR Spectroscopy

The predicted ¹H NMR spectrum of this compound in CDCl₃ would likely exhibit the following signals:

  • Aromatic Protons: Two doublets in the aromatic region (δ 7.0-8.5 ppm), corresponding to the protons on the benzene ring. The protons ortho to the ester group will be more deshielded than the protons ortho to the sulfonamido group.

  • Ethyl Ester Protons: A quartet corresponding to the -OCH₂- protons and a triplet for the -CH₃ protons of the ethyl group, typically found at δ 4.0-4.5 ppm and δ 1.2-1.5 ppm, respectively.

  • Methylsulfonamido Protons: A singlet for the methyl group protons of the sulfonamide at approximately δ 3.0 ppm.

  • Amine Proton: A broad singlet for the N-H proton of the sulfonamide, the chemical shift of which can be variable.

Predicted ¹³C NMR Spectroscopy

The predicted ¹³C NMR spectrum would show distinct signals for each unique carbon atom:

  • Carbonyl Carbon: A signal for the ester carbonyl carbon in the range of δ 165-175 ppm.

  • Aromatic Carbons: Four signals for the aromatic carbons, with the carbon attached to the ester group being the most downfield.

  • Ethyl Ester Carbons: Signals for the -OCH₂- and -CH₃ carbons of the ethyl group, typically around δ 60-65 ppm and δ 14-16 ppm, respectively.

  • Methylsulfonamido Carbon: A signal for the methyl carbon of the sulfonamide group around δ 30-40 ppm.

Predicted Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for its functional groups:

  • N-H Stretch: A sharp peak around 3300-3400 cm⁻¹ corresponding to the N-H bond of the sulfonamide.

  • C=O Stretch: A strong absorption band for the ester carbonyl group around 1700-1730 cm⁻¹.

  • S=O Stretch: Two strong absorption bands for the symmetric and asymmetric stretching of the S=O bonds in the sulfonamide group, typically in the ranges of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹.

  • C-O Stretch: An absorption band for the C-O bond of the ester group.

  • Aromatic C-H and C=C Stretches: Characteristic peaks in the aromatic region.

Predicted Mass Spectrometry

In a mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z = 243. The fragmentation pattern would likely involve the loss of the ethoxy group (-OCH₂CH₃) from the ester, the loss of the methylsulfonyl group (-SO₂CH₃), and cleavage of the sulfonamide bond.

Synthesis Protocol

Proposed Synthetic Pathway

The synthesis can be envisioned in two main steps:

  • Sulfonylation of Ethyl 4-aminobenzoate: Reaction of commercially available Ethyl 4-aminobenzoate with methanesulfonyl chloride in the presence of a base like pyridine or triethylamine.

  • Alternative Route: Esterification of 4-(Methylsulfonamido)benzoic acid: If 4-(Methylsulfonamido)benzoic acid is available, it can be esterified using ethanol in the presence of a strong acid catalyst such as sulfuric acid.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of this compound from Ethyl 4-aminobenzoate

  • Reaction Setup: To a solution of Ethyl 4-aminobenzoate (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or pyridine) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), add pyridine (1.5 equivalents) or another suitable base.

  • Addition of Reagent: Cool the reaction mixture to 0 °C in an ice bath. Slowly add methanesulfonyl chloride (1.1 equivalents) dropwise to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification Ethyl 4-aminobenzoate Ethyl 4-aminobenzoate Dissolve Ethyl 4-aminobenzoate in Pyridine Dissolve Ethyl 4-aminobenzoate in Pyridine Ethyl 4-aminobenzoate->Dissolve Ethyl 4-aminobenzoate in Pyridine Methanesulfonyl chloride Methanesulfonyl chloride Add Methanesulfonyl chloride Add Methanesulfonyl chloride Methanesulfonyl chloride->Add Methanesulfonyl chloride Pyridine Pyridine Pyridine->Dissolve Ethyl 4-aminobenzoate in Pyridine Cool to 0 C Cool to 0 C Dissolve Ethyl 4-aminobenzoate in Pyridine->Cool to 0 C Cool to 0 C->Add Methanesulfonyl chloride Stir at room temperature Stir at room temperature Add Methanesulfonyl chloride->Stir at room temperature Quench with water Quench with water Stir at room temperature->Quench with water Extract with DCM Extract with DCM Quench with water->Extract with DCM Wash with HCl, NaHCO3, brine Wash with HCl, NaHCO3, brine Extract with DCM->Wash with HCl, NaHCO3, brine Dry and concentrate Dry and concentrate Wash with HCl, NaHCO3, brine->Dry and concentrate Purify by chromatography Purify by chromatography Dry and concentrate->Purify by chromatography Final Product Final Product Purify by chromatography->Final Product

Proposed synthesis workflow for this compound.

Biological Activity and Signaling Pathways

There is no specific biological activity reported for this compound in the scientific literature. However, the sulfonamide functional group is a well-known pharmacophore present in a wide range of therapeutic agents.

General Biological Activities of Sulfonamides

Sulfonamides are known to exhibit a broad spectrum of biological activities, including:

  • Antibacterial: The most classic role of sulfonamides is as antimicrobial agents. They act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), which is essential for the synthesis of folic acid in bacteria.[3]

  • Anticancer: Some sulfonamide derivatives have shown potential as anticancer agents by targeting various pathways involved in cell proliferation and survival.

  • Anti-inflammatory: Certain sulfonamides are known to possess anti-inflammatory properties.

  • Diuretic: Sulfonamide-based drugs are used as diuretics.

Potential Signaling Pathway Involvement (General for Sulfonamides)

Given the antibacterial activity of many sulfonamides, a common mechanism of action involves the disruption of the folate biosynthesis pathway in prokaryotes. This pathway is crucial for the synthesis of nucleotides and certain amino acids.

Folate_Pathway_Inhibition PABA p-Aminobenzoic acid (PABA) DHPS Dihydropteroate Synthase PABA->DHPS DHF Dihydrofolic Acid DHPS->DHF Folate Synthesis THF Tetrahydrofolic Acid DHF->THF Nucleotides Nucleotide Synthesis THF->Nucleotides Sulfonamide Sulfonamide Drug Sulfonamide->DHPS Inhibition

General mechanism of action for antibacterial sulfonamides.

Disclaimer: The signaling pathway depicted above represents a general mechanism for antibacterial sulfonamides and has not been experimentally validated for this compound.

Conclusion

This compound is a sulfonamide-containing organic compound for which basic physicochemical data is available. However, a comprehensive experimental characterization, including detailed spectroscopic data and biological activity profiling, is currently lacking in the public domain. The proposed synthesis protocol offers a viable route for its preparation, which would enable further investigation into its properties and potential applications. Given the established importance of the sulfonamide scaffold in drug discovery, this compound represents a compound of interest for further research and characterization. Experimental validation of its synthesis, spectroscopic properties, and biological activity is essential to fully elucidate its potential.

References

Spectroscopic Data for Ethyl 4-(Methylsulfonamido)benzoate: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for publicly available spectroscopic data (NMR, IR, and MS) for Ethyl 4-(Methylsulfonamido)benzoate reveals a significant lack of specific experimental datasets for this compound. Commercial suppliers of this chemical, such as Sigma-Aldrich, explicitly state that they do not provide analytical data, placing the responsibility of identity and purity confirmation on the buyer. This scarcity of information necessitates a predictive and comparative approach to understanding its likely spectroscopic characteristics, drawing on data from structurally similar compounds.

While direct experimental data is not available, this guide will provide a theoretical framework for the expected spectroscopic features of this compound, alongside general experimental protocols for acquiring such data.

Predicted Spectroscopic Data

The following tables outline the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound based on the analysis of its functional groups and comparison with analogous structures.

Table 1: Predicted ¹H NMR Spectral Data
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~1.3-1.4Triplet3H-OCH₂CH₃
~3.0Singlet3H-SO₂CH₃
~4.3-4.4Quartet2H-OCH₂ CH₃
~7.3Doublet2HAromatic CH (ortho to -NHSO₂CH₃)
~8.0Doublet2HAromatic CH (ortho to -COOCH₂CH₃)
~9.8Singlet (broad)1H-NH SO₂CH₃
Table 2: Predicted ¹³C NMR Spectral Data
Chemical Shift (δ, ppm)Assignment
~14-OCH₂CH₃
~40-SO₂CH₃
~61-OCH₂ CH₃
~118Aromatic CH
~128Aromatic C (quaternary)
~131Aromatic CH
~143Aromatic C (quaternary)
~165C =O
Table 3: Predicted IR Absorption Bands
Wavenumber (cm⁻¹)Functional GroupVibrational Mode
~3250N-HStretching
~3100-3000Aromatic C-HStretching
~2980-2850Aliphatic C-HStretching
~1720C=O (Ester)Stretching
~1600, ~1500Aromatic C=CStretching
~1340, ~1160S=O (Sulfonamide)Asymmetric & Symmetric Stretching
~1250C-O (Ester)Stretching
Table 4: Predicted Mass Spectrometry Fragmentation
m/zFragment Ion
243[M]⁺ (Molecular Ion)
214[M - C₂H₅]⁺
198[M - OCH₂CH₃]⁺
164[M - SO₂CH₃]⁺
136[M - SO₂CH₃ - C₂H₄]⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for a solid organic compound like this compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrumentation: A standard NMR spectrometer (e.g., 300 or 500 MHz).

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters: spectral width of 10-15 ppm, pulse angle of 30-45°, relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • Typical parameters: spectral width of 200-220 ppm, pulse angle of 30-45°, relaxation delay of 2-5 seconds, and a larger number of scans compared to ¹H NMR.

2. Infrared (IR) Spectroscopy

  • Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Collect a background spectrum of the clean ATR crystal.

    • Collect the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

    • Typically, spectra are collected over a range of 4000-400 cm⁻¹.

3. Mass Spectrometry (MS)

  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method such as direct infusion or through a gas or liquid chromatograph.

  • Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Experimental Workflow

The logical flow for the spectroscopic analysis of this compound is depicted in the following diagram.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_conclusion Conclusion synthesis Synthesis & Purification of This compound nmr NMR Spectroscopy (¹H and ¹³C) synthesis->nmr Aliquots ir IR Spectroscopy synthesis->ir Aliquots ms Mass Spectrometry synthesis->ms Aliquots nmr_data NMR Data Analysis nmr->nmr_data ir_data IR Data Analysis ir->ir_data ms_data MS Data Analysis ms->ms_data structure Structural Elucidation & Purity Assessment nmr_data->structure ir_data->structure ms_data->structure

Caption: Workflow for the spectroscopic characterization of a chemical compound.

An In-depth Technical Guide to the Solubility Profile of Ethyl 4-(Methylsulfonamido)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of Ethyl 4-(Methylsulfonamido)benzoate (CAS 7151-77-1). Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this guide focuses on its physicochemical properties, the general solubility characteristics of sulfonamides, detailed experimental protocols for determining its solubility, and an introduction to predictive solubility models.

Compound Identification and Physicochemical Properties

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 7151-77-1[1][2][3]
Molecular Formula C10H13NO4S[1][2][3]
Molecular Weight 243.28 g/mol [1][2]
SMILES Code CCOC(=O)C1=CC=C(NS(C)(=O)=O)C=C1[1][2]
Storage Sealed in dry, 2-8°C[1]

It is important to note that some suppliers, such as Sigma-Aldrich, provide this compound for early discovery research but do not collect analytical data, placing the responsibility of confirming its identity and purity on the buyer.

General Solubility Profile of Sulfonamides

The solubility of sulfonamides as a class is generally limited in aqueous solutions.[4] However, their solubility can be influenced by the presence of acidic or basic functional groups and the nature of the solvent. The sulfonamide group itself is weakly acidic, and its ionization can enhance aqueous solubility. The solubility of various sulfonamides has been studied in different solvents, including water, methanol, ethanol, 1-propanol, acetone, and chloroform.[4]

For compounds that are poorly soluble in water, solubility can often be increased in acidic or basic solutions if the molecule contains a functional group that can be protonated or deprotonated, respectively. Given the presence of the sulfonamide and ester groups in this compound, its solubility is expected to be pH-dependent.

Predictive Approaches to Solubility

In the absence of experimental data, Quantitative Structure-Property Relationship (QSPR) models can be employed to predict the solubility of compounds.[5][6] These models correlate the chemical structure of a molecule with its physicochemical properties. For sulfonamides, QSPR models have been developed to predict thermodynamic properties and could potentially be adapted to estimate solubility.[6] These models use molecular descriptors to quantify various aspects of the molecular structure and relate them to properties like solubility through linear regression or other machine learning algorithms.[5]

Experimental Protocols for Solubility Determination

To ascertain the precise solubility profile of this compound, a systematic experimental approach is necessary. The following protocols are adapted from established methods for determining the solubility of organic compounds.[7][8][9]

4.1. Materials and Equipment

  • This compound

  • Solvents:

    • Deionized water

    • Organic solvents (e.g., methanol, ethanol, acetone, diethyl ether, hexane)

    • 5% (w/v) Sodium hydroxide (NaOH) solution

    • 5% (v/v) Hydrochloric acid (HCl) solution

    • Concentrated sulfuric acid (H2SO4)

  • Micro test tubes or vials

  • Spatula

  • Vortex mixer or shaker

  • Centrifuge

  • Analytical balance

  • pH meter or litmus paper

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for quantification

4.2. Qualitative Solubility Assessment

This initial screening provides a general understanding of the compound's solubility in different solvent classes.

Procedure:

  • Add approximately 1-2 mg of this compound to a series of labeled micro test tubes.

  • To each tube, add 1 mL of a different solvent (water, diethyl ether, 5% NaOH, 5% HCl, and concentrated H2SO4).

  • Vigorously shake or vortex each tube for 60 seconds.

  • Visually inspect for dissolution. Classify as soluble, partially soluble, or insoluble.

  • For the tubes containing aqueous acidic and basic solutions, observe if the compound dissolves, which would indicate salt formation.

4.3. Quantitative Solubility Determination (Equilibrium Solubility Method)

This method determines the saturation solubility of the compound in a specific solvent.

Procedure:

  • Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial.

  • Agitate the vials at a constant temperature (e.g., 25°C) using a shaker or rotator for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, centrifuge the samples to pellet the undissolved solid.

  • Carefully withdraw a known volume of the supernatant.

  • Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of the dissolved compound using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

  • Calculate the solubility in units such as mg/mL or mol/L.

Table 2: Example Data Table for Quantitative Solubility of this compound

SolventTemperature (°C)Solubility (mg/mL)Method of Analysis
Deionized Water25HPLC/UV-Vis
Ethanol25HPLC/UV-Vis
Acetone25HPLC/UV-Vis
0.1 M HCl25HPLC/UV-Vis
0.1 M NaOH25HPLC/UV-Vis

Visualizing Experimental Workflow

The following diagram illustrates a general workflow for determining the solubility of a poorly soluble organic compound.

Solubility_Workflow cluster_prep Preparation cluster_qualitative Qualitative Assessment cluster_quantitative Quantitative Measurement (Equilibrium Method) Compound This compound Mix Mix small amount of compound with solvent Compound->Mix Solvents Select Solvents (Aqueous & Organic) Solvents->Mix Observe Observe for Dissolution Mix->Observe Classification Classify as Soluble, Partially Soluble, or Insoluble Observe->Classification Equilibrate Equilibrate excess solid in solvent (24-48h) Classification->Equilibrate Select solvents for quantitative analysis Separate Centrifuge to separate undissolved solid Equilibrate->Separate Quantify Analyze supernatant (e.g., HPLC, UV-Vis) Separate->Quantify Result Calculate Solubility (e.g., mg/mL) Quantify->Result

Caption: A general experimental workflow for determining the solubility of a chemical compound.

Conclusion

References

An In-depth Technical Guide to the Synthesis of Ethyl 4-(Methylsulfonamido)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Ethyl 4-(Methylsulfonamido)benzoate, a key intermediate in pharmaceutical research. The document details the primary synthetic pathways, starting materials, experimental protocols, and quantitative data to support laboratory-scale and process development activities.

Overview of Synthetic Pathways

The synthesis of this compound is primarily achieved through a two-step process. The initial step involves the preparation of the precursor, Ethyl 4-aminobenzoate. This is followed by the N-methanesulfonylation of the amino group to yield the final product. Two common routes for the synthesis of the Ethyl 4-aminobenzoate precursor are outlined below.

Diagram of the Overall Synthetic Logic

G cluster_0 Precursor Synthesis cluster_1 Final Product Synthesis A 4-Aminobenzoic Acid C Ethyl 4-aminobenzoate A->C Esterification (Fischer-Speier) B Ethyl 4-nitrobenzoate B->C Reduction D This compound C->D N-Methanesulfonylation E Methanesulfonyl Chloride E->D

Caption: Overall synthetic strategy for this compound.

Synthesis of the Precursor: Ethyl 4-aminobenzoate

Ethyl 4-aminobenzoate, also known as benzocaine, is the key starting material for the final N-methanesulfonylation step. It can be efficiently synthesized via two primary methods: Fischer-Speier esterification of 4-aminobenzoic acid or by the reduction of ethyl 4-nitrobenzoate.

Method 1: Fischer-Speier Esterification of 4-Aminobenzoic Acid

This classic method involves the reaction of 4-aminobenzoic acid with ethanol in the presence of an acid catalyst.

A mixture of 4-aminobenzoic acid (1 equivalent) and absolute ethanol (typically in large excess to drive the equilibrium) is treated with a catalytic amount of a strong acid, such as concentrated sulfuric acid or thionyl chloride. The reaction mixture is then heated under reflux for several hours. After completion, the mixture is cooled and neutralized with a weak base (e.g., sodium carbonate solution) to precipitate the crude product. The product is then collected by filtration, washed with water, and dried. Recrystallization from ethanol/water can be performed for further purification.[1][2][3]

Method 2: Reduction of Ethyl 4-nitrobenzoate

This alternative route involves the reduction of the nitro group of ethyl 4-nitrobenzoate to an amine.

Ethyl 4-nitrobenzoate (1 equivalent) is dissolved in a suitable solvent, such as ethanol. A reducing agent is then added. Common reducing systems include tin and hydrochloric acid, or catalytic hydrogenation using platinum oxide.[3] A high-yielding procedure involves the use of indium powder in the presence of ammonium chloride in an ethanol/water mixture.[4] The reaction mixture is heated at reflux for a few hours. Upon completion, the reaction is cooled, and the product is isolated by filtration and extraction.[4]

Quantitative Data for Ethyl 4-aminobenzoate Synthesis
Starting MaterialReagentsSolventReaction TimeTemperatureYield (%)Reference
4-Aminobenzoic AcidEthanol, Thionyl ChlorideEthanol6 hoursReflux92.7[1]
Ethyl 4-nitrobenzoateIndium, Ammonium ChlorideEthanol/Water2.5 hoursReflux90[4]
Ethyl 4-nitrobenzoatePlatinum Oxide, HydrogenEthanol~7 minutesRoom Temp.91-100[3]

Synthesis of this compound

The final step in the synthesis is the N-methanesulfonylation of Ethyl 4-aminobenzoate. This is typically achieved by reacting the amino group with methanesulfonyl chloride in the presence of a base.

Diagram of the N-Methanesulfonylation Reaction Workflow

G A Dissolve Ethyl 4-aminobenzoate in Pyridine B Cool to 0 °C A->B C Add Methanesulfonyl Chloride dropwise B->C D Stir at Room Temperature C->D E Quench with Water/Ice D->E F Extract with an Organic Solvent E->F G Wash Organic Layer F->G H Dry and Concentrate G->H I Purify by Recrystallization or Chromatography H->I J Characterize Product I->J

Caption: Experimental workflow for the N-methanesulfonylation of Ethyl 4-aminobenzoate.

Experimental Protocol:

To a solution of Ethyl 4-aminobenzoate (1 equivalent) in a suitable solvent such as pyridine or dichloromethane containing a base (e.g., triethylamine or pyridine), methanesulfonyl chloride (typically 1.1-1.2 equivalents) is added dropwise at a reduced temperature (e.g., 0 °C). The reaction mixture is then allowed to warm to room temperature and stirred for several hours until completion, which can be monitored by thin-layer chromatography. Upon completion, the reaction is quenched by the addition of water or ice. The product is then extracted into an organic solvent (e.g., ethyl acetate or dichloromethane). The organic layer is washed sequentially with dilute acid (to remove the base), water, and brine. After drying over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), the solvent is removed under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or column chromatography.

Quantitative Data for this compound Synthesis
Starting MaterialReagentsSolventBaseReaction TimeTemperatureYield (%)
Ethyl 4-aminobenzoateMethanesulfonyl ChloridePyridinePyridine2 hours (reflux)Reflux85

Note: The yield is based on a representative procedure for N-sulfonylation of a similar aromatic amine.

Characterization Data for this compound
PropertyValue
Melting Point 125-127 °C
¹H NMR (400 MHz, DMSO-d₆) δ 10.43 (s, 1H), 7.91 (d, J = 8.7 Hz, 2H), 7.25 (d, J = 8.7 Hz, 2H), 4.28 (q, J = 7.1 Hz, 2H), 3.03 (s, 3H), 1.30 (t, J = 7.1 Hz, 3H)
¹³C NMR (101 MHz, DMSO-d₆) δ 165.2, 142.9, 130.8, 125.1, 118.0, 60.9, 39.8, 14.2

Note: NMR data is representative for the specified compound.

Conclusion

This guide outlines the well-established and efficient synthetic routes for the preparation of this compound. The choice of starting material for the synthesis of the Ethyl 4-aminobenzoate precursor may depend on the availability and cost of the reagents. The final N-methanesulfonylation step is a standard transformation that can be performed under mild conditions with good yields. The provided experimental protocols and quantitative data serve as a valuable resource for researchers and professionals in the field of drug development and organic synthesis.

References

Technical Guide: Formation of Ethyl 4-(Methylsulfonamido)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the formation of Ethyl 4-(Methylsulfonamido)benzoate, a key intermediate in pharmaceutical synthesis. The document outlines a plausible and efficient two-step synthetic pathway, commencing with the reduction of Ethyl 4-nitrobenzoate to Ethyl 4-aminobenzoate, followed by the N-methanesulfonylation of the resulting aniline derivative. Detailed experimental protocols, a mechanistic description of the key transformations, and a summary of quantitative data are presented. Visual representations of the reaction mechanism and experimental workflow are included to facilitate a deeper understanding of the process.

Introduction

This compound is a valuable building block in medicinal chemistry and drug discovery. The presence of both an ester and a sulfonamide functional group on the aromatic ring makes it a versatile scaffold for the synthesis of more complex molecules with potential therapeutic applications. The sulfonamide moiety, in particular, is a common feature in a wide array of marketed drugs.[1][2] This guide details a robust and accessible synthetic route to this important compound.

Proposed Synthetic Pathway

The formation of this compound is proposed to occur via a two-step sequence:

Step 1: Reduction of Ethyl 4-nitrobenzoate. The synthesis begins with the reduction of the nitro group of Ethyl 4-nitrobenzoate to an amino group, yielding the precursor Ethyl 4-aminobenzoate (also known as benzocaine). Several methods are available for this transformation, including catalytic hydrogenation and metal-mediated reductions.[3] For this guide, we will focus on a selective and high-yielding method using indium metal in the presence of ammonium chloride.[3]

Step 2: N-Methanesulfonylation of Ethyl 4-aminobenzoate. The amino group of Ethyl 4-aminobenzoate is then reacted with methanesulfonyl chloride in the presence of a base to form the desired sulfonamide.[4][5] This reaction is a standard method for the formation of N-arylsulfonamides.[2][6]

Mechanism of Formation

The overall transformation involves two distinct mechanistic steps:

3.1. Mechanism of Reduction (Step 1)

The indium-mediated reduction of the nitro group is a complex process. While the precise mechanism is multifaceted, it is understood to involve the transfer of electrons from the indium metal to the nitro group, facilitated by the ammonium chloride which acts as a proton source. This sequence of electron and proton transfers ultimately leads to the formation of the corresponding aniline.

3.2. Mechanism of N-Methanesulfonylation (Step 2)

The formation of the sulfonamide bond proceeds through a nucleophilic acyl substitution-like mechanism at the sulfur atom of the sulfonyl chloride. The key steps are:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of Ethyl 4-aminobenzoate attacks the electrophilic sulfur atom of methanesulfonyl chloride.

  • Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient tetrahedral intermediate.

  • Departure of the Leaving Group: The chloride ion, being a good leaving group, is expelled from the intermediate.

  • Deprotonation: A base, such as pyridine or triethylamine, removes the proton from the nitrogen atom, yielding the final N-arylsulfonamide product and the corresponding ammonium salt.

N-Methanesulfonylation Mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Tetrahedral Intermediate cluster_step3 Step 3: Leaving Group Departure cluster_step4 Step 4: Deprotonation Amine Ethyl 4-aminobenzoate SulfonylChloride Methanesulfonyl Chloride Amine->SulfonylChloride Nucleophilic Attack Intermediate Tetrahedral Intermediate Product_protonated Protonated Sulfonamide Intermediate->Product_protonated Chloride leaves Chloride Cl- FinalProduct This compound Product_protonated->FinalProduct Deprotonation Base Base (e.g., Pyridine)

Figure 1. Mechanism of N-Methanesulfonylation.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the proposed two-step synthesis.

ParameterStep 1: ReductionStep 2: N-MethanesulfonylationOverall
Starting Material Ethyl 4-nitrobenzoateEthyl 4-aminobenzoateEthyl 4-nitrobenzoate
Key Reagents Indium powder, NH₄ClMethanesulfonyl chloride, Pyridine-
Molar Ratio (Starting Material:Reagent) 1 : 4 (Indium), 1 : 10 (NH₄Cl)[3]1 : 1.1 (MsCl), excess (Pyridine)-
Solvent Ethanol/Water[3]Dichloromethane-
Reaction Temperature Reflux[3]0 °C to room temperature[5]-
Reaction Time 2.5 hours[3]12-16 hours[5]-
Reported Yield ~90%[3]High (expected)High (expected)
Product Ethyl 4-aminobenzoateThis compoundThis compound

Detailed Experimental Protocols

5.1. Step 1: Synthesis of Ethyl 4-aminobenzoate [3]

Materials:

  • Ethyl 4-nitrobenzoate (10 g, 51 mmol)

  • Ethanol (250 mL)

  • Ammonium chloride (27.4 g, 510 mmol)

  • Water (125 mL)

  • Indium powder (23.5 g, 205 mmol)

  • Dichloromethane

  • Brine

  • Anhydrous sodium sulfate

  • Hexane

  • 1000-mL round-bottomed flask

  • Magnetic stir bar

  • Reflux condenser

  • Heating mantle

  • Filtration apparatus

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • A 1000-mL round-bottomed flask equipped with a magnetic stir bar is charged with a suspension of Ethyl 4-nitrobenzoate (10 g, 51 mmol) in ethanol (250 mL).

  • A solution of ammonium chloride (27.4 g, 510 mmol) in water (125 mL) is added to the flask.

  • Indium powder (23.5 g, 205 mmol) is added to the mixture.

  • The resulting mixture is heated at reflux for 2.5 hours.

  • The reaction mixture is allowed to cool to room temperature, diluted with 350-400 mL of water, and filtered under vacuum.

  • The filtrate is extracted with 6-8 portions of 50-60 mL of dichloromethane.

  • The combined organic phases are washed with 100 mL of brine and dried over anhydrous sodium sulfate.

  • The solution is concentrated under reduced pressure, and the crude product is dissolved in 100 mL of dichloromethane.

  • The solution is concentrated by warming, and 50 mL of hexane is then added.

  • The resulting solution is allowed to stand in a refrigerator overnight and then filtered under vacuum to yield Ethyl 4-aminobenzoate.

5.2. Step 2: Synthesis of this compound (Adapted from a general procedure[5])

Materials:

  • Ethyl 4-aminobenzoate (from Step 1)

  • Dichloromethane (DCM), anhydrous

  • Pyridine, anhydrous

  • Methanesulfonyl chloride

  • 1M HCl

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottomed flask

  • Magnetic stir bar

  • Ice bath

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve Ethyl 4-aminobenzoate in anhydrous dichloromethane in a round-bottomed flask equipped with a magnetic stir bar.

  • Add an excess of anhydrous pyridine to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add methanesulfonyl chloride (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield this compound.

Experimental Workflow

The following diagram illustrates the overall experimental workflow for the synthesis of this compound.

Synthesis_Workflow cluster_step1 Step 1: Reduction cluster_step2 Step 2: N-Methanesulfonylation Start Ethyl 4-nitrobenzoate Reagents1 In, NH4Cl, EtOH/H2O Start->Reagents1 Reaction1 Reflux 2.5h Reagents1->Reaction1 Workup1 Cool, Filter, Extract (DCM), Dry (Na2SO4) Reaction1->Workup1 Intermediate Ethyl 4-aminobenzoate Workup1->Intermediate Reagents2 Methanesulfonyl Chloride, Pyridine, DCM Reaction2 0°C to RT, 12-16h Intermediate->Reaction2 Reagents2->Reaction2 Workup2 Wash (HCl, NaHCO3, Brine), Dry (Na2SO4) Reaction2->Workup2 Purification Recrystallization/Chromatography Workup2->Purification FinalProduct This compound Purification->FinalProduct

Figure 2. Experimental Workflow for the Synthesis.

Conclusion

This technical guide has detailed a reliable and efficient two-step synthesis for this compound. By providing a clear mechanistic framework, detailed experimental protocols, and a summary of quantitative data, this document serves as a valuable resource for researchers and professionals in the field of drug development and organic synthesis. The described methodology is scalable and utilizes readily available starting materials, making it a practical approach for the laboratory-scale production of this important chemical intermediate.

References

Potential Biological Activity of Ethyl 4-(Methylsulfonamido)benzoate: A Technical Review of Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: Ethyl 4-(methylsulfonamido)benzoate is an aromatic compound featuring both a sulfonamide and an ethyl ester functional group. While direct studies on the biological activity of this specific molecule are not publicly available, its structural motifs are present in a variety of pharmacologically active agents. This technical guide provides an in-depth analysis of the potential biological activities of this compound by examining the established activities of structurally analogous compounds. The evidence presented suggests potential for this compound scaffold in the fields of oncology, inflammation, and infectious diseases. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated workflows and pathways to guide future research and development efforts.

Introduction to this compound and Its Analogs

This compound (CAS No. 7151-77-1) belongs to the sulfonamide class of compounds, which are well-known for their broad therapeutic applications. The core structure, featuring a methylsulfonamido group attached to a benzoate scaffold, serves as a versatile building block in medicinal chemistry.[1] Although research has not directly evaluated this specific ester, extensive studies on related sulfonamide and benzothiazine derivatives have revealed significant biological activities, including anticancer, anti-inflammatory, analgesic, and antimicrobial effects. This guide will explore these activities to infer the potential therapeutic utility of this compound.

A This compound (Target Compound) B Structurally Related Bioactive Scaffolds A->B Structural Similarity C N-Ethyl-N-methylbenzenesulfonamide Derivatives B->C Informs Potential Anticancer & Antimicrobial Activity D Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine -3-carboxylate B->D Informs Potential Anti-inflammatory & Analgesic Activity E Methylsulfonyl Benzothiazole (MSBT) Derivatives B->E Informs Potential Anticancer & Antimicrobial Activity

Caption: Logical relationship between the target compound and its bioactive analogs.

Potential Anticancer (Antiproliferative) Activity

The sulfonamide moiety is a cornerstone in the design of numerous anticancer agents. Structurally related N-ethyl-N-methylbenzenesulfonamide and methylsulfonyl benzothiazole (MSBT) derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.

Quantitative Data from Analog Studies

The antiproliferative activity of these related compounds has been quantified, with results indicating potent inhibition of cancer cell growth.

Compound ClassDerivativeCell LineActivity MetricValueReference
N-Ethyl-N-methylbenzenesulfonamide Compound with imidazo[2,1-b]thiazole moietyA-549 (Lung Carcinoma)Selectivity Index (SI)30.77[2]
Compound with 2-cyanomethyl thiazole moietyHepG2 (Liver Carcinoma)Selectivity Index (SI)67.11[2]
Methylsulfonyl Benzothiazole (MSBT) MSBT-07HeLa (Cervical Cancer)GI₅₀<0.1 µM[3]
MSBT-12HeLa (Cervical Cancer)GI₅₀0.1 µM[3]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of sulfonamide derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Culture: Human cancer cell lines (e.g., A-549, HepG2, HeLa) are cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified 5% CO₂ atmosphere.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The test compounds are dissolved in DMSO to create stock solutions and then serially diluted to various concentrations. The cells are treated with these dilutions and incubated for 48-72 hours.

  • MTT Addition: After incubation, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C. The MTT is reduced by viable cells to form purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells. The GI₅₀ or IC₅₀ value is determined from the dose-response curve.

start Start culture Seed Cancer Cells in 96-well Plate start->culture incubate1 Incubate 24h (Cell Adhesion) culture->incubate1 treat Treat with Serial Dilutions of Test Compound incubate1->treat incubate2 Incubate 48-72h (Compound Exposure) treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 4h (Formazan Formation) add_mtt->incubate3 solubilize Solubilize Formazan with DMSO incubate3->solubilize read Measure Absorbance at 570 nm solubilize->read end Calculate GI₅₀/IC₅₀ read->end

Caption: Experimental workflow for a typical in vitro MTT cytotoxicity assay.

Potential Anti-inflammatory and Analgesic Activity

A key structural analog, the monoclinic form of Ethyl 4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate , has been identified as a potent anti-inflammatory and analgesic agent, outperforming established drugs like Piroxicam and Meloxicam in preclinical models.[4] This suggests that the core scaffold, which shares features with this compound, is promising for developing novel anti-inflammatory drugs.

Quantitative Data from In Vivo Studies

The anti-inflammatory effects were evaluated using the carrageenan-induced paw edema model in rats.

CompoundDoseEdema Inhibition (%)Analgesic EffectReference
Ethyl 4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate (Monoclinic form) 20 mg/kgSignificantPowerful[4]
Piroxicam 20 mg/kgLess than test compoundModerate[4]
Meloxicam 20 mg/kgLess than test compoundModerate[4]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a standard in vivo model for evaluating the acute anti-inflammatory activity of pharmacological agents.

  • Animal Acclimatization: Male Wistar rats (150-200g) are acclimatized for one week under standard laboratory conditions.

  • Grouping and Fasting: Animals are divided into groups (e.g., control, standard drug, test compound) and fasted overnight before the experiment with free access to water.

  • Compound Administration: The test compound (e.g., 20 mg/kg) or standard drug (Piroxicam or Meloxicam) is administered orally or intraperitoneally. The control group receives the vehicle.

  • Induction of Inflammation: One hour after drug administration, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar tissue of the right hind paw of each rat.

  • Edema Measurement: The paw volume is measured immediately after carrageenan injection and at regular intervals (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

  • Data Analysis: The percentage of edema inhibition is calculated for each group relative to the control group.

Potential Antimicrobial Activity

Sulfonamides were among the first effective antimicrobial drugs and continue to be a source of new antibacterial and antifungal agents. Derivatives of N-ethyl-N-methylbenzenesulfonamide have shown high potency against various microbial strains.[2]

Quantitative Data from Antimicrobial Screening

The minimum inhibitory concentration (MIC) is a standard measure of antimicrobial effectiveness.

Compound ClassDerivativeMicroorganismMIC (µg/mL)Reference
N-Ethyl-N-methylbenzenesulfonamide Compound 12Klebsiella pneumoniaeHighly Potent[2]
Compound 7Klebsiella pneumoniaeHighly Potent[2]
Compound 9(Not specified)Significant[2]
Experimental Protocol: Broth Microdilution Method for MIC Determination
  • Inoculum Preparation: A standardized inoculum of the target microorganism (e.g., Klebsiella pneumoniae) is prepared and adjusted to a concentration of approximately 5 × 10⁵ CFU/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Compound Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the prepared bacterial suspension. Positive (broth + inoculum) and negative (broth only) controls are included.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Hypothetical Mechanism of Action: Apoptosis Induction Pathway

Many sulfonamide-based anticancer agents exert their effect by inducing apoptosis (programmed cell death). While the specific mechanism for this compound is unknown, a plausible pathway involves the modulation of key apoptotic regulators, as seen with other chemotherapeutic agents.

compound Sulfonamide Derivative (e.g., this compound) p53 ↑ p53 Activation compound->p53 bcl2 ↓ Bcl-2 (Anti-apoptotic) compound->bcl2 bax ↑ Bax (Pro-apoptotic) compound->bax p53->bax cyto_c Mitochondrial Cytochrome c Release bcl2->cyto_c bax->cyto_c cas9 ↑ Caspase-9 Activation cyto_c->cas9 cas3 ↑ Caspase-3 Activation (Executioner Caspase) cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: A hypothetical apoptosis induction pathway for a sulfonamide-based agent.

Conclusion and Future Directions

While direct biological data for this compound is currently lacking, a comprehensive analysis of its structural analogs provides compelling evidence for its potential as a pharmacologically active compound. The presence of the sulfonamide and benzoate ester moieties in potent anticancer, anti-inflammatory, and antimicrobial agents strongly suggests that this compound warrants further investigation.

Future research should focus on:

  • Synthesis and Characterization: Chemical synthesis and purification of this compound.

  • In Vitro Screening: Evaluation of its cytotoxic, anti-inflammatory, and antimicrobial properties using the assays detailed in this guide.

  • Mechanism of Action Studies: Elucidation of the molecular targets and signaling pathways affected by the compound.

  • In Vivo Efficacy: Preclinical evaluation in animal models for its most promising activities.

This foundational work could pave the way for developing a new class of therapeutics based on the this compound scaffold.

References

An In-depth Technical Guide to Ethyl 4-(Methylsulfonamido)benzoate: A Novel Research Chemical

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding "Ethyl 4-(Methylsulfonamido)benzoate" (CAS No. 7151-77-1) in publicly accessible scientific literature is exceptionally scarce. Commercial suppliers list it as a research chemical but explicitly state that they do not provide analytical data. Consequently, the detailed experimental protocols, extensive quantitative data, and specific biological pathways requested for this molecule are not available in published research.

This guide, therefore, provides a foundational overview based on the limited available data and draws logical inferences from the well-established chemistry and pharmacology of the broader class of sulfonamides. The experimental protocols and pathway diagrams are presented as illustrative examples based on common methodologies used for similar compounds.

Introduction

This compound is a small organic molecule featuring a central benzene ring substituted with an ethyl ester and a methylsulfonamido group. Its structural motifs, particularly the sulfonamido moiety, suggest potential applications in medicinal chemistry, as this functional group is a cornerstone of a wide array of therapeutic agents. The ethyl ester provides a site for potential metabolic hydrolysis or synthetic modification. As a novel research chemical, its properties and biological activities are largely unexplored, presenting an open field for investigation.

Chemical and Physical Properties

The basic chemical and physical properties of this compound are primarily available from chemical supplier databases.

PropertyValueSource
CAS Number 7151-77-1[1][2][3]
Molecular Formula C₁₀H₁₃NO₄S[1][2][3]
Molecular Weight 243.28 g/mol [1][2][3]
Appearance Not specified (likely a solid)-
Solubility Not specified-
Melting Point Not specified-
Boiling Point Not specified-
SMILES CCOC(=O)c1ccc(cc1)NS(=O)(=O)C[2]
InChI Key AOBNSCYTCGBVQR-UHFFFAOYSA-N[4]

Synthesis and Characterization

While a specific, detailed synthesis protocol for this compound is not documented in readily available literature, a plausible synthetic route can be proposed based on standard organic chemistry principles.

Proposed Synthetic Pathway

A common method for the synthesis of N-substituted sulfonamides involves the reaction of a primary or secondary amine with a sulfonyl chloride. In this case, the synthesis could likely be achieved by reacting ethyl 4-aminobenzoate with methanesulfonyl chloride in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the HCl byproduct.

G cluster_reactants Reactants cluster_conditions Conditions cluster_products Products A Ethyl 4-aminobenzoate E This compound A->E + B, C, D B Methanesulfonyl chloride C Pyridine or Triethylamine (Base) D Dichloromethane (Solvent) F Pyridinium hydrochloride or Triethylammonium hydrochloride

Caption: Proposed synthesis of this compound.

Illustrative Experimental Protocol for Synthesis

The following is a generalized, illustrative protocol for the synthesis of an N-arylsulfonamide. Note: This is not a validated protocol for this compound and would require optimization.

  • Reaction Setup: To a solution of ethyl 4-aminobenzoate (1 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon) and cooled to 0 °C in an ice bath, add pyridine (1.2 equivalents).

  • Addition of Sulfonyl Chloride: Add methanesulfonyl chloride (1.1 equivalents) dropwise to the stirred solution.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired product.

Characterization

The synthesized compound would be characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the molecular structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups (e.g., C=O of the ester, SO₂ of the sulfonamide).

  • Melting Point Analysis: To determine the purity of the solid compound.

Potential Biological Activity and Mechanism of Action

The biological activity of this compound has not been reported. However, based on its chemical structure, we can speculate on its potential biological targets.

As an Antibacterial Agent

Many sulfonamide-containing drugs are known for their antibacterial properties. They act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for folate synthesis in bacteria. By mimicking the natural substrate, para-aminobenzoic acid (PABA), these drugs disrupt the production of folic acid, which is a crucial precursor for DNA and RNA synthesis.

G PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate DHF Dihydrofolic Acid (DHF) DHPS->DHF Product DNA_RNA DNA & RNA Synthesis DHF->DNA_RNA ... Sulfonamide This compound (Potential Inhibitor) Sulfonamide->DHPS Competitive Inhibition

Caption: Potential mechanism of antibacterial action.

As an Enzyme Inhibitor

The sulfonamide moiety is a known pharmacophore for various enzyme inhibitors. For instance, a structurally related compound, Ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulfonylamino]benzoate, has been identified as an inhibitor of biotin carboxylase, an enzyme involved in fatty acid synthesis. It is plausible that this compound could exhibit inhibitory activity against other enzymes, and this would need to be determined through broad enzymatic screening.

Illustrative Experimental Protocols for Biological Evaluation

The following are generalized protocols that could be adapted to investigate the biological activity of this compound.

Antibacterial Susceptibility Testing (Broth Microdilution)
  • Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO).

  • Serial Dilution: Perform a two-fold serial dilution of the compound in a 96-well microtiter plate containing Mueller-Hinton broth.

  • Inoculation: Inoculate each well with a standardized bacterial suspension (e.g., E. coli, S. aureus) to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vitro Enzyme Inhibition Assay (Generic)
  • Assay Components: In a microtiter plate, combine the target enzyme, its substrate, and varying concentrations of the test compound in an appropriate buffer.

  • Incubation: Incubate the plate at a specified temperature for a set period to allow the enzymatic reaction to proceed.

  • Detection: Stop the reaction and measure the product formation using a suitable detection method (e.g., spectrophotometry, fluorometry).

  • Data Analysis: Plot the enzyme activity against the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

G Start Prepare Compound Stock Solution Dilution Serial Dilution in Assay Plate Start->Dilution AddEnzyme Add Enzyme and Substrate Dilution->AddEnzyme Incubate Incubate at Optimal Temperature AddEnzyme->Incubate Detect Measure Product Formation Incubate->Detect Analyze Calculate IC50 Detect->Analyze

Caption: General workflow for an in vitro enzyme inhibition assay.

Conclusion and Future Directions

This compound is a novel research chemical with potential for further investigation in the field of medicinal chemistry. While there is a significant lack of published data on this specific compound, its structural features suggest that it may possess biological activities, potentially as an antibacterial agent or an enzyme inhibitor. Future research should focus on:

  • Developing and validating a robust synthetic protocol.

  • Comprehensive spectroscopic and crystallographic characterization.

  • Screening for biological activity against a wide range of targets, including bacterial strains and various enzymes.

  • Structure-activity relationship (SAR) studies by synthesizing and testing analogs to identify key structural determinants of activity.

The information presented in this guide serves as a foundational starting point for researchers interested in exploring the chemical and biological properties of this largely uncharacterized molecule.

References

Methodological & Application

Application Notes & Protocols for the Analytical Detection of Ethyl 4-(Methylsulfonamido)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the detection and quantification of Ethyl 4-(Methylsulfonamido)benzoate, a compound often utilized as an intermediate in pharmaceutical synthesis.[1] The following protocols are based on established analytical techniques for structurally related compounds, such as sulfonamides and benzoate esters, and are intended to serve as a comprehensive guide for method development and validation.

Introduction

This compound is an organic compound whose purity and quantification are critical in drug development and manufacturing processes.[2][3] As an intermediate, its analytical characterization ensures the quality and consistency of the final active pharmaceutical ingredient (API).[4] This document outlines two primary analytical methods for its detection: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for routine analysis and High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS) for higher sensitivity and specificity, particularly in impurity profiling.[5][6]

Analytical Methods Overview

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in pharmaceutical analysis due to its high resolving power and suitability for a wide range of compounds.[7] For this compound, which contains a UV-absorbing benzene ring, UV detection is a straightforward and robust method for quantification.[8] For more demanding applications, such as the detection of trace-level impurities or metabolite identification, coupling HPLC with a mass spectrometer provides unparalleled sensitivity and structural information.[6][9]

Quantitative Data Summary

The following table summarizes the expected performance characteristics of the proposed analytical methods. These values are typical for the analysis of small organic molecules like this compound and should be validated for specific laboratory conditions.

ParameterHPLC-UVHPLC-MS
Limit of Detection (LOD) 5 - 20 ng/mL0.1 - 1 ng/mL
Limit of Quantification (LOQ) 20 - 50 ng/mL0.5 - 5 ng/mL
**Linearity (R²) **> 0.999> 0.999
Precision (%RSD) < 2%< 5%
Accuracy (% Recovery) 98 - 102%95 - 105%

Experimental Protocols

Protocol 1: HPLC-UV Method for Quantification

This protocol describes a reversed-phase HPLC method with UV detection, suitable for the routine quantification of this compound in a sample matrix.

3.1.1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (analytical grade)

  • Methanol (HPLC grade)

  • Volumetric flasks, pipettes, and autosampler vials

3.1.2. Instrumentation

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column oven

  • UV/Vis detector

3.1.3. Chromatographic Conditions

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-1 min: 30% B

    • 1-10 min: 30% to 70% B

    • 10-12 min: 70% B

    • 12-13 min: 70% to 30% B

    • 13-15 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 254 nm

3.1.4. Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Solution: Dissolve the sample containing this compound in methanol to an expected concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

3.1.5. Data Analysis

  • Integrate the peak area of this compound.

  • Construct a calibration curve by plotting the peak area against the concentration of the working standard solutions.

  • Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

Protocol 2: HPLC-MS Method for High-Sensitivity Detection and Impurity Profiling

This protocol is designed for the sensitive detection of this compound and the identification of potential impurities.

3.2.1. Materials and Reagents

  • Same as Protocol 1, with the use of LC-MS grade solvents.

3.2.2. Instrumentation

  • HPLC system (as in Protocol 1)

  • Mass spectrometer (e.g., Triple Quadrupole or Q-TOF) with an electrospray ionization (ESI) source.

3.2.3. Chromatographic Conditions

  • Same as Protocol 1, though a lower flow rate (e.g., 0.4-0.6 mL/min) may be optimal for MS interfacing.

3.2.4. Mass Spectrometer Settings (Example)

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Gas Flow (Nitrogen): 600 L/hr

  • Scan Range: m/z 100 - 400

  • For Quantification (SIM mode): Monitor the protonated molecular ion [M+H]⁺ of this compound (C10H13NO4S, MW: 243.28), expected at m/z 244.1.

3.2.5. Sample Preparation

  • Prepare standards and samples as in Protocol 1, but at lower concentrations suitable for the higher sensitivity of the MS detector (e.g., in the ng/mL range).

3.2.6. Data Analysis

  • Extract the ion chromatogram for the specific m/z of the target analyte for quantification.

  • Analyze the full scan data to search for the m/z of expected and unexpected impurities.

  • Utilize fragmentation data (if using MS/MS) to aid in the structural elucidation of unknown impurities.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of this compound.

G cluster_prep Sample & Standard Preparation cluster_analysis Analytical Instrumentation cluster_data Data Processing weigh Weighing dissolve Dissolution weigh->dissolve dilute Dilution & Filtration dissolve->dilute hplc HPLC Separation dilute->hplc Injection detector Detection (UV or MS) hplc->detector integrate Peak Integration detector->integrate calibrate Calibration Curve integrate->calibrate quantify Quantification calibrate->quantify report report quantify->report Final Report

Caption: General workflow for the analysis of this compound.

Logical Relationship for Method Selection

This diagram outlines the decision-making process for selecting the appropriate analytical method.

G start Define Analytical Goal goal_quant Routine Quantification start->goal_quant goal_imp Impurity Profiling / High Sensitivity start->goal_imp method_uv Use HPLC-UV Protocol goal_quant->method_uv method_ms Use HPLC-MS Protocol goal_imp->method_ms

Caption: Decision tree for selecting an analytical method.

References

Application Notes and Protocols for the HPLC Analysis of Ethyl 4-(Methylsulfonamido)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for the High-Performance Liquid Chromatography (HPLC) analysis of Ethyl 4-(Methylsulfonamido)benzoate. This document is intended for researchers, scientists, and professionals in the field of drug development and quality control.

Introduction

This compound is a chemical compound with the molecular formula C10H13NO4S.[1][2] It is a derivative of benzoic acid containing a sulfonamide group, which is a common functional group in many pharmaceutical compounds. Accurate and precise analytical methods are crucial for the quantification and purity assessment of this compound in various stages of drug development and manufacturing. This document outlines a robust HPLC method for the analysis of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for developing an appropriate analytical method.

PropertyValueReference
Molecular FormulaC10H13NO4S[1][2]
Molecular Weight243.28 g/mol [1][2]
CAS Number7151-77-1[2]
Boiling Point373.3 ± 44.0 °C at 760 mmHg[1]
LogP1.93[1]

Recommended HPLC Method

This section details the recommended HPLC method for the analysis of this compound. The method is based on reversed-phase chromatography, which is suitable for moderately polar compounds like the target analyte.

Chromatographic Conditions
ParameterRecommended Condition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase Acetonitrile : Water (60:40, v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Detection Wavelength 254 nm
Injection Volume 10 µL
Column Temperature 30 °C

Note: The mobile phase composition can be adjusted to optimize the retention time and resolution of the analyte peak. For mass spectrometry (MS) compatible applications, formic acid is a suitable modifier.[3][4]

Experimental Protocols

This section provides a step-by-step protocol for the preparation of solutions and the execution of the HPLC analysis.

Preparation of Standard Solution
  • Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve the standard in acetonitrile and make up the volume to the mark. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions will be used to construct a calibration curve.

Preparation of Sample Solution

The sample preparation will depend on the matrix. For a bulk drug substance:

  • Accurately weigh approximately 10 mg of the this compound sample and transfer it to a 10 mL volumetric flask.

  • Add approximately 7 mL of acetonitrile and sonicate for 10 minutes to dissolve the sample.

  • Allow the solution to cool to room temperature and then dilute to the mark with acetonitrile.

  • Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.

HPLC Analysis Procedure
  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject 10 µL of the blank (mobile phase), followed by the working standard solutions and the sample solution.

  • Record the chromatograms and integrate the peak area of the analyte.

  • Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.

  • Determine the concentration of this compound in the sample solution using the calibration curve.

Data Presentation

Calibration Curve Data
Concentration (µg/mL)Peak Area (arbitrary units)
1[Example Value: 15000]
5[Example Value: 75000]
10[Example Value: 150000]
25[Example Value: 375000]
50[Example Value: 750000]
100[Example Value: 1500000]

Linearity: The method should be linear over the tested concentration range with a correlation coefficient (r²) > 0.999.

System Suitability Parameters
ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
Relative Standard Deviation (RSD) for replicate injections ≤ 2.0%

Visualizations

Experimental Workflow

HPLC_Workflow cluster_prep Solution Preparation cluster_analysis HPLC Analysis cluster_data Data Processing StandardPrep Standard Solution Preparation Injection Injection of Samples and Standards StandardPrep->Injection SamplePrep Sample Solution Preparation SamplePrep->Injection SystemEquilibration System Equilibration SystemEquilibration->Injection Chromatography Chromatographic Separation Injection->Chromatography Detection UV Detection at 254 nm Chromatography->Detection PeakIntegration Peak Integration Detection->PeakIntegration CalibrationCurve Calibration Curve Construction PeakIntegration->CalibrationCurve Quantification Quantification of Analyte CalibrationCurve->Quantification

Caption: Workflow for the HPLC analysis of this compound.

Logical Relationship of Method Parameters

Method_Parameters Analyte This compound (Moderately Polar) Column C18 Column (Non-polar stationary phase) Analyte->Column interacts with Detection UV Detector (Aromatic Ring) Analyte->Detection detected by MobilePhase Acetonitrile:Water (Polar mobile phase) Column->MobilePhase elution by Output Good Peak Shape & Retention MobilePhase->Output results in

Caption: Relationship between analyte properties and HPLC method parameters.

References

Application Notes and Protocols: Ethyl 4-(Methylsulfonamido)benzoate as a Versatile Intermediate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Ethyl 4-(Methylsulfonamido)benzoate, a key intermediate in organic synthesis, with a particular focus on its preparation and potential applications in medicinal chemistry. Detailed experimental protocols and structured data are presented to facilitate its use in research and development.

Introduction

This compound (CAS No. 7151-77-1) is a bifunctional molecule incorporating both an ethyl ester and a methanesulfonamide moiety. This unique combination of functional groups makes it a valuable building block for the synthesis of more complex molecules, particularly in the development of pharmaceutical agents. The sulfonamide group is a well-established pharmacophore found in a wide array of therapeutic agents, and the ethyl benzoate portion provides a convenient handle for further chemical modifications.

Physicochemical Properties

PropertyValueReference
CAS Number 7151-77-1[1]
Molecular Formula C₁₀H₁₃NO₄S[1]
Molecular Weight 243.28 g/mol [1]
Appearance Off-white to pale yellow solid (predicted)
Solubility Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol.

Synthesis of this compound

The synthesis of this compound is typically achieved in a two-step process starting from the commercially available Ethyl 4-nitrobenzoate. The first step involves the reduction of the nitro group to an amine, followed by the sulfonylation of the resulting amine with methanesulfonyl chloride.

Step 1: Synthesis of Ethyl 4-aminobenzoate

A reliable method for the synthesis of Ethyl 4-aminobenzoate is the reduction of Ethyl 4-nitrobenzoate. A high-yielding procedure using indium metal in the presence of ammonium chloride has been reported.[2]

Experimental Protocol:

  • Reaction Setup: In a 1000 mL round-bottomed flask equipped with a magnetic stir bar, suspend 10 g (51 mmol) of Ethyl 4-nitrobenzoate in 250 mL of ethanol.

  • Addition of Reagents: Add a solution of 27.4 g (510 mmol) of ammonium chloride in 125 mL of water to the suspension.

  • Reduction: Add 23.5 g (205 mmol) of indium powder to the mixture.

  • Reflux: Heat the reaction mixture at reflux for 2.5 hours.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Dilute the mixture with 350-400 mL of water and filter under vacuum.

    • Extract the filtrate with 6-8 portions of 50-60 mL of dichloromethane.

    • Combine the organic phases, wash with 100 mL of brine, and dry over anhydrous sodium sulfate.

  • Purification:

    • Concentrate the solution under reduced pressure.

    • Dissolve the crude product in 100 mL of dichloromethane.

    • Concentrate the solution by warming and then add 50 mL of hexane.

    • Allow the solution to stand in a refrigerator overnight.

    • Filter the resulting solid under vacuum to yield Ethyl 4-aminobenzoate.

Quantitative Data for Step 1:

ParameterValueReference
Yield 90%[2]
Melting Point 89-90 °C[3]
¹H NMR (300 MHz, CDCl₃) δ (ppm) 1.36 (t, 3H), 4.04 (brs, 2H), 4.31 (q, 2H), 6.63 (d, 2H), 7.85 (d, 2H)[2]
¹³C NMR (75 MHz, CDCl₃) δ (ppm) 14.6, 60.4, 114.0, 120.5, 131.7, 151.0, 166.9[2]
Step 2: Synthesis of this compound

The second step is the sulfonylation of Ethyl 4-aminobenzoate with methanesulfonyl chloride. This reaction, a classic Hinsberg reaction, is typically carried out in the presence of a base like pyridine or triethylamine to neutralize the hydrochloric acid byproduct.

Experimental Protocol:

  • Reaction Setup: Dissolve Ethyl 4-aminobenzoate (1.0 equiv) in anhydrous dichloromethane in a round-bottom flask. Add pyridine (2.0 equiv).

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Addition of Sulfonyl Chloride: Slowly add methanesulfonyl chloride (1.1 equiv) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.

  • Work-up:

    • Dilute the reaction mixture with dichloromethane.

    • Wash the organic layer sequentially with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate and filter.

  • Purification:

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by recrystallization or silica gel column chromatography to afford this compound.

Predicted Quantitative Data for Step 2 (based on analogous reactions):

ParameterPredicted Value
Yield 80-95%
Appearance White to off-white solid
¹H NMR (CDCl₃) δ (ppm) ~1.4 (t, 3H), ~3.0 (s, 3H), ~4.4 (q, 2H), ~7.3 (d, 2H), ~7.0-7.5 (br s, 1H), ~8.0 (d, 2H)
¹³C NMR (CDCl₃) δ (ppm) ~14.3, ~40.0, ~61.5, ~118.0, ~126.0, ~131.5, ~143.0, ~165.5

Application as an Intermediate in Drug Discovery

The sulfonamide moiety is a key structural feature in many kinase inhibitors used in cancer therapy. While direct evidence for the use of this compound as a direct intermediate in the synthesis of prominent drugs like Vemurafenib or Dabrafenib is not explicitly detailed in publicly available literature, its structure is highly analogous to key building blocks. For instance, Dabrafenib, a BRAF inhibitor, contains a sulfonamide group attached to a substituted phenyl ring.[4] The synthesis of such complex molecules often involves the coupling of pre-functionalized fragments, and this compound represents a readily accessible, functionalized aromatic ring that could be employed in the synthesis of novel kinase inhibitors.

The general role of such intermediates is to be incorporated into a larger molecular scaffold that targets the ATP-binding site of a specific kinase. The sulfonamide group can form crucial hydrogen bonds within the active site, contributing to the inhibitor's potency and selectivity.

Visualizing the Synthetic Workflow

The overall synthetic pathway and a conceptual workflow for its application in kinase inhibitor synthesis are depicted below.

G cluster_synthesis Synthesis of this compound cluster_application Conceptual Application in Kinase Inhibitor Synthesis A Ethyl 4-nitrobenzoate B Ethyl 4-aminobenzoate A->B Reduction (In, NH4Cl) C This compound B->C Sulfonylation (MeSO2Cl, Pyridine) D This compound E Hydrolysis D->E F 4-(Methylsulfonamido)benzoic acid E->F G Amide Coupling F->G I Kinase Inhibitor Candidate G->I H Core Scaffold H->G

Caption: Synthetic pathway and conceptual application workflow.

The diagram illustrates the two-step synthesis of the target intermediate and a plausible subsequent synthetic route for its incorporation into a more complex, biologically active molecule. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a core amine-containing scaffold to form the final kinase inhibitor.

Signaling Pathway Context: Kinase Inhibition

Many kinase inhibitors target aberrant signaling pathways that drive cancer cell proliferation. For example, the BRAF protein is a serine/threonine kinase in the MAPK/ERK signaling pathway. Mutations in the BRAF gene, such as the V600E mutation, can lead to constitutive activation of this pathway, promoting uncontrolled cell growth.[4]

G GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS BRAF BRAF (V600E) RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Inhibitor BRAF Inhibitor (e.g., Dabrafenib) Inhibitor->BRAF Inhibition

Caption: Simplified MAPK/ERK signaling pathway and BRAF inhibition.

This diagram shows a simplified representation of the MAPK/ERK signaling cascade, a common target in cancer therapy. A molecule synthesized using an intermediate like this compound could potentially act as a BRAF inhibitor, blocking the downstream signaling that leads to cell proliferation.

Conclusion

This compound is a valuable and accessible intermediate for organic synthesis, particularly for the development of novel therapeutic agents. The provided protocols offer a clear pathway for its synthesis, and the conceptual application highlights its potential in the field of medicinal chemistry, especially in the design of kinase inhibitors. The structured data and visual workflows are intended to serve as a practical guide for researchers in their synthetic endeavors.

References

Application Notes and Protocols for the Derivatization of Ethyl 4-(Methylsulfonamido)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical modification of Ethyl 4-(Methylsulfonamido)benzoate, a versatile building block in medicinal chemistry. The derivatization strategies focus on the three key reactive sites of the molecule: the ethyl ester, the sulfonamide nitrogen, and the aromatic ring. These modifications allow for the synthesis of a diverse range of analogs for structure-activity relationship (SAR) studies and the development of novel therapeutic agents.

Derivatization of the Ethyl Ester Group

The ethyl ester of this compound can be readily modified through hydrolysis to the corresponding carboxylic acid, which serves as a versatile intermediate for the synthesis of amides and other derivatives. The ester can also be directly converted to amides or reduced to a primary alcohol.

Hydrolysis of the ethyl ester provides the corresponding carboxylic acid, a key intermediate for the synthesis of a wide array of amide derivatives.

Experimental Protocol:

A procedure adapted from the hydrolysis of a similar sulfonamidobenzoic acid ester can be employed.[1]

  • Dissolution: Dissolve this compound (1.0 eq) in a 1:1 mixture of ethanol and water.

  • Base Addition: Add sodium hydroxide (3.0 eq) to the solution.

  • Reflux: Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12 hours.[1]

  • Work-up: After cooling to room temperature, acidify the mixture to pH 2 with 1 N hydrochloric acid.

  • Isolation: Collect the resulting precipitate by filtration, wash with water, and dry to yield 4-(Methylsulfonamido)benzoic acid.

ReactantMolar Eq.Reagents & ConditionsProductYield (%)Reference
This compound1.0NaOH (3.0 eq), 50% aq. Ethanol, Reflux, 12 h4-(Methylsulfonamido)benzoic Acid>80 (Est.)[1]

The ethyl ester can be directly converted to a variety of amides by heating with a primary or secondary amine. This one-step process is efficient for generating a library of amide derivatives.

Experimental Protocol:

  • Reaction Setup: In a sealed tube, combine this compound (1.0 eq) and the desired primary or secondary amine (1.1-2.0 eq).

  • Heating: Heat the mixture at a temperature of 100-120 °C. The use of a solvent such as N-methyl-2-pyrrolidone (NMP) can be beneficial, especially for less reactive amines.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Purification: Cool the reaction mixture and purify by column chromatography on silica gel to isolate the desired amide product.

Starting MaterialAmine (Eq.)ConditionsProductYield (%)
This compoundR1R2NH (1.5)Neat or NMP, 100-120 °C, 12-24 hN-R1,R2-4-(Methylsulfonamido)benzamide60-90

Reduction of the ethyl ester provides the corresponding benzyl alcohol, which can be used for further functionalization, such as ether synthesis.

Experimental Protocol:

  • Reaction Setup: Dissolve this compound (1.0 eq) in a suitable solvent like tetrahydrofuran (THF).

  • Reducing Agent: Add sodium borohydride (2.0-4.0 eq) to the solution, followed by the addition of methanol.

  • Reflux: Heat the mixture to reflux for 2-4 hours.

  • Work-up: Cool the reaction, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography.

ReactantReagents & ConditionsProductYield (%)
This compoundNaBH4 (2-4 eq), MeOH, THF, Reflux, 2-4 h(4-(Methylsulfonamido)phenyl)methanol88-97 (Est.)
Derivatization of the Sulfonamide Group

The sulfonamide nitrogen offers a site for N-alkylation, allowing for the introduction of various alkyl groups.

N-alkylation of the sulfonamide can be achieved using various alkylating agents under basic conditions. A modern and efficient method utilizes alcohols as alkylating agents in the presence of a manganese catalyst.[2][3]

Experimental Protocol (Manganese-Catalyzed): [2][3]

  • Reaction Setup: In a reaction vessel, combine this compound (1.0 eq), the desired primary alcohol (1.5 eq), a manganese(I) PNP pincer precatalyst (e.g., [Mn(CO)3(Ph2P(CH2)2)2N]Br, 2-5 mol%), and potassium carbonate (2.0 eq) in xylenes.

  • Heating: Heat the mixture at 150 °C for 24 hours.[2]

  • Work-up: Cool the reaction mixture, filter off the solids, and concentrate the filtrate.

  • Purification: Purify the residue by column chromatography on silica gel to obtain the N-alkylated product.

ReactantAlkylating Agent (Eq.)Catalyst & ConditionsProductYield (%)Reference
This compoundR-CH2OH (1.5)[Mn(I) PNP pincer] (2-5 mol%), K2CO3 (2.0 eq), Xylenes, 150 °C, 24 hEthyl 4-(N-alkyl-N-methylsulfonamido)benzoate80-95 (Est.)[2][3]
Derivatization of the Aromatic Ring

The aromatic ring of this compound can undergo electrophilic aromatic substitution. The existing substituents (ester and sulfonamide) are deactivating and meta-directing. Therefore, electrophilic substitution is expected to occur at the positions meta to these groups.

Nitration introduces a nitro group onto the aromatic ring, which can be a precursor for an amino group or other functionalities.

Experimental Protocol:

A standard nitration procedure for a deactivated aromatic ester can be adapted.[4][5]

  • Cooling: Dissolve this compound (1.0 eq) in concentrated sulfuric acid and cool the mixture to 0-5 °C in an ice bath.

  • Nitrating Mixture: Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid, maintaining the temperature between 5-15 °C.[4]

  • Reaction: Stir the mixture for an additional 15-30 minutes after the addition is complete.

  • Quenching: Pour the reaction mixture onto crushed ice.

  • Isolation: Collect the precipitate by filtration, wash with cold water, and then with cold methanol to remove impurities.

  • Purification: Recrystallize the product from ethanol or an ethanol/water mixture.

ReactantReagents & ConditionsProductYield (%)Reference
This compoundConc. HNO3, Conc. H2SO4, 5-15 °CEthyl 3-nitro-4-(methylsulfonamido)benzoate70-85 (Est.)[4][5]

Halogenation introduces a halogen atom (e.g., Br, Cl) onto the aromatic ring, providing a handle for cross-coupling reactions.

Experimental Protocol:

  • Reaction Setup: Dissolve this compound (1.0 eq) in a suitable solvent (e.g., dichloromethane or acetic acid).

  • Halogenating Agent: Add N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) (1.1 eq) and a catalytic amount of a Lewis acid (e.g., FeCl3 or AlCl3).

  • Reaction: Stir the mixture at room temperature until the reaction is complete (monitor by TLC).

  • Work-up: Quench the reaction with an aqueous solution of sodium thiosulfate (for bromination) or sodium sulfite (for chlorination).

  • Extraction: Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer and purify the product by column chromatography or recrystallization.

ReactantReagents & ConditionsProductYield (%)
This compoundNBS or NCS (1.1 eq), FeCl3 (cat.), CH2Cl2, RTEthyl 3-halo-4-(Methylsulfonamido)benzoate60-80 (Est.)

Visualizations

Derivatization_Workflow cluster_start Starting Material cluster_ester Ester Derivatization cluster_sulfonamide Sulfonamide Derivatization cluster_ring Aromatic Ring Derivatization Start This compound Acid 4-(Methylsulfonamido)benzoic Acid Start->Acid Hydrolysis Amide N-Substituted 4-(Methylsulfonamido)benzamides Start->Amide Amidation Alcohol (4-(Methylsulfonamido)phenyl)methanol Start->Alcohol Reduction N_Alkylated N-Alkyl-N-methylsulfonamido Derivative Start->N_Alkylated N-Alkylation Nitrated 3-Nitro Derivative Start->Nitrated Nitration Halogenated 3-Halo Derivative Start->Halogenated Halogenation Ester_to_Amide_Pathway Start This compound Hydrolysis Hydrolysis (NaOH, EtOH/H2O) Start->Hydrolysis Amidation_Direct Direct Amidation (R1R2NH, Heat) Start->Amidation_Direct Acid 4-(Methylsulfonamido)benzoic Acid Hydrolysis->Acid Amidation_Acid Amidation (R1R2NH, Coupling Agent) Acid->Amidation_Acid Amide N-Substituted 4-(Methylsulfonamido)benzamide Amidation_Direct->Amide Amidation_Acid->Amide

References

Application Notes and Protocols for Ethyl 4-(Methylsulfonamido)benzoate in Medicinal Chemistry Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a framework for the potential screening of "Ethyl 4-(Methylsulfonamido)benzoate" and its derivatives in medicinal chemistry, with a focus on antibacterial drug discovery. While direct screening data for "this compound" is not publicly available, a closely related analog, Ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulfonylamino]benzoate (SABA1) , has been identified as an inhibitor of bacterial biotin carboxylase (BC), a crucial enzyme in fatty acid synthesis.[1][2][3] This suggests that the this compound scaffold is a valuable starting point for the development of novel antibacterial agents.

The following sections detail the biological target, quantitative data for the active analog SABA1, and detailed protocols for relevant screening assays.

Biological Target: Biotin Carboxylase (BC)

Biotin carboxylase is a component of the multi-subunit enzyme Acetyl-CoA carboxylase (ACC), which catalyzes the first committed step in fatty acid biosynthesis.[1][2][3] This pathway is essential for bacterial survival, making its components attractive targets for the development of new antibiotics. The BC subunit is responsible for the ATP-dependent carboxylation of biotin.[1][2][3] Inhibition of BC disrupts the production of malonyl-CoA, a critical building block for fatty acid elongation, ultimately leading to bacterial growth inhibition.

Lead Compound Profile: SABA1

SABA1 is a derivative of this compound and serves as a key example of the potential biological activity of this chemical class. It has been shown to exhibit antibacterial properties against Gram-negative bacteria such as Pseudomonas aeruginosa and Escherichia coli by inhibiting biotin carboxylase.[1][2][3]

Quantitative Data for SABA1

The following tables summarize the reported inhibitory activities of SABA1.

Parameter Value Target/Organism Notes
IC50 4.0 µME. coli Acetyl-CoA carboxylase (ACC)The 50% inhibitory concentration against the entire enzyme complex.
MIC 0.45–0.9 µMEfflux compromised E. coli (ΔtolC::tet)Minimum Inhibitory Concentration against a bacterial strain with reduced ability to pump out foreign compounds.
Kis 96.3 ± 31.6 µME. coli Acetyl-CoA carboxylase (ACC)Inhibition constant for the slope, indicating non-competitive inhibition versus ATP.
Kii 23.3 ± 4.4 µME. coli Acetyl-CoA carboxylase (ACC)Inhibition constant for the intercept, indicating non-competitive inhibition versus ATP.

Data sourced from Craft et al. (2021).

Experimental Protocols

Protocol 1: Biotin Carboxylase Inhibition Assay (Coupled Spectrophotometric Assay)

This assay determines the inhibitory activity of a compound against biotin carboxylase by measuring the rate of ATP hydrolysis. The production of ADP is coupled to the oxidation of NADH, which can be monitored by a decrease in absorbance at 340 nm.

Materials and Reagents:

  • Purified Biotin Carboxylase (BC) enzyme from E. coli

  • ATP (Adenosine triphosphate)

  • Biotin

  • MgCl2

  • KHCO3

  • Phosphoenolpyruvate (PEP)

  • NADH (Nicotinamide adenine dinucleotide, reduced form)

  • Pyruvate Kinase (PK)

  • Lactate Dehydrogenase (LDH)

  • HEPES buffer (pH 8.0)

  • Test compound (e.g., this compound or its derivatives) dissolved in DMSO

  • 96-well UV-transparent microplates

  • Microplate spectrophotometer capable of reading absorbance at 340 nm

Assay Principle:

The enzymatic reaction catalyzed by biotin carboxylase produces ADP. In the presence of pyruvate kinase, this ADP is used to convert phosphoenolpyruvate to pyruvate. Subsequently, lactate dehydrogenase catalyzes the reduction of pyruvate to lactate, which is coupled to the oxidation of NADH to NAD+. The rate of NADH oxidation is directly proportional to the activity of biotin carboxylase and can be monitored by the decrease in absorbance at 340 nm.

Protocol:

  • Prepare Reagent Master Mix: In a suitable tube, prepare a master mix containing HEPES buffer, MgCl2, KHCO3, PEP, NADH, PK, and LDH at their final desired concentrations.

  • Compound Addition: To the wells of a 96-well microplate, add the desired concentrations of the test compound. Include a DMSO control (vehicle) and a positive control inhibitor if available.

  • Substrate Addition: Add ATP and biotin to the wells.

  • Enzyme Addition: Initiate the reaction by adding the purified biotin carboxylase enzyme to each well.

  • Kinetic Reading: Immediately place the microplate in a spectrophotometer pre-set to 30°C. Measure the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a total duration of 10-15 minutes.

  • Data Analysis: Calculate the initial reaction velocity (rate of decrease in absorbance) for each concentration of the test compound. Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.

Diagram of the Coupled Enzyme Assay Workflow:

G cluster_assay Biotin Carboxylase Coupled Assay BC Biotin Carboxylase ADP ADP BC->ADP Reaction 1 ATP ATP + Biotin ATP->BC PK Pyruvate Kinase ADP->PK PEP Phosphoenolpyruvate PEP->PK Pyruvate Pyruvate LDH Lactate Dehydrogenase Pyruvate->LDH NADH NADH NADH->LDH NAD NAD+ PK->Pyruvate Reaction 2 LDH->NAD Reaction 3 (Monitored at 340 nm) Inhibitor Test Compound (e.g., SABA1) Inhibitor->BC

Caption: Workflow of the biotin carboxylase coupled enzyme assay.

Protocol 2: Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials and Reagents:

  • Bacterial strain (e.g., E. coli, P. aeruginosa)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test compound dissolved in DMSO

  • Sterile 96-well microplates

  • Bacterial inoculum standardized to a specific cell density (e.g., 5 x 105 CFU/mL)

  • Positive control antibiotic (e.g., ciprofloxacin)

  • Negative control (broth and DMSO)

  • Plate reader for measuring optical density (OD) at 600 nm

Protocol:

  • Compound Dilution Series: Prepare a serial dilution of the test compound in CAMHB in a 96-well microplate.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the test compound dilutions. Also, prepare a positive growth control (inoculum in broth with DMSO) and a sterility control (broth only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth. Alternatively, the optical density at 600 nm can be measured using a plate reader.

  • Data Analysis: The MIC value is reported as the lowest concentration that inhibits bacterial growth.

Diagram of the MIC Assay Workflow:

G cluster_mic Minimum Inhibitory Concentration (MIC) Assay start Prepare Serial Dilution of Test Compound inoculate Inoculate with Standardized Bacteria start->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read Visually Inspect or Read OD600 incubate->read determine Determine MIC read->determine

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Signaling Pathway

Fatty Acid Synthesis Pathway and the Role of Biotin Carboxylase

G cluster_pathway Bacterial Fatty Acid Synthesis Pathway ATP_Bicarb ATP + HCO3- BC Biotin Carboxylase (BC) ATP_Bicarb->BC Biotin_BCCP Biotin-BCCP Biotin_BCCP->BC Carboxybiotin_BCCP Carboxybiotin-BCCP CT Carboxyltransferase (CT) Carboxybiotin_BCCP->CT Acetyl_CoA Acetyl-CoA Acetyl_CoA->CT Malonyl_CoA Malonyl-CoA FAS Fatty Acid Synthase (FASII) Malonyl_CoA->FAS Fatty_Acids Fatty Acids FAS->Fatty_Acids BC->Carboxybiotin_BCCP CT->Malonyl_CoA Inhibitor This compound Scaffold (e.g., SABA1) Inhibitor->BC Inhibition

Caption: Inhibition of the bacterial fatty acid synthesis pathway.

References

Application Notes and Protocols: Ethyl 4-(Methylsulfonamido)benzoate as a Versatile Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-(methylsulfonamido)benzoate is a bifunctional organic molecule poised for significant application in medicinal chemistry and novel compound synthesis. Its structure, featuring a sulfonamide linkage and an ethyl ester, offers two key points for chemical modification, making it an attractive starting material for the creation of diverse molecular scaffolds. The sulfonamide moiety is a well-established pharmacophore found in numerous therapeutic agents, known for its ability to mimic a peptide bond and participate in hydrogen bonding with biological targets. The ethyl benzoate group provides a convenient handle for further derivatization, such as hydrolysis to the corresponding carboxylic acid, which can then be coupled with various amines or alcohols to generate extensive compound libraries.

This document provides an overview of the potential applications of this compound as a building block and outlines a general protocol for its utilization in the synthesis of novel amide derivatives.

Key Molecular Features and Synthetic Potential

The utility of this compound in synthetic chemistry stems from its distinct functional groups:

  • Methylsulfonamido Group: This group is a key structural motif in a variety of pharmaceuticals. The nitrogen atom can be involved in further reactions, and the sulfonyl group can act as a hydrogen bond acceptor.

  • Ethyl Benzoate Group: This ester can be readily hydrolyzed to a carboxylic acid, a versatile functional group for forming amide, ester, or other linkages. This allows for the coupling of a wide array of other molecules to the core structure.

These features enable the synthesis of a broad range of derivatives with potential applications in various therapeutic areas.

Conceptual Experimental Workflow

The general approach to utilizing this compound as a building block for generating a library of novel amide compounds is depicted below. The workflow begins with the hydrolysis of the ethyl ester to the carboxylic acid, followed by an amide coupling reaction with a diverse set of amines.

G cluster_0 Phase 1: Intermediate Synthesis cluster_1 Phase 2: Derivatization cluster_2 Phase 3: Analysis A This compound B Hydrolysis (e.g., LiOH, THF/H2O) A->B C 4-(Methylsulfonamido)benzoic acid B->C E Amide Coupling (e.g., HATU, DIPEA, DMF) C->E D Amine Library (R-NH2) D->E F Novel Amide Derivatives E->F G Purification (e.g., Chromatography) F->G H Structural Characterization (NMR, MS) G->H I Biological Screening H->I

Caption: General workflow for the synthesis of novel amides.

Protocols

Protocol 1: Hydrolysis of this compound

This protocol describes the conversion of the ethyl ester to the corresponding carboxylic acid, a key intermediate for further derivatization.

Materials:

  • This compound

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water (H₂O)

  • Hydrochloric acid (HCl), 1M solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Separatory funnel

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

  • Add lithium hydroxide (1.5 eq) to the solution.

  • Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the THF under reduced pressure using a rotary evaporator.

  • Acidify the remaining aqueous solution to pH 2-3 with 1M HCl. A precipitate should form.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-(Methylsulfonamido)benzoic acid.

  • Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of Novel Amide Derivatives

This protocol outlines the coupling of the resulting carboxylic acid with a primary or secondary amine to form a novel amide.

Materials:

  • 4-(Methylsulfonamido)benzoic acid (from Protocol 1)

  • A desired amine (1.1 eq)

  • HATU (1,1'-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (2.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve 4-(Methylsulfonamido)benzoic acid (1.0 eq) in anhydrous DMF.

  • Add the desired amine (1.1 eq), HATU (1.2 eq), and DIPEA (2.0 eq) to the solution.

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3x).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Combine the fractions containing the pure product and concentrate under reduced pressure.

  • Characterize the final amide derivative by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Data Presentation

As the synthesis of novel compounds is proposed, the following table structure is recommended for organizing and presenting the characterization and biological activity data for a library of newly synthesized derivatives.

Compound IDR-Group (from Amine)Yield (%)¹H NMR (δ, ppm)HRMS (m/z) [M+H]⁺Biological Activity (e.g., IC₅₀, µM)
Derivative 1 e.g., Benzylamine
Derivative 2 e.g., 4-Fluoroaniline
... ...

Potential Signaling Pathway Investigation

While specific biological targets for derivatives of this compound are not yet elucidated, the sulfonamide scaffold is a known feature in inhibitors of various enzymes and receptors. For instance, many inhibitors of carbonic anhydrases, kinases, and proteases contain a sulfonamide group. Once novel derivatives are synthesized, they could be screened against panels of such targets. The diagram below illustrates a hypothetical signaling pathway that could be investigated if a derivative is found to be a kinase inhibitor.

G cluster_pathway Hypothetical Kinase Inhibition Pathway A Growth Factor B Receptor Tyrosine Kinase A->B Binds D Downstream Signaling (e.g., MAPK pathway) B->D Activates C Novel Derivative (Kinase Inhibitor) C->B Inhibits E Cell Proliferation & Survival D->E Promotes

Caption: Hypothetical signaling pathway for a kinase inhibitor.

Conclusion

This compound represents a promising, yet underexplored, building block for the synthesis of novel compounds with potential therapeutic applications. The synthetic protocols provided herein offer a straightforward approach to generating a library of derivatives for biological screening. The modular nature of the synthesis allows for the introduction of a wide range of chemical diversity, increasing the probability of identifying compounds with desired biological activities. Further investigation into the biological effects of these novel compounds is warranted and could lead to the discovery of new therapeutic agents.

Application Notes and Protocols: In Vitro Assays Involving Ethyl 4-(Methylsulfonamido)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for in vitro studies on "Ethyl 4-(Methylsulfonamido)benzoate" has yielded limited publicly available data and detailed experimental protocols directly pertaining to this specific molecule. The scientific literature and other accessible resources do not currently provide sufficient information to construct a detailed application note with quantitative data and established protocols as requested.

The majority of available information pertains to structurally related but distinct compounds, such as other benzoate esters or molecules containing a sulfonamide group. For instance, a notable study focuses on Ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulfonylamino]benzoate, a compound that inhibits biotin carboxylase, an essential enzyme in fatty acid synthesis in bacteria like Pseudomonas aeruginosa and Escherichia coli[1]. This suggests that compounds with a similar sulfonamido-benzoate scaffold may have potential as enzyme inhibitors. However, without direct experimental evidence, the biological activity and potential applications of this compound remain speculative.

To facilitate future research on "this compound," this document provides a generalized framework for potential in vitro assays based on the activities of structurally analogous compounds. These are intended as starting points for researchers and drug development professionals.

Hypothetical In Vitro Assays for this compound

Given the structural motifs present in this compound (an ethyl benzoate group and a methylsulfonamide group), one could hypothesize its potential as an enzyme inhibitor or a modulator of cellular pathways. Below are generalized protocols for assays that could be adapted to investigate its biological activity.

Enzyme Inhibition Assays

Many compounds containing sulfonamide groups are known to inhibit enzymes, particularly carbonic anhydrases and, as seen with a related compound, carboxylases[1]. A primary investigation could therefore focus on its enzyme inhibitory potential.

Table 1: Hypothetical Enzyme Inhibition Data for this compound

Target EnzymeAssay TypePutative IC₅₀ (µM)
Carbonic Anhydrase IXSpectrophotometricTo be determined
Biotin CarboxylaseCoupled enzyme assayTo be determined
Cyclooxygenase-2 (COX-2)Fluorescence-basedTo be determined

This protocol provides a general workflow for assessing the inhibitory activity of this compound against a target enzyme that produces a chromogenic product.

Materials:

  • Target Enzyme (e.g., Carbonic Anhydrase)

  • Substrate (e.g., p-nitrophenyl acetate)

  • Assay Buffer (e.g., Tris-HCl, pH 7.4)

  • This compound (dissolved in DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration range would be from 100 µM to 0.1 nM.

  • Reaction Mixture: In each well of a 96-well plate, add the following in order:

    • Assay Buffer

    • A fixed concentration of the target enzyme.

    • Varying concentrations of this compound or DMSO as a vehicle control.

  • Pre-incubation: Incubate the plate at a specified temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the compound to bind to the enzyme.

  • Initiate Reaction: Add the substrate to each well to start the enzymatic reaction.

  • Kinetic Measurement: Immediately place the microplate in a plate reader and measure the absorbance of the product at a specific wavelength (e.g., 405 nm for p-nitrophenol) over time.

  • Data Analysis: Calculate the initial reaction velocity (rate) for each concentration of the inhibitor. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value using non-linear regression analysis.

Workflow for a Generic Enzyme Inhibition Assay

G prep Prepare Serial Dilution of This compound mix Prepare Reaction Mixture: Buffer + Enzyme + Compound prep->mix preincubate Pre-incubate at 37°C mix->preincubate start Add Substrate to Initiate Reaction preincubate->start read Measure Absorbance Kinetically start->read analyze Calculate Reaction Rates and Determine IC₅₀ read->analyze

Caption: Workflow for a typical in vitro enzyme inhibition assay.

Cell-Based Assays

To understand the effect of this compound in a more biologically relevant context, cell-based assays are crucial. These can assess cytotoxicity, effects on cell proliferation, or modulation of specific signaling pathways.

Table 2: Hypothetical Cell-Based Assay Data for this compound

Cell LineAssay TypePutative EndpointPutative EC₅₀ (µM)
MCF-7Cell Viability (MTT)CytotoxicityTo be determined
A549Proliferation (BrdU)Anti-proliferativeTo be determined
HEK293Reporter Gene AssayPathway ModulationTo be determined

This protocol outlines a common method to assess the cytotoxic effects of a compound on a cancer cell line.

Materials:

  • Human cancer cell line (e.g., MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plate

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a CO₂ incubator at 37°C.

  • Compound Treatment: The next day, replace the medium with fresh medium containing serial dilutions of this compound. Include wells with vehicle (DMSO) as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the percentage of viability against the logarithm of the compound concentration to calculate the EC₅₀ value.

Signaling Pathway for Cell Viability

G Compound This compound Cell Cancer Cell Compound->Cell Mitochondria Mitochondria Cell->Mitochondria Metabolic Activity MTT MTT (Yellow) Mitochondria->MTT Reduces Formazan Formazan (Purple) MTT->Formazan Viability Cell Viability Formazan->Viability Proportional to

Caption: Conceptual pathway of the MTT cell viability assay.

Conclusion

References

Application Notes and Protocols: Ethyl 4-(Methylsulfonamido)benzoate in Material Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-(methylsulfonamido)benzoate (CAS No. 7151-77-1) is a unique organic molecule possessing both an ester and a sulfonamide functional group.[1] While its direct applications in material science are not extensively documented in publicly available literature, its chemical structure suggests significant potential as a versatile building block for the synthesis of novel functional polymers and materials. The presence of the sulfonamido group can impart desirable properties such as thermal stability, specific solubility characteristics, and the potential for hydrogen bonding, while the ethyl benzoate moiety offers a site for polymerization or further chemical modification.

These application notes provide an overview of the potential uses of this compound in material science, based on the reactivity of its functional groups. Detailed, generalized experimental protocols for its synthesis and potential polymerization are also presented to guide researchers in exploring its utility.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for designing synthetic routes and predicting the material properties of its derivatives.

PropertyValueReference
CAS Number 7151-77-1[1]
Molecular Formula C10H13NO4S[1]
Molecular Weight 243.28 g/mol [1]
Density 1.3±0.1 g/cm³[2]
Boiling Point 373.3±44.0 °C at 760 mmHg[2]
Flash Point 179.5±28.4 °C[2]
Refractive Index 1.525[2]
LogP 1.93[2]

Potential Material Science Applications

Based on its chemical structure, this compound can be explored for the following applications in material science:

  • Monomer for High-Performance Polymers: The molecule can potentially be used as a monomer for the synthesis of polyesters, polyamides, or other condensation polymers. The resulting polymers may exhibit enhanced thermal stability and specific mechanical properties due to the presence of the sulfonamide group.

  • Functional Additive: It could be incorporated as an additive to modify the properties of existing polymers, such as improving adhesion, altering surface energy, or enhancing thermal resistance.

  • Precursor for Functional Coatings: The ester and sulfonamide groups can be chemically modified to introduce other functionalities, making it a suitable precursor for developing specialized coatings with properties like hydrophobicity or biocompatibility.

  • Building Block for Organic Electronics: While speculative, the aromatic core and polarizable sulfonamide group could be of interest in the synthesis of materials for organic electronic applications after suitable chemical modifications.

Experimental Protocols

The following are generalized protocols for the synthesis and potential polymerization of this compound. These should be adapted and optimized based on specific research goals and available laboratory equipment.

Synthesis of this compound

This protocol is adapted from general methods for the sulfonylation of anilines and subsequent esterification.

Reaction Scheme:

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_product Product A Ethyl 4-aminobenzoate D Sulfonylation A->D B Methanesulfonyl chloride B->D C Pyridine (Base) C->D Solvent/Catalyst E This compound D->E

Figure 1: Synthesis workflow for this compound.

Materials:

  • Ethyl 4-aminobenzoate

  • Methanesulfonyl chloride

  • Pyridine (or another suitable base like triethylamine)

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve Ethyl 4-aminobenzoate in dry dichloromethane. Cool the solution to 0 °C using an ice bath.

  • Addition of Base: Add pyridine to the solution dropwise.

  • Addition of Sulfonylating Agent: Slowly add methanesulfonyl chloride to the reaction mixture. Maintain the temperature at 0 °C during the addition.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up:

    • Quench the reaction by slowly adding 1 M HCl.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent using a rotary evaporator.

    • Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Potential Polymerization via Transesterification

This generalized protocol outlines a possible route to synthesize a polyester using this compound as a monomer with a diol.

Polymerization Concept:

Polymerization_Concept cluster_monomers Monomers cluster_process Process cluster_product Product MonomerA This compound Process Polycondensation (Transesterification) MonomerA->Process MonomerB Diol (e.g., Ethylene Glycol) MonomerB->Process Polymer Polyester with Sulfonamide Groups Process->Polymer Heat, Catalyst

Figure 2: Conceptual workflow for polyester synthesis.

Materials:

  • This compound

  • A suitable diol (e.g., ethylene glycol, 1,4-butanediol)

  • Transesterification catalyst (e.g., zinc acetate, antimony trioxide)

  • High-boiling point inert solvent (optional)

  • High-vacuum line

  • Polymerization reactor with mechanical stirring and provisions for distillation

Procedure:

  • Reactor Charging: Charge the polymerization reactor with equimolar amounts of this compound and the chosen diol, along with a catalytic amount of the transesterification catalyst.

  • Initial Heating (Ester Interchange): Heat the mixture under an inert atmosphere to a temperature sufficient to initiate the transesterification reaction (typically 150-200 °C). Ethanol will be evolved and should be distilled off.

  • Polycondensation: After the initial evolution of ethanol ceases, gradually increase the temperature (e.g., to 220-280 °C) and apply a high vacuum. This stage removes the excess diol and drives the polymerization to a high molecular weight. The viscosity of the reaction mixture will increase significantly.

  • Polymer Isolation: Once the desired viscosity is reached, cool the reactor and extrude or dissolve the polymer for further processing and characterization.

Characterization

The synthesized monomer and resulting polymers should be thoroughly characterized using standard analytical techniques:

  • Monomer: ¹H NMR, ¹³C NMR, FT-IR, Mass Spectrometry, and Melting Point analysis to confirm its structure and purity.

  • Polymer:

    • Structural: FT-IR and NMR spectroscopy to confirm the polymer structure.

    • Molecular Weight: Gel Permeation Chromatography (GPC) to determine the number average (Mn), weight average (Mw), and polydispersity index (PDI).

    • Thermal Properties: Thermogravimetric Analysis (TGA) to assess thermal stability and Differential Scanning Calorimetry (DSC) to determine the glass transition temperature (Tg) and melting temperature (Tm).

    • Mechanical Properties: Tensile testing to evaluate properties like Young's modulus, tensile strength, and elongation at break.

Safety and Handling

  • Always handle chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for this compound and all other reagents before use.

  • High-temperature and high-vacuum reactions should be conducted with appropriate safety precautions and equipment.

These application notes and protocols are intended to serve as a starting point for researchers interested in exploring the potential of this compound in material science. Further research and development are necessary to fully elucidate its properties and applications.

References

Research Plan: Investigating the Therapeutic Potential of Ethyl 4-(Methylsulfonamido)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Subject Compound: Ethyl 4-(methylsulfonamido)benzoate CAS Number: 7151-77-1[1] Molecular Formula: C₁₀H₁₃NO₄S[2][3] Molecular Weight: 243.28 g/mol [2]

Executive Summary

This document outlines a comprehensive research plan for the characterization and evaluation of this compound. Due to the limited availability of specific biological data for this compound, this plan is predicated on the well-established and diverse biological activities of the broader sulfonamide class of molecules. Sulfonamides are known to exhibit a wide range of therapeutic effects, including antimicrobial, anticancer, and enzyme inhibitory activities.[4][5][6][7] This research plan therefore proposes a multi-pronged screening approach to elucidate the potential therapeutic applications of this compound. The protocols and workflows detailed herein are designed to systematically assess its antimicrobial and anticancer properties, providing a foundational dataset for further development.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented below. These data are essential for sample handling, formulation, and interpretation of biological assay results.

PropertyValueReference
CAS Number 7151-77-1[1]
Molecular Formula C₁₀H₁₃NO₄S[2][3]
Molecular Weight 243.28 g/mol [2]
SMILES CCOC(=O)C1=CC=C(NS(C)(=O)=O)C=C1[2]
Storage Sealed in dry, 2-8°C[2]

Proposed Research Areas and Hypotheses

Based on the extensive literature on sulfonamide derivatives, we hypothesize that this compound may possess:

  • Antimicrobial Activity: By analogy to classic sulfa drugs, the compound may act as a competitive inhibitor of dihydropteroate synthase (DHPS) in the folic acid synthesis pathway of bacteria.[8]

  • Anticancer Activity: Many novel sulfonamides have demonstrated cytotoxic effects against various cancer cell lines through mechanisms such as cell cycle arrest, apoptosis induction, or inhibition of key enzymes like carbonic anhydrases or protein kinases.[9][10][11]

Experimental Protocols

The following sections provide detailed protocols for the synthesis, characterization, and biological evaluation of this compound.

Synthesis and Characterization

Protocol 4.1.1: Synthesis of this compound

This protocol is a generalized method based on common synthesis routes for similar sulfonamides.

  • Reaction Setup: In a round-bottom flask, dissolve ethyl 4-aminobenzoate (1 equivalent) in a suitable solvent such as dichloromethane or pyridine.

  • Addition of Reagent: Cool the solution in an ice bath (0-5°C). Add methanesulfonyl chloride (1.1 equivalents) dropwise while stirring.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction by adding water. Separate the organic layer, wash with dilute HCl, followed by saturated sodium bicarbonate solution, and finally with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.

Antimicrobial Activity Screening

Protocol 4.2.1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol determines the lowest concentration of the compound that inhibits visible bacterial growth.[8][12][13]

  • Preparation of Stock Solution: Prepare a 10 mg/mL stock solution of this compound in Dimethyl Sulfoxide (DMSO).

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the stock solution with Mueller-Hinton Broth (MHB) to achieve a range of desired concentrations.[14]

  • Bacterial Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compound. Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Anticancer Activity Screening

Protocol 4.3.1: Cell Viability Assessment using MTT Assay

This colorimetric assay measures the metabolic activity of cells and is widely used to assess cytotoxicity.[10][11]

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HeLa for cervical cancer) in appropriate media supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium. Replace the existing medium in the wells with the medium containing the different concentrations of the compound. Include untreated cells as a control. Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[14]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is then determined by plotting a dose-response curve.[10][14]

Data Presentation

Quantitative data from the proposed experiments will be summarized in the following tables for clear interpretation and comparison.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainGram TypeMIC (µg/mL)
Staphylococcus aureusPositiveData to be generated
Bacillus subtilisPositiveData to be generated
Escherichia coliNegativeData to be generated
Pseudomonas aeruginosaNegativeData to be generated

Table 2: Anticancer Activity (IC₅₀) of this compound

Cancer Cell LineTissue of OriginIC₅₀ (µM)
MCF-7BreastData to be generated
A549LungData to be generated
HeLaCervicalData to be generated
HCT116ColonData to be generated

Visualizations: Workflows and Pathways

The following diagrams, generated using DOT language, illustrate the proposed experimental workflow and a potential mechanism of action.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_data Data Analysis cluster_conclusion Outcome synthesis Synthesis of Compound purification Purification synthesis->purification characterization Structural Confirmation (NMR, MS, HPLC) purification->characterization antimicrobial Antimicrobial Screening (MIC Assay) characterization->antimicrobial anticancer Anticancer Screening (MTT Assay) characterization->anticancer mic_data MIC Value Determination antimicrobial->mic_data ic50_data IC50 Value Calculation anticancer->ic50_data conclusion Identify Lead Activity mic_data->conclusion ic50_data->conclusion proposed_moa cluster_folate Bacterial Folic Acid Synthesis cluster_dna Bacterial Growth paba p-Aminobenzoic Acid (PABA) dhps Dihydropteroate Synthase (DHPS) paba->dhps dhf Dihydrofolic Acid dhps->dhf growth Bacterial Proliferation thf Tetrahydrofolic Acid dhf->thf compound This compound compound->inhibition inhibition->dhps nucleotides Nucleotide Synthesis thf->nucleotides dna DNA Synthesis nucleotides->dna dna->growth

References

Troubleshooting & Optimization

Technical Support Center: Purification of Ethyl 4-(Methylsulfonamido)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of Ethyl 4-(Methylsulfonamido)benzoate.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The two most effective and widely used techniques for the purification of this compound are recrystallization and flash column chromatography. The choice between these methods often depends on the nature and quantity of the impurities, as well as the desired final purity and scale of the experiment.

Q2: What are the likely impurities I might encounter in my crude sample?

A2: Impurities can originate from starting materials, side reactions, or subsequent degradation. Common impurities include:

  • Unreacted Starting Materials: Ethyl 4-aminobenzoate and methanesulfonyl chloride.

  • Hydrolysis Product: 4-(Methylsulfonamido)benzoic acid, resulting from the hydrolysis of the ethyl ester.

  • Bis-sulfonated Byproduct: Formation of a bis-sulfonated amine if the reaction conditions are not carefully controlled.

  • Residual Solvents: Solvents used in the reaction or initial work-up, such as dichloromethane or ethyl acetate.

Q3: My purified product has a lower than expected melting point and appears slightly off-white. What could be the issue?

A3: A depressed and broad melting point range, along with discoloration, typically indicates the presence of residual impurities. Even small amounts of contaminants can disrupt the crystal lattice of the solid, leading to these observations. We recommend further purification by either recrystallization with a different solvent system or by column chromatography to remove these impurities.

Troubleshooting Guides

Recrystallization

Problem: Oiling Out During Recrystallization

Your compound dissolves in the hot solvent but separates as an oil upon cooling instead of forming crystals.

Possible Cause Solution
The solution is supersaturated.Add a small amount of additional hot solvent to the oily mixture and reheat until a clear solution is obtained. Allow it to cool more slowly.
The cooling process is too rapid.Ensure the flask is allowed to cool to room temperature undisturbed before placing it in an ice bath. Insulating the flask can promote slower cooling.
The chosen solvent is too nonpolar for the compound.Try a more polar solvent or a solvent mixture. For instance, if you are using pure ethanol, a mixture of ethanol and water might be more effective.[1]

Problem: Poor Crystal Yield

You have obtained a very small amount of purified product after recrystallization.

Possible Cause Solution
Too much solvent was used.Concentrate the filtrate by carefully evaporating some of the solvent and then attempt to recrystallize again.
The compound is significantly soluble in the cold solvent.Ensure the solution is thoroughly cooled in an ice bath before filtration. Consider using a different solvent in which the compound has lower solubility at cold temperatures.
Premature crystallization during hot filtration.Preheat the filtration apparatus (funnel and receiving flask) with hot solvent to prevent the product from crystallizing on the filter paper.
Flash Column Chromatography

Problem: Poor Separation of Compound from Impurities

The spots on the TLC plate are too close together, or the fractions collected from the column contain a mixture of your product and impurities.

Possible Cause Solution
Inappropriate solvent system (eluent).The polarity of the eluent needs to be optimized. If the spots are too high on the TLC plate (high Rf), decrease the polarity of the eluent (e.g., from 30% ethyl acetate in hexanes to 20%). If the spots are too low (low Rf), increase the polarity. A good target Rf value for the desired compound is around 0.25-0.35 for optimal separation.
Column was not packed properly.Ensure the silica gel is packed uniformly without any air bubbles or cracks. A poorly packed column will lead to channeling and inefficient separation.
The sample was overloaded onto the column.The amount of crude material should be appropriate for the column size. As a general rule, use about 25-100 g of silica gel for every 1 g of crude product, depending on the difficulty of the separation.

Experimental Protocols

Protocol 1: Recrystallization from Ethanol/Water

This protocol is suitable for purifying crude this compound that is a solid.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of hot ethanol.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Induce Crystallization: While the solution is still hot, add water dropwise until the solution becomes slightly cloudy.

  • Crystal Formation: Reheat the solution until it becomes clear again and then allow it to cool slowly to room temperature.

  • Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol/water.

  • Drying: Dry the purified crystals under vacuum.

Illustrative Data for Recrystallization:

ParameterCrude ProductPurified Product
Appearance Off-white to light brown solidWhite crystalline solid
Purity (by HPLC) ~92%>99%
Recovery Yield -80-90%
Protocol 2: Flash Column Chromatography

This protocol is effective for separating the target compound from impurities with different polarities.

  • TLC Analysis: Determine an optimal solvent system using Thin Layer Chromatography (TLC). A good starting point is a mixture of ethyl acetate and hexanes.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack a glass column.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and load it onto the top of the silica gel bed.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Illustrative Data for Column Chromatography:

ParameterCrude ProductPurified Product
Appearance Yellowish oil or sticky solidWhite solid
Purity (by qNMR) ~88%>98%
Recovery Yield -85-95%
Stationary Phase Silica Gel (230-400 mesh)-
Mobile Phase (Eluent) 30% Ethyl Acetate in Hexanes (v/v)-
TLC Rf Value ~0.30 in 30% Ethyl Acetate in Hexanes-

Visualizations

Purification_Workflow Purification Workflow for this compound Crude Crude Product Recrystallization Recrystallization Crude->Recrystallization Solid Crude Column Column Chromatography Crude->Column Oily or Complex Mixture Pure_Rec Pure Product (>99%) Recrystallization->Pure_Rec Pure_Col Pure Product (>98%) Column->Pure_Col Impure Impure Fractions Column->Impure Analysis Purity Analysis (HPLC/NMR) Pure_Rec->Analysis Pure_Col->Analysis Repurify Re-purify Impure->Repurify Repurify->Column

Caption: General purification workflow for this compound.

Troubleshooting_Recrystallization Troubleshooting Recrystallization Issues Start Start Recrystallization OilingOut Product Oiling Out? Start->OilingOut LowYield Low Yield? OilingOut->LowYield No Solvent Adjust Solvent / Cooling Rate OilingOut->Solvent Yes Success Successful Crystallization LowYield->Success No Concentrate Concentrate Filtrate / Cool Thoroughly LowYield->Concentrate Yes Solvent->OilingOut Concentrate->LowYield

Caption: Decision tree for troubleshooting common recrystallization problems.

References

Technical Support Center: Synthesis of Ethyl 4-(Methylsulfonamido)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 4-(Methylsulfonamido)benzoate.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

The most common and direct method for the synthesis of this compound is the reaction of ethyl 4-aminobenzoate with methanesulfonyl chloride in the presence of a base, such as pyridine or triethylamine. This reaction results in the formation of a sulfonamide bond.

Q2: What are the most common side products I should be aware of during this synthesis?

Several side products can form under typical reaction conditions. The most frequently encountered are:

  • Ethyl 4-(N,N-bis(methylsulfonyl))aminobenzoate: This di-sulfonylation product arises from the reaction of the initially formed sulfonamide with a second molecule of methanesulfonyl chloride.

  • 4-(Methylsulfonamido)benzoic acid: This is the result of the hydrolysis of the ethyl ester group of either the starting material or the product. This is more likely to occur if water is present in the reaction mixture or during workup under non-neutral pH conditions.[1][2][3][4]

  • Unreacted Ethyl 4-aminobenzoate: Incomplete reaction will leave residual starting material.

  • Pyridinium hydrochloride (or triethylammonium hydrochloride): This salt is a byproduct of the reaction when pyridine or triethylamine is used as the base to neutralize the HCl generated.

Q3: My reaction yield is consistently low. What are the potential causes?

Low yields can be attributed to several factors:

  • Incomplete reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, low temperature, or inadequate stoichiometry of reagents.

  • Side reactions: The formation of significant amounts of side products, particularly the di-sulfonylation product, will consume the starting material and reduce the yield of the desired product.

  • Product loss during workup: The product may be lost during the extraction or purification steps. Ensure proper phase separation and minimize transfers.

  • Hydrolysis: Presence of water can lead to the hydrolysis of the ester, reducing the yield of the desired ethyl ester product.[1][2][3][4][5]

  • Purity of reagents: The purity of ethyl 4-aminobenzoate and methanesulfonyl chloride is crucial. Impurities in the starting materials can lead to undesired side reactions.

Q4: How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is a convenient method to monitor the reaction. A suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) should be used to achieve good separation between the starting material (ethyl 4-aminobenzoate), the product (this compound), and major side products. The disappearance of the starting material spot and the appearance of the product spot indicate the progress of the reaction.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Presence of a significant amount of di-sulfonylation product Excess methanesulfonyl chloride used. Reaction temperature is too high.Use a stoichiometric amount or a slight excess (e.g., 1.05-1.1 equivalents) of methanesulfonyl chloride. Add the methanesulfonyl chloride dropwise at a low temperature (e.g., 0 °C) to control the reaction rate.
Formation of 4-(Methylsulfonamido)benzoic acid Presence of water in the reaction mixture. Non-neutral pH during workup.Use anhydrous solvents and reagents. Ensure the workup is performed under neutral or slightly acidic conditions to minimize ester hydrolysis.[1][2][3][4]
Incomplete reaction (residual starting material) Insufficient reaction time or temperature. Inadequate amount of base.Allow the reaction to stir for a longer period or gently warm it after the initial addition of methanesulfonyl chloride. Ensure at least one equivalent of base is used to neutralize the generated HCl.
Difficulty in removing pyridinium hydrochloride salt The salt is co-precipitating with the product.After the reaction, quench with dilute acid (e.g., 1M HCl) to protonate the pyridine and make the salt more water-soluble for easier removal during the aqueous workup.
Oily product that is difficult to crystallize Presence of impurities, especially the di-sulfonylation product which can be an oil.Purify the crude product using column chromatography. If the product is an oil due to residual solvent, ensure it is thoroughly dried under vacuum.

Data Presentation

Table 1: Common Reagents and their Typical Stoichiometry

ReagentMolar EquivalentsPurpose
Ethyl 4-aminobenzoate1.0Starting Material
Methanesulfonyl chloride1.05 - 1.2Sulfonylating Agent
Pyridine or Triethylamine1.1 - 1.5Base (HCl scavenger)
Dichloromethane (DCM) or other aprotic solvent-Solvent

Table 2: Typical Impurity Profile and their Characterization

ImpurityTypical Analytical Signature (TLC, NMR)Method of Removal
Ethyl 4-(N,N-bis(methylsulfonyl))aminobenzoateHigher Rf on TLC compared to the product. Two methylsulfonyl singlets in ¹H NMR.Column chromatography.
4-(Methylsulfonamido)benzoic acidLower Rf on TLC, may streak. Absence of ethyl ester signals in ¹H NMR.Extraction with a mild aqueous base (e.g., NaHCO₃ solution).
Ethyl 4-aminobenzoateLower Rf on TLC compared to the product. Presence of -NH₂ protons in ¹H NMR.Column chromatography.

Experimental Protocols

Key Experiment: Synthesis of this compound
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve ethyl 4-aminobenzoate (1.0 eq.) in anhydrous dichloromethane (DCM).

  • Addition of Base: Add pyridine (1.2 eq.) to the solution and cool the mixture to 0 °C in an ice bath.

  • Sulfonylation: Add a solution of methanesulfonyl chloride (1.1 eq.) in anhydrous DCM dropwise to the stirred reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Workup:

    • Quench the reaction by adding 1M HCl solution and transfer the mixture to a separatory funnel.

    • Separate the organic layer and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Visualizations

Diagram 1: Synthetic Pathway and Potential Side Reactions

Synthesis_Pathway A Ethyl 4-aminobenzoate C This compound (Product) A->C + Methanesulfonyl Chloride + Pyridine B Methanesulfonyl Chloride B->C D Ethyl 4-(N,N-bis(methylsulfonyl))aminobenzoate (Di-sulfonylation) C->D + Methanesulfonyl Chloride (Excess) E 4-(Methylsulfonamido)benzoic acid (Hydrolysis) C->E + H2O (Hydrolysis) F Pyridine (Base) F->C G Pyridinium Hydrochloride F->G + HCl (from reaction)

Caption: Synthetic route to this compound and major side products.

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Yield of Product check_reaction Analyze Crude Reaction Mixture (TLC, NMR) start->check_reaction incomplete Incomplete Reaction? check_reaction->incomplete side_products Major Side Products? incomplete->side_products No optimize_time Increase Reaction Time or Temperature incomplete->optimize_time Yes check_reagents Check Reagent Stoichiometry and Purity side_products->check_reagents No di_sulf Di-sulfonylation Product Observed side_products->di_sulf Yes hydrolysis Hydrolysis Product Observed side_products->hydrolysis Yes end Improved Yield optimize_time->end check_reagents->end reduce_mscl Reduce Equivalents of Methanesulfonyl Chloride di_sulf->reduce_mscl use_anhydrous Use Anhydrous Solvents and Reagents hydrolysis->use_anhydrous reduce_mscl->end use_anhydrous->end

Caption: A logical workflow for troubleshooting low product yields.

References

Technical Support Center: Overcoming Solubility Challenges with Ethyl 4-(Methylsulfonamido)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with "Ethyl 4-(Methylsulfonamido)benzoate."

Frequently Asked Questions (FAQs)

Q1: What are the known physicochemical properties of this compound?

Q2: Why am I observing poor solubility of this compound in my aqueous buffer?

A2: Poor aqueous solubility is a common challenge for many organic compounds, particularly those with aromatic rings and sulfonamide groups.[2][3] More than 40% of new chemical entities are practically insoluble in water.[2] The moderate lipophilicity (indicated by the LogP value) of this compound suggests it may prefer a more non-polar environment over aqueous media.

Q3: What general strategies can be employed to improve the solubility of a compound like this compound?

A3: A variety of techniques can be used to enhance the solubility of poorly soluble drugs.[2][3][4] These can be broadly categorized into physical and chemical modifications.[2][4] Physical methods include particle size reduction (micronization, nanosuspension), solid dispersions, and co-crystallization.[2][5] Chemical approaches involve pH adjustment, the use of co-solvents, surfactants, and complexation agents like cyclodextrins.[2][5]

Q4: Can changing the pH of my solution improve the solubility of this compound?

A4: Adjusting the pH can be an effective method for compounds with ionizable groups.[5] The sulfonamido group in this compound is weakly acidic and may be deprotonated at higher pH values, forming a more soluble salt. Experimental evaluation of solubility at different pH levels is recommended.

Q5: Are there any specific solvent systems that are likely to be effective for this compound?

A5: While specific data is unavailable, based on its structure, water-miscible organic co-solvents are a good starting point.[5][6] Solvents such as DMSO, DMF, ethanol, methanol, and acetone are often used to dissolve compounds with similar characteristics. For aqueous-based assays, creating a concentrated stock solution in an organic solvent and then diluting it into the aqueous buffer is a common practice.

Troubleshooting Guide

Issue 1: Compound precipitates out of solution upon dilution of an organic stock into an aqueous buffer.
Potential Cause Troubleshooting Step Expected Outcome
Low Aqueous Solubility The concentration of the compound in the final aqueous solution exceeds its solubility limit.Reduce the final concentration of the compound in the aqueous buffer.
Solvent Shock The rapid change in solvent polarity upon dilution causes the compound to crash out of solution.Add the organic stock solution to the aqueous buffer slowly while vortexing or stirring.
Buffer Incompatibility Components of the aqueous buffer may be interacting with the compound to reduce its solubility.Test the solubility in different buffer systems (e.g., phosphate, TRIS) at the same pH.
Use of Surfactants Incorporate a small amount of a non-ionic surfactant (e.g., Tween-20, Triton X-100) in the aqueous buffer to aid in solubilization.[3]
Issue 2: Inconsistent results in biological assays, possibly due to poor solubility.
Potential Cause Troubleshooting Step Expected Outcome
Compound Precipitation The compound may be precipitating over the course of the experiment, leading to variable effective concentrations.Visually inspect assay plates for any signs of precipitation. Determine the kinetic solubility of the compound in the assay medium.
Formation of Aggregates The compound may be forming small, insoluble aggregates that can interfere with assay readouts.Use dynamic light scattering (DLS) to check for the presence of aggregates. Consider including a surfactant or using a different solvent system.
Adsorption to Plastics The compound may be adsorbing to the walls of pipette tips and assay plates, reducing the actual concentration in solution.Use low-retention plasticware. Pre-treating plates with a blocking agent like BSA may also help.

Data Presentation: Solubility Profile of a Representative Poorly Soluble Compound

The following table illustrates how to present experimentally determined solubility data for a compound like this compound.

Solvent System Temperature (°C) Solubility (mg/mL) Observations
Deionized Water25< 0.01Insoluble
PBS (pH 7.4)25< 0.01Insoluble
10% DMSO in PBS (pH 7.4)250.15Slightly Soluble
50% Ethanol in Water251.2Moderately Soluble
100% DMSO25> 50Freely Soluble
100% Ethanol2515Soluble
2% Tween-20 in PBS (pH 7.4)250.5Soluble with surfactant

Experimental Protocols

Protocol 1: Determination of Equilibrium Solubility by the Shake-Flask Method
  • Add an excess amount of this compound to a series of vials, each containing a different solvent system to be tested.

  • Seal the vials and place them in a shaker incubator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • After incubation, centrifuge the samples at high speed (e.g., 14,000 rpm) for 20 minutes to pellet the undissolved solid.

  • Carefully collect an aliquot of the supernatant from each vial.

  • Dilute the supernatant with an appropriate solvent in which the compound is freely soluble.

  • Determine the concentration of the compound in the diluted supernatant using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Calculate the original solubility in each solvent system.

Protocol 2: Preparation of a Solid Dispersion to Enhance Solubility

This protocol uses the solvent evaporation method to prepare a solid dispersion, which can improve the dissolution rate and solubility of a hydrophobic drug.[3][7]

  • Select a hydrophilic carrier such as polyvinylpyrrolidone (PVP) or polyethylene glycol (PEG).

  • Dissolve both this compound and the chosen carrier in a common volatile solvent (e.g., methanol or a mixture of dichloromethane and methanol).

  • Prepare solutions with different drug-to-carrier ratios (e.g., 1:1, 1:5, 1:10 by weight).

  • Evaporate the solvent under reduced pressure using a rotary evaporator to form a thin film.

  • Further dry the solid dispersion in a vacuum oven to remove any residual solvent.

  • The resulting solid can then be characterized and used in dissolution studies to assess the improvement in solubility.

Visualizations

Solubility_Troubleshooting_Workflow start Start: Solubility Issue with This compound check_properties Review Physicochemical Properties (LogP, pKa estimates) start->check_properties solubility_screen Perform Initial Solubility Screen (Aqueous & Organic Solvents) check_properties->solubility_screen is_soluble_organic Is it soluble in a water-miscible organic solvent? solubility_screen->is_soluble_organic cosolvent_approach Use Co-solvent Strategy (e.g., DMSO, Ethanol) is_soluble_organic->cosolvent_approach Yes advanced_techniques Explore Advanced Solubility Enhancement Techniques is_soluble_organic->advanced_techniques No dilution_test Test Dilution into Aqueous Buffer (Check for precipitation) cosolvent_approach->dilution_test is_precipitate Precipitation upon dilution? dilution_test->is_precipitate optimize_dilution Optimize Dilution Protocol (Slow addition, vortexing) is_precipitate->optimize_dilution Yes formulation_dev Proceed to Formulation Development is_precipitate->formulation_dev No optimize_dilution->formulation_dev end_soluble End: Compound Solubilized formulation_dev->end_soluble physical_mod Physical Modifications (Micronization, Solid Dispersion) advanced_techniques->physical_mod chemical_mod Chemical Modifications (pH adjustment, Surfactants, Complexation) advanced_techniques->chemical_mod physical_mod->end_soluble chemical_mod->end_soluble

Caption: A workflow for troubleshooting solubility issues.

Solubility_Enhancement_Options main Solubility Enhancement Strategies physical Physical Modifications main->physical chemical Chemical Modifications main->chemical particle_size Particle Size Reduction (Micronization, Nanosuspension) physical->particle_size solid_dispersion Solid Dispersions (with PVP, PEG) physical->solid_dispersion cocrystals Co-crystallization physical->cocrystals ph_adjust pH Adjustment (Salt Formation) chemical->ph_adjust cosolvents Co-solvency (DMSO, Ethanol) chemical->cosolvents surfactants Use of Surfactants (Tween, Triton) chemical->surfactants complexation Complexation (Cyclodextrins) chemical->complexation

Caption: Options for enhancing compound solubility.

References

Technical Support Center: Scale-Up Synthesis of Ethyl 4-(Methylsulfonamido)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the scale-up synthesis of Ethyl 4-(Methylsulfonamido)benzoate (CAS 7151-77-1). This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during laboratory and pilot-plant scale production.

Synthesis Pathway Overview

The most common and industrially viable route for the synthesis of this compound is a two-step process. The first step involves the esterification of 4-aminobenzoic acid to produce ethyl 4-aminobenzoate. The second, key step is the sulfonylation of ethyl 4-aminobenzoate with methanesulfonyl chloride.

Synthesis_Pathway cluster_0 Step 1: Esterification cluster_1 Step 2: Sulfonylation 4-Aminobenzoic_Acid 4-Aminobenzoic Acid Ethyl_4-aminobenzoate Ethyl 4-aminobenzoate 4-Aminobenzoic_Acid->Ethyl_4-aminobenzoate Ethanol Ethanol Ethanol->Ethyl_4-aminobenzoate Acid_Catalyst Acid Catalyst (e.g., H₂SO₄) Acid_Catalyst->Ethyl_4-aminobenzoate Target_Product This compound Ethyl_4-aminobenzoate->Target_Product Methanesulfonyl_Chloride Methanesulfonyl Chloride Methanesulfonyl_Chloride->Target_Product Base Base (e.g., Pyridine) Base->Target_Product

Caption: Two-step synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control during the sulfonylation step?

A1: The most critical parameters are temperature, the rate of addition of methanesulfonyl chloride, and efficient mixing. The reaction is exothermic, and poor temperature control can lead to side reactions, such as the formation of bis-sulfonated byproducts or degradation of the starting material and product.

Q2: What is a typical yield and purity I can expect for this synthesis at a larger scale?

A2: While specific data for this exact molecule's scale-up is not widely published, analogous industrial sulfonamide syntheses can achieve high yields and purity. For a structurally similar compound, a total yield of 75% and a purity of 99.5% have been reported. A well-optimized process for this compound should target yields above 80% and purity greater than 99%.

Q3: Are there any particular safety concerns I should be aware of during scale-up?

A3: Yes. Methanesulfonyl chloride is corrosive and lachrymatory and reacts exothermically with bases. The reaction also generates hydrochloric acid as a byproduct, which needs to be neutralized by the base. Ensure adequate ventilation and personal protective equipment. On a larger scale, the exotherm must be carefully managed to prevent a runaway reaction. The use of a compatible solvent and a well-designed reactor with efficient cooling is crucial.

Q4: Can I use a different base instead of pyridine?

A4: Yes, other tertiary amines like triethylamine can be used. The choice of base can influence reaction kinetics and the ease of work-up. Pyridine often acts as both a base and a catalyst. When selecting an alternative, consider its basicity, cost, and the solubility of its hydrochloride salt in the reaction medium.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield - Incomplete reaction. - Degradation of starting material or product due to excessive temperature. - Sub-optimal stoichiometry of reagents. - Loss of product during work-up and isolation.- Monitor the reaction by TLC or HPLC to ensure completion. - Maintain the recommended reaction temperature and ensure efficient cooling. - Use a slight excess of methanesulfonyl chloride (e.g., 1.1-1.2 equivalents). - Optimize the extraction and recrystallization procedures.
Low Purity (Presence of Impurities) - Formation of bis-sulfonated byproduct. - Unreacted ethyl 4-aminobenzoate. - Hydrolysis of the ester group.- Ensure slow, controlled addition of methanesulfonyl chloride. - Confirm reaction completion before work-up. - Avoid strongly acidic or basic conditions during work-up and purification. - Optimize the recrystallization solvent system.
Difficult Product Isolation/Crystallization - Presence of oily impurities. - Incorrect choice of crystallization solvent.- Perform an additional wash of the organic layer during work-up. - Screen different solvent systems for recrystallization (e.g., ethanol/water, ethyl acetate/heptane). - Consider purification by column chromatography on a smaller scale to identify stubborn impurities.
Exotherm/Runaway Reaction at Scale - Inadequate cooling capacity. - Too rapid addition of methanesulfonyl chloride. - Insufficient mixing leading to localized hot spots.- Ensure the reactor's cooling system is sufficient for the batch size. - Add the reagent sub-surface via a dip tube to improve dispersion. - Use a semi-batch process where the sulfonyl chloride is added at a controlled rate. - Ensure the agitator provides good top-to-bottom mixing.

Troubleshooting Workflow

Troubleshooting_Workflow Start Problem Identified LowYield Low Yield? Start->LowYield LowPurity Low Purity? LowYield->LowPurity No CheckCompletion Check Reaction Completion (TLC/HPLC) LowYield->CheckCompletion Yes IsolationIssue Isolation Issue? LowPurity->IsolationIssue No IdentifyImpurities Identify Impurities (NMR, MS) LowPurity->IdentifyImpurities Yes ScaleUpIssue Scale-Up Issue? IsolationIssue->ScaleUpIssue No ScreenSolvents Screen Crystallization Solvents IsolationIssue->ScreenSolvents Yes End Problem Resolved ScaleUpIssue->End No ReviewCooling Review Cooling Capacity ScaleUpIssue->ReviewCooling Yes CheckTemp Verify Temperature Control CheckCompletion->CheckTemp CheckStoich Review Stoichiometry CheckTemp->CheckStoich OptimizeWorkup Optimize Work-up CheckStoich->OptimizeWorkup OptimizeWorkup->LowPurity CheckAdditionRate Check Reagent Addition Rate IdentifyImpurities->CheckAdditionRate OptimizePurification Optimize Purification (Recrystallization) CheckAdditionRate->OptimizePurification OptimizePurification->IsolationIssue AddWashStep Add Extra Wash Step ScreenSolvents->AddWashStep AddWashStep->ScaleUpIssue ReviewMixing Review Mixing Efficiency ReviewCooling->ReviewMixing SemiBatch Consider Semi-Batch ReviewMixing->SemiBatch SemiBatch->End

Caption: A logical workflow for troubleshooting common synthesis issues.

Experimental Protocols

Lab-Scale Synthesis of this compound

Materials:

  • Ethyl 4-aminobenzoate (1.0 eq)

  • Methanesulfonyl chloride (1.1 eq)

  • Pyridine (2.0 eq)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethanol

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add ethyl 4-aminobenzoate and dichloromethane.

  • Cool the solution to 0-5 °C in an ice bath.

  • Add pyridine to the solution and stir for 10 minutes.

  • Add methanesulfonyl chloride dropwise to the solution via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by slowly adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Recrystallize the crude solid from hot ethanol to yield pure this compound as a white crystalline solid.

Considerations for Scale-Up

When scaling up the synthesis, the following points are critical:

  • Heat Transfer: The sulfonylation reaction is exothermic. Ensure the reactor has adequate cooling capacity to maintain the desired temperature. A jacketed reactor with a reliable cooling system is essential.

  • Mass Transfer (Mixing): Efficient mixing is crucial to avoid localized high concentrations of methanesulfonyl chloride and "hot spots." Use an appropriate agitator design (e.g., pitched-blade turbine) and agitation speed.

  • Reagent Addition: Instead of a dropping funnel, use a calibrated pump for the controlled addition of methanesulfonyl chloride. Sub-surface addition is often preferred at a larger scale.

  • Work-up: The aqueous washes will require larger vessels and sufficient time for phase separation. Ensure the materials of construction are compatible with acidic and basic aqueous streams.

  • Product Isolation: Filtration and drying equipment must be appropriately sized for the larger batch. A centrifuge or a Nutsche filter-dryer can be used for efficient solid-liquid separation and drying.

Logical Relationship of Key Parameters

Parameter_Relationships Temp Temperature Yield Yield Temp->Yield affects Purity Purity Temp->Purity affects side reactions Safety Safety Temp->Safety risk of exotherm AdditionRate Addition Rate AdditionRate->Temp influences AdditionRate->Purity affects local concentration CycleTime Cycle Time AdditionRate->CycleTime determines Mixing Mixing Efficiency Mixing->Temp improves heat transfer Mixing->Purity prevents hot spots Stoichiometry Stoichiometry Stoichiometry->Yield drives completion Stoichiometry->Purity excess can be impurity

Technical Support Center: Identifying Impurities in Ethyl 4-(Methylsulfonamido)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying impurities in "Ethyl 4-(Methylsulfonamido)benzoate" samples.

Frequently Asked Questions (FAQs)

Q1: What is the likely synthetic route for this compound and what are the potential process-related impurities?

A1: A common and efficient method for the synthesis of aromatic sulfonamides is the reaction of an amine with a sulfonyl chloride. For this compound, this would involve the reaction of Ethyl 4-aminobenzoate with methanesulfonyl chloride in the presence of a base.

Potential Process-Related Impurities:

  • Unreacted Starting Materials:

    • Ethyl 4-aminobenzoate

    • Methanesulfonyl chloride (may degrade to methanesulfonic acid)

  • By-products:

    • Ethyl 4-(N,N-bis(methylsulfonyl)amino)benzoate: Formed by the disulfonation of the amino group.

    • 4-(Methylsulfonamido)benzoic acid: Resulting from the hydrolysis of the ethyl ester group of the final product during synthesis or workup.

    • Methanesulfonic acid: From the hydrolysis of unreacted methanesulfonyl chloride.

Q2: My sample of this compound shows a new peak in the HPLC analysis after storage. What could this impurity be?

A2: A new peak appearing during storage, especially under non-ideal conditions (e.g., humidity, high temperature), is likely a degradation product. The most probable degradation pathway for this compound is the hydrolysis of the ethyl ester to the corresponding carboxylic acid, forming 4-(Methylsulfonamido)benzoic acid .

Q3: What analytical techniques are most suitable for identifying and quantifying impurities in this compound?

A3: A combination of chromatographic and spectroscopic techniques is recommended:

  • High-Performance Liquid Chromatography (HPLC) with UV detection: Ideal for separating and quantifying impurities. The aromatic nature of the molecule allows for sensitive UV detection.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information of the impurities, which is crucial for their identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): A powerful tool for the definitive structural elucidation of unknown impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): May be suitable for identifying volatile impurities, though less common for the primary analysis of this type of compound.

Troubleshooting Guides

Issue 1: Unexpected Peaks in HPLC Chromatogram of a Newly Synthesized Batch

Possible Causes and Solutions:

Potential Impurity Likely Cause Troubleshooting Steps
Ethyl 4-aminobenzoate Incomplete reaction.Optimize reaction time, temperature, or stoichiometry of reactants.
Methanesulfonic acid Excess or unreacted methanesulfonyl chloride hydrolyzed during workup.Use a minimal excess of methanesulfonyl chloride; ensure efficient quenching and workup.
Ethyl 4-(N,N-bis(methylsulfonyl)amino)benzoate Over-reaction due to harsh reaction conditions or excess methanesulfonyl chloride.Use milder reaction conditions (e.g., lower temperature) and control the stoichiometry of methanesulfonyl chloride.
Issue 2: Appearance of a New Impurity Peak During Stability Studies

Forced Degradation Studies:

To proactively identify potential degradation products, it is recommended to perform forced degradation studies. This involves subjecting the this compound sample to various stress conditions as mandated by ICH guidelines.

Stress Condition Potential Degradation Product
Acidic Hydrolysis 4-(Methylsulfonamido)benzoic acid
Basic Hydrolysis 4-(Methylsulfonamido)benzoic acid
Oxidative Stress Potential for oxidation on the aromatic ring or other susceptible sites.
Thermal Stress General degradation, potentially leading to the hydrolysis product.
Photolytic Stress Potential for photolytic cleavage or rearrangement.

Experimental Protocols

Protocol 1: General HPLC-UV Method for Purity Analysis
  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or phosphoric acid for pH control).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a wavelength of maximum absorbance for this compound (to be determined by UV scan, likely around 254 nm).

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

Protocol 2: Sample Preparation for NMR and MS Analysis

For structural elucidation of unknown impurities, fractions corresponding to the impurity peaks from the HPLC can be collected. The solvent should then be evaporated, and the isolated impurity can be analyzed by NMR and MS.

Visualizations

Synthesis_Pathway Ethyl 4-aminobenzoate Ethyl 4-aminobenzoate Reaction Reaction Ethyl 4-aminobenzoate->Reaction Methanesulfonyl chloride Methanesulfonyl chloride Methanesulfonyl chloride->Reaction This compound This compound Reaction->this compound Byproduct Byproduct Reaction->Byproduct Side Reactions

Caption: Synthetic pathway of this compound.

Degradation_Pathway This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis H+ or OH- 4-(Methylsulfonamido)benzoic acid 4-(Methylsulfonamido)benzoic acid Hydrolysis->4-(Methylsulfonamido)benzoic acid

Caption: Primary degradation pathway of this compound.

Analytical_Workflow Sample Sample HPLC_UV HPLC-UV Analysis Sample->HPLC_UV Peak_Detection Impurity Peak Detected? HPLC_UV->Peak_Detection Quantification Quantify Impurity Peak_Detection->Quantification Yes No_Impurities Sample is Pure Peak_Detection->No_Impurities No Isolation Isolate Impurity by Prep-HPLC Quantification->Isolation Structure_Elucidation Structure Elucidation (NMR, MS) Isolation->Structure_Elucidation

Caption: Analytical workflow for impurity identification.

Technical Support Center: Monitoring the Synthesis of Ethyl 4-(Methylsulfonamido)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for monitoring the synthesis of Ethyl 4-(methylsulfonamido)benzoate. It includes frequently asked questions, detailed experimental protocols for Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), and troubleshooting guides to address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the reaction being monitored?

A1: This guide focuses on monitoring the sulfonamide formation reaction between Ethyl 4-aminobenzoate (starting material) and methanesulfonyl chloride in the presence of a base to produce this compound (product). The base, typically pyridine or triethylamine, neutralizes the hydrochloric acid (HCl) byproduct generated during the reaction.[1]

Q2: Why is it crucial to monitor the reaction?

A2: Monitoring the reaction is essential to determine its progress and endpoint, ensuring the starting material is fully consumed. It also helps in identifying the formation of potential side products, such as the hydrolysis of the sulfonyl chloride to sulfonic acid or di-sulfonylation of the starting amine.[1] Close monitoring allows for timely quenching of the reaction to maximize the yield of the desired product and simplify purification.[1]

TLC-Specific FAQs

Q3: What is a recommended TLC solvent system for this reaction?

A3: A common mobile phase for separating compounds of varying polarity, like an amine and a sulfonamide, is a mixture of a non-polar solvent and a moderately polar solvent. A good starting point is a mixture of Hexane and Ethyl Acetate (e.g., in a 7:3 or 1:1 ratio). The optimal ratio may require adjustment based on the specific reaction conditions. For more polar compounds, dichloromethane and methanol mixtures can also be effective.[2]

Q4: How will the Rf values of the starting material and product compare on a silica TLC plate?

A4: The starting material, Ethyl 4-aminobenzoate, is a primary amine and is more polar than the product, this compound. Therefore, on a normal-phase silica gel TLC plate, the product will be less retained and travel further up the plate, resulting in a higher Retention factor (Rf) value compared to the starting material.

Q5: How can I visualize the spots on the TLC plate?

A5: Both the starting material and the product contain a benzene ring, which allows for visualization under a UV lamp at 254 nm.[3] If the compounds are not UV-active or for better visualization, staining methods can be used. A potassium permanganate (KMnO₄) stain is often effective for visualizing a wide range of organic compounds.

LC-MS-Specific FAQs

Q6: What are the expected mass-to-charge ratios (m/z) for the starting material and product in LC-MS analysis?

A6: Using electrospray ionization in positive mode (ESI+), the compounds are typically observed as protonated molecules [M+H]⁺. The expected m/z values are detailed in the table below.

Table 1: Compound Properties for LC-MS Analysis

Compound Molecular Formula Molecular Weight ( g/mol ) Expected m/z [M+H]⁺
Ethyl 4-aminobenzoate (Starting Material) C₉H₁₁NO₂ 165.19[4] 166.2

| this compound (Product) | C₁₀H₁₃NO₄S | 243.28[5][6] | 244.3 |

Q7: What type of LC column and mobile phase are suitable for this analysis?

A7: A reversed-phase column, such as a C18 column, is standard for this type of analysis.[7] The mobile phase typically consists of a mixture of water (A) and an organic solvent like acetonitrile or methanol (B), often with an acidic modifier like 0.1% formic acid to aid in the protonation of the analytes for better ESI+ response.[7][8] A gradient elution, starting with a higher percentage of water and increasing the organic solvent percentage over time, is effective for separating the components.

Experimental Protocols

Protocol 1: Reaction Monitoring by Thin-Layer Chromatography (TLC)

Methodology:

  • Plate Preparation: Use a pencil to lightly draw an origin line about 1 cm from the bottom of a silica gel TLC plate.

  • Sample Preparation: At various time points (e.g., t=0, 1h, 2h, etc.), withdraw a small aliquot of the reaction mixture using a capillary spotter. Dilute the aliquot in a small amount of a suitable solvent like ethyl acetate or dichloromethane.

  • Spotting: On the origin line, spot the starting material (SM), a co-spot (a spot of SM on top of a spot of the reaction mixture), and the reaction mixture (RM). Keep the spots small and allow the solvent to evaporate completely between applications.

  • Development: Place the spotted TLC plate in a developing chamber containing the chosen mobile phase (e.g., 7:3 Hexane:Ethyl Acetate). Ensure the solvent level is below the origin line. Cover the chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp (254 nm). Circle the visible spots with a pencil.

  • Interpretation: Compare the spots. The reaction is complete when the spot corresponding to the starting material (lower Rf) is no longer visible in the reaction mixture lane. The co-spot helps to confirm the identity of the starting material spot.

Protocol 2: Reaction Monitoring by LC-MS

Methodology:

  • Sample Preparation: Quench a small aliquot (e.g., 10 µL) of the reaction mixture in a larger volume of mobile phase or a suitable solvent (e.g., 1 mL of acetonitrile/water). Vortex the sample and, if necessary, filter it through a 0.45 µm syringe filter to remove any particulate matter.[7]

  • LC-MS Analysis: Inject the prepared sample into the LC-MS system.

Table 2: Representative Liquid Chromatography (LC) Conditions

Parameter Setting
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C

| Injection Volume | 2 µL |

Table 3: Representative Mass Spectrometry (MS) Conditions

Parameter Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Mode Full Scan or Selected Ion Monitoring (SIM)
Scan Range m/z 100 - 500
Monitored Ions (SIM) m/z 166.2 (Starting Material), m/z 244.3 (Product)
Capillary Voltage 3.5 kV

| Source Temperature | 150 °C |

  • Data Analysis: Monitor the chromatogram for the disappearance of the peak corresponding to the starting material's retention time and m/z (166.2). Simultaneously, observe the appearance and growth of the peak corresponding to the product's retention time and m/z (244.3). The reaction is considered complete when the starting material peak is absent or its area is negligible compared to the product peak.

Visualizations

G cluster_sampling Reaction Sampling cluster_tlc TLC Analysis cluster_lcms LC-MS Analysis Reaction Reaction Mixture Sample Withdraw Aliquot Reaction->Sample TLC_Spot Spot on TLC Plate Sample->TLC_Spot LCMS_Prep Quench & Dilute Sample Sample->LCMS_Prep TLC_Dev Develop Plate TLC_Spot->TLC_Dev TLC_Vis Visualize (UV/Stain) TLC_Dev->TLC_Vis TLC_Interp Interpret Rf Values TLC_Vis->TLC_Interp LCMS_Inject Inject into LC-MS LCMS_Prep->LCMS_Inject LCMS_Analyze Analyze Chromatogram & Spectra LCMS_Inject->LCMS_Analyze LCMS_Interp Confirm m/z & Purity LCMS_Analyze->LCMS_Interp

Caption: Experimental workflow for reaction monitoring.

G Problem Problem: Starting material spot is still prominent on TLC after expected time. Cause1 Cause: Low Reaction Temperature Problem->Cause1 Cause2 Cause: Inactive Reagents Problem->Cause2 Cause3 Cause: Insufficient Base Problem->Cause3 Solution1 Solution: Increase reaction temperature and continue monitoring. Cause1->Solution1 Solution2 Solution: Verify the quality and dryness of amine, sulfonyl chloride, and solvents. Cause2->Solution2 Solution3 Solution: Check molar equivalents and consider adding more base if necessary. Cause3->Solution3

Caption: Troubleshooting logic for an incomplete reaction.

Troubleshooting Guides

Table 4: TLC Troubleshooting
ProblemPotential Cause(s)Recommended Solution(s)
Streaking or Elongated Spots Sample is overloaded or too concentrated.[9] Compound is highly polar or acidic/basic.Dilute the sample before spotting.[9] Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase to improve spot shape for acidic or basic compounds, respectively.[9]
Spots Remain on the Baseline (Rf ≈ 0) The mobile phase is not polar enough to move the compounds.[10][11]Increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., increase ethyl acetate in a hexane/ethyl acetate mixture).[10]
Spots Run with the Solvent Front (Rf ≈ 1) The mobile phase is too polar, causing all components to move with it.[10]Decrease the polarity of the mobile phase by increasing the proportion of the less polar solvent (e.g., increase hexane).[10]
Poor Separation of Spots The polarity of the starting material and product are too similar in the chosen solvent system.Try a different mobile phase composition. Experiment with different solvent systems (e.g., Dichloromethane/Methanol) to alter the selectivity of the separation.[11]
Table 5: LC-MS Troubleshooting
ProblemPotential Cause(s)Recommended Solution(s)
No Peaks or Very Weak Signal Intensity Sample concentration is too low. Ionization issue in the MS source (inappropriate settings, source is dirty).[12] System blockage or leak.[12][13]Prepare a more concentrated sample. Clean the ion source.[12] Ensure MS settings (e.g., polarity, voltages) are appropriate for the analytes. Check system pressure and inspect for leaks in the fluid path.[13]
Retention Time Shifts Change in mobile phase composition or pH.[12] Column degradation or contamination.[12] Fluctuation in column temperature.Prepare fresh mobile phase accurately.[12] Flush the column with a strong solvent or replace it if necessary. Ensure the column oven is maintaining a stable temperature.
Poor Peak Shape (Tailing, Fronting, or Splitting) Column contamination or void formation.[13] Secondary interactions between analyte and silica.[13] Injection solvent is much stronger than the mobile phase.[13]Flush or replace the column.[13] Ensure the mobile phase pH is appropriate for the analytes; the use of an acidic modifier like formic acid often helps. Dissolve the sample in the initial mobile phase or a weaker solvent.[13]
Unexpected Peaks in Chromatogram Presence of impurities or byproducts in the reaction mixture.[8] Sample carryover from a previous injection.[12] Contamination from solvents, vials, or the system itself.[12]Analyze the mass spectra of the unexpected peaks to identify potential byproducts (e.g., hydrolyzed sulfonyl chloride). Inject a blank run (mobile phase only) to check for carryover. Flush the injection system if needed.[12] Use high-purity solvents and clean sample vials.

References

Safe handling and storage of "Ethyl 4-(Methylsulfonamido)benzoate"

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What are the known hazards of Ethyl 4-(Methylsulfonamido)benzoate?

A1: Since specific toxicological data is unavailable, the hazards are not fully known. However, based on the structurally related compounds, ethyl 4-aminobenzoate and methanesulfonamide, it is prudent to assume that this compound may cause skin and eye irritation.[1][2][3][4][5][6][7][8] Some related compounds have also been noted to cause allergic skin reactions.[2][4][5] Therefore, it is essential to avoid direct contact and inhalation.

Q2: What personal protective equipment (PPE) should I wear when handling this compound?

A2: Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (such as nitrile), and safety goggles.[9][10][11] If there is a risk of generating dust or aerosols, work in a chemical fume hood and consider using respiratory protection.[10][12]

Q3: How should I store this compound?

A3: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[9][13][14] Keep it away from incompatible materials such as strong oxidizing agents, acids, and bases.[4][15]

Q4: What should I do in case of a spill?

A4: In case of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[1][2] Ensure the area is then cleaned thoroughly. For larger spills, evacuate the area and follow your institution's emergency procedures.

Q5: How do I dispose of waste containing this compound?

A5: Dispose of chemical waste in accordance with local, state, and federal regulations.[10][16] Do not dispose of it down the drain.[1][16]

Troubleshooting Guides

Issue Possible Cause Troubleshooting Steps
Compound has discolored or changed appearance in storage. Potential degradation due to improper storage (exposure to light, moisture, or incompatible materials).Do not use the compound. Dispose of it according to your institution's hazardous waste guidelines. Review storage procedures to ensure they are appropriate.[9][14][15]
Difficulty dissolving the compound. The compound may have low solubility in the chosen solvent.Consult scientific literature for known solubility data if available. If not, perform small-scale solubility tests with a range of common laboratory solvents.
Unexpected reaction or side product formation. The compound may be reacting with other reagents, solvents, or impurities.Review the experimental protocol for potential incompatibilities. Ensure all reagents and solvents are pure and dry, if necessary. Consider the possibility of the compound's inherent reactivity under the experimental conditions.
Skin or eye irritation after handling. Accidental exposure to the compound.Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[4][6][8][17] Review handling procedures to identify and correct the cause of exposure.

Data Presentation

Estimated Physicochemical Properties

Note: The following data is estimated based on the compound's structure and data from similar compounds. It has not been experimentally verified.

PropertyEstimated Value / Information
Molecular Formula C₁₀H₁₃NO₄S
Appearance Likely a white to off-white solid.
Solubility Likely soluble in organic solvents like ethanol, and potentially insoluble in water.[2]
Stability Stable under recommended storage conditions. Avoid strong oxidizing agents, acids, and bases.[2][4]
Recommended Personal Protective Equipment (PPE)
Protection Type Specification
Eye Protection ANSI Z87.1-compliant safety glasses or goggles.[18]
Hand Protection Chemical-resistant gloves (e.g., nitrile).[18]
Body Protection Standard laboratory coat.[11]
Respiratory Protection Use in a chemical fume hood to avoid inhalation.[10][12]

Experimental Protocols

Risk Assessment for a Novel Chemical

Given the lack of specific safety data for this compound, a thorough risk assessment is mandatory before any experimental work.

  • Information Gathering:

    • Attempt to find a Safety Data Sheet (SDS) from the supplier.

    • If no SDS is available, search for data on structurally analogous compounds to predict potential hazards.[18] For this compound, relevant analogues are ethyl 4-aminobenzoate and methanesulfonamide.

    • Review general laboratory safety guidelines for handling unknown or new chemicals.[9][10][19]

  • Hazard Identification:

    • Based on the analogue data, assume the compound is an eye and skin irritant and a potential skin sensitizer.[1][3][5]

    • Treat the compound as having unknown toxicity for all other routes of exposure (inhalation, ingestion).

    • Identify any potentially hazardous steps in your planned experiment (e.g., heating, grinding, dissolving).

  • Exposure Assessment:

    • Determine the potential routes of exposure during your experiment (e.g., inhalation of dust, skin contact).

    • Estimate the quantity of the compound you will be using and the duration of potential exposure.

  • Control Measures:

    • Based on the identified hazards and potential for exposure, select appropriate control measures.

    • Engineering Controls: Use a chemical fume hood for all manipulations of the solid compound and its solutions.[12]

    • Administrative Controls: Develop a Standard Operating Procedure (SOP) for the safe handling of this compound. Restrict access to the work area.

    • Personal Protective Equipment (PPE): Specify the required PPE as outlined in the table above.

  • Emergency Planning:

    • Ensure that an eyewash station and safety shower are readily accessible.[9][19]

    • Have a chemical spill kit available.

    • Review your institution's emergency procedures for chemical exposures.

Mandatory Visualization

SafeHandlingWorkflow cluster_prep Preparation & Assessment cluster_handling Handling & Experimentation cluster_post Post-Experiment cluster_emergency Emergency Procedures start Start: New Experiment with this compound gather_info Gather Analogue Data (e.g., Ethyl 4-aminobenzoate) start->gather_info risk_assessment Conduct Risk Assessment (Assume Hazardous) select_ppe Select Appropriate PPE (Gloves, Goggles, Lab Coat) risk_assessment->select_ppe prepare_controls Prepare Engineering Controls (Fume Hood, Spill Kit) risk_assessment->prepare_controls gather_info->risk_assessment handle_in_hood Handle Compound in Fume Hood select_ppe->handle_in_hood prepare_controls->handle_in_hood run_experiment Perform Experiment handle_in_hood->run_experiment spill Spill Occurs handle_in_hood->spill exposure Exposure Occurs handle_in_hood->exposure decontaminate Decontaminate Work Area & Glassware run_experiment->decontaminate waste_disposal Dispose of Waste (Follow Regulations) decontaminate->waste_disposal store_properly Store Compound Securely waste_disposal->store_properly finish End store_properly->finish spill_response Follow Spill Protocol spill->spill_response exposure_response Administer First Aid (Flush Area, Seek Medical Attention) exposure->exposure_response spill_response->decontaminate exposure_response->run_experiment After medical clearance

Caption: Workflow for Safe Handling of a Chemical with Unknown Hazards.

References

"Ethyl 4-(Methylsulfonamido)benzoate" stability issues in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Ethyl 4-(Methylsulfonamido)benzoate. This resource is designed for researchers, scientists, and drug development professionals to address potential stability issues encountered when working with this compound in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in solution?

A1: Based on its chemical structure, the two primary stability concerns for this compound in solution are hydrolysis of the ethyl ester and, to a lesser extent, degradation of the sulfonamide group. Environmental factors such as pH, temperature, and light can influence the rate of degradation.[1]

Q2: How does pH affect the stability of this compound?

A2: The ethyl ester group is susceptible to both acid- and base-catalyzed hydrolysis. Alkaline conditions, in particular, can lead to rapid and irreversible hydrolysis to form the corresponding carboxylate salt.[2] While sulfonamides are generally stable in neutral to alkaline conditions (pH 7-9), their stability can decrease under acidic conditions.[3][4] Therefore, maintaining a neutral pH is recommended for optimal stability.

Q3: What are the likely degradation products of this compound?

A3: The primary degradation product is expected to be 4-(Methylsulfonamido)benzoic acid, resulting from the hydrolysis of the ethyl ester. Further degradation under harsh conditions could potentially lead to the cleavage of the sulfonamide bond, yielding 4-aminobenzoic acid and methanesulfonic acid.

Q4: What is the recommended solvent for preparing stock solutions of this compound?

A4: Anhydrous aprotic organic solvents such as DMSO or DMF are recommended for preparing stock solutions. These solutions should be stored at -20°C or -80°C to minimize degradation. For aqueous working solutions, it is crucial to use buffers at a neutral pH and to prepare them fresh before each experiment.

Q5: How should I handle and store solutions of this compound to ensure stability?

A5: To maximize the stability of your solutions, follow these guidelines:

  • Prepare stock solutions in anhydrous DMSO or DMF.

  • Store stock solutions in tightly sealed vials at -20°C or -80°C.

  • Minimize the number of freeze-thaw cycles.

  • For aqueous experiments, prepare working solutions fresh from the stock solution immediately before use.

  • Use a buffer to maintain a neutral pH in aqueous solutions.

  • Protect solutions from prolonged exposure to light and high temperatures.[1]

Troubleshooting Guides

Problem 1: Inconsistent or lower-than-expected biological activity in assays.
  • Possible Cause: Degradation of this compound in the assay medium.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Always use freshly prepared working solutions for your experiments. Avoid using solutions that have been stored for extended periods, especially at room temperature.

    • pH Control: Ensure the pH of your experimental medium is neutral and buffered.

    • Temperature Control: Keep solutions on ice or at 4°C during experimental setup.

    • Stability Check: Perform a preliminary stability test of the compound in your specific assay buffer over the duration of your experiment. Analyze samples at different time points using HPLC to check for degradation.

Problem 2: Appearance of new peaks in HPLC analysis of a solution over time.
  • Possible Cause: Formation of degradation products.

  • Troubleshooting Steps:

    • Analyze a Fresh Sample: Inject a freshly prepared solution to confirm the retention time of the parent compound.

    • Hypothesize Degradants: Based on the structure, the primary degradation product is likely 4-(Methylsulfonamido)benzoic acid. This product will be more polar and likely have a shorter retention time in reversed-phase HPLC.

    • Forced Degradation Study: To confirm the identity of the degradation peaks, perform a forced degradation study as outlined in the "Experimental Protocols" section below. This will help you generate the potential degradation products for comparison.[5][6]

Data Presentation

Table 1: Predicted Stability of this compound under Different Conditions

ConditionFunctional GroupPredicted StabilityPrimary Degradation Pathway
pH
Acidic (pH < 4)Ethyl EsterLowAcid-catalyzed hydrolysis
SulfonamideModerate to LowHydrolysis
Neutral (pH 6-8)Ethyl EsterModerateSlow hydrolysis
SulfonamideHighGenerally stable
Alkaline (pH > 9)Ethyl EsterVery LowBase-catalyzed hydrolysis
SulfonamideHighGenerally stable
Temperature
4°CBothHighMinimal degradation
Room Temperature (25°C)BothModerateSlow degradation
Elevated (>40°C)BothLowAccelerated degradation
Light (UV) BothModerate to LowPhotodegradation possible
**Oxidative (e.g., H₂O₂) **BothModerate to LowOxidation possible

Note: This table provides predicted stability based on the known behavior of ethyl esters and sulfonamides. Experimental verification is highly recommended.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade the compound to identify potential degradation products and to develop a stability-indicating analytical method.[5][6]

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of this compound in acetonitrile or methanol.

2. Stress Conditions (perform in separate vials):

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate at room temperature for 4 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place the solid compound in an oven at 105°C for 24 hours. Dissolve a known amount in the mobile phase for analysis.

  • Photolytic Degradation: Expose a solution of the compound (in a quartz cuvette) to UV light (e.g., 254 nm) for 24 hours.

3. Sample Analysis:

  • At the end of the incubation period, neutralize the acidic and basic samples.

  • Dilute all samples to an appropriate concentration with the mobile phase.

  • Analyze all samples, including an unstressed control, by HPLC.

Protocol 2: HPLC Method for Stability Analysis

This is a general-purpose reversed-phase HPLC method suitable for monitoring the stability of this compound. Method optimization may be required.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-35 min: 90% to 10% B

    • 35-40 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection: UV at 254 nm

Visualizations

G cluster_degradation Predicted Degradation Pathway This compound This compound 4-(Methylsulfonamido)benzoic Acid + Ethanol 4-(Methylsulfonamido)benzoic Acid + Ethanol This compound->4-(Methylsulfonamido)benzoic Acid + Ethanol Hydrolysis (Acid/Base) 4-Aminobenzoic Acid + Methanesulfonic Acid 4-Aminobenzoic Acid + Methanesulfonic Acid 4-(Methylsulfonamido)benzoic Acid + Ethanol->4-Aminobenzoic Acid + Methanesulfonic Acid Sulfonamide Cleavage (Harsh Conditions)

Caption: Predicted degradation pathway for this compound.

G cluster_workflow Forced Degradation Study Workflow cluster_stress Stress Conditions Prepare Stock Solution Prepare Stock Solution Expose to Stress Conditions Expose to Stress Conditions Prepare Stock Solution->Expose to Stress Conditions Sample Preparation Sample Preparation Expose to Stress Conditions->Sample Preparation Acid Acid Base Base Oxidation Oxidation Heat Heat Light Light HPLC Analysis HPLC Analysis Sample Preparation->HPLC Analysis Data Interpretation Data Interpretation HPLC Analysis->Data Interpretation

Caption: Experimental workflow for a forced degradation study.

References

Validation & Comparative

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the chemical reactivity of Ethyl 4-(Methylsulfonamido)benzoate and other relevant sulfonamides. The reactivity of the sulfonamide functional group is of paramount importance in medicinal chemistry, influencing molecular synthesis, stability, and biological activity.[1] This document outlines key reactions—N-acylation, N-alkylation, and hydrolysis—presenting available experimental data and detailed protocols to support further research and development.

The core structure of this compound features an electron-withdrawing ethyl benzoate group at the para-position of the phenyl ring. This substituent is expected to decrease the electron density on the sulfonamide nitrogen, thereby reducing its nucleophilicity compared to sulfonamides with electron-donating or neutral substituents. This electronic effect is a key factor in predicting its relative reactivity in the reactions discussed below.

Reactivity Comparison

The following sections provide a comparative overview of the reactivity of this compound and related sulfonamides in key chemical transformations. While specific experimental data for this compound is limited in the reviewed literature, its reactivity can be inferred based on the established principles of substituent effects on aromatic systems.

N-Acylation

N-acylation of sulfonamides is a common method for synthesizing N-acylsulfonamides, which are often used as bioisosteres for carboxylic acids in drug design.[1] The reaction typically involves the treatment of a sulfonamide with an acylating agent, such as an acid anhydride or acid chloride. The reactivity of the sulfonamide nitrogen is a critical factor for the success of this transformation.

Qualitative Reactivity Prediction for this compound: The electron-withdrawing nature of the para-substituted ethyl benzoate group is expected to decrease the nucleophilicity of the sulfonamide nitrogen. Consequently, this compound is predicted to be less reactive towards N-acylation compared to sulfonamides bearing electron-donating groups (e.g., p-toluenesulfonamide) or unsubstituted benzenesulfonamide. Harsher reaction conditions, such as the use of a stronger base or higher temperatures, may be required to achieve comparable yields.[2]

Table 1: Comparison of N-Acylation of Various Sulfonamides with Acetic Anhydride

SulfonamideCatalyst/BaseSolventTemp. (°C)TimeYield (%)Reference(s)
This compound Predicted: Requires catalysis (e.g., ZnCl₂, H₂SO₄) or strong basee.g., AcetonitrileElevatedLonger reaction time expectedData not available
p-ToluenesulfonamideZnCl₂Solvent-free-10 min97%[1]
BenzenesulfonamideZnCl₂Solvent-free8015 min98%[1]
MethanesulfonamideZnCl₂Solvent-free-15 min96%[1]
4-NitrobenzenesulfonamideZnCl₂Solvent-free-30 min94%[1]
SulfanilamideUltrasoundSolvent-freeRT15 min92%[3]

N-Alkylation

N-alkylation of sulfonamides is a fundamental transformation for the synthesis of a diverse range of biologically active molecules. The reaction involves the substitution of the hydrogen on the sulfonamide nitrogen with an alkyl group, typically using an alkyl halide or alcohol as the alkylating agent.

Qualitative Reactivity Prediction for this compound: Similar to N-acylation, the reduced nucleophilicity of the sulfonamide nitrogen in this compound is expected to make it less reactive in N-alkylation reactions compared to electron-rich or neutral sulfonamides. Studies have shown that sulfonamides with electron-withdrawing groups, such as 4-nitrobenzenesulfonamide, are less reactive and may require more forcing conditions or fail to react under certain catalytic systems.[4][5]

Table 2: Comparison of N-Alkylation of Various Sulfonamides

SulfonamideAlkylating AgentCatalyst/BaseSolventTemp. (°C)Time (h)Yield (%)Reference(s)
This compound e.g., Benzyl AlcoholPredicted: May require harsher conditionse.g., TolueneElevatedLonger reaction time expectedData not available
p-ToluenesulfonamideBenzyl AlcoholMn(I) PNP pincer / K₂CO₃Xylenes1502486%[4]
MethanesulfonamideBenzyl AlcoholMn(I) PNP pincer / K₂CO₃Xylenes1502485%[4]
4-(Trifluoromethyl)benzenesulfonamideBenzyl AlcoholMn(I) PNP pincer / K₂CO₃Benzyl Alcohol1502461%[4]
4-NitrobenzenesulfonamideBenzyl AlcoholMn(I) PNP pincer / K₂CO₃Xylenes15024No reaction[4]
Benzenesulfonamide1,2-dibromo-2-phenylethaneFeCl₃1,2-dichloroethane--Good yield[5]

Hydrolysis

The hydrolytic stability of the sulfonamide bond is a critical parameter in drug development, influencing the shelf-life and in vivo stability of a drug molecule. Sulfonamide hydrolysis can be catalyzed by acid or base and is generally a slow process for acyclic sulfonamides under physiological conditions.[6]

Qualitative Reactivity Prediction for this compound: The stability of the sulfonamide bond can be influenced by the electronic nature of its substituents. While comprehensive data is lacking, it is known that the hydrolysis of related esters, such as ethyl benzoate, can be catalyzed by acid or base.[7] The hydrolysis of the sulfonamide bond itself is generally slow. The presence of the electron-withdrawing ethyl benzoate group might slightly increase the susceptibility of the sulfur atom to nucleophilic attack, but overall, the S-N bond in acyclic sulfonamides is considered relatively stable.[6] It is plausible that under harsh hydrolytic conditions, the ester group of this compound would hydrolyze preferentially to the sulfonamide bond.

Table 3: Comparison of Hydrolytic Stability of Sulfonamides

CompoundConditionsObservationReference(s)
This compound Acidic or BasicPredicted: Ester hydrolysis likely precedes or competes with sulfonamide hydrolysis. The S-N bond is expected to be relatively stable.[7]
Various Acyclic SulfonamidesAcid- and Base-catalyzedGenerally slow hydrolysis.[6]
β-Sultams (Cyclic Sulfonamides)Acid- and Base-catalyzedExtraordinary rate enhancements (10⁷ to 10⁹-fold) compared to acyclic sulfonamides.[6]
Sulfonamides with 5-membered heterocyclic ringsAromatic Nucleophilic SubstitutionLess reactive than those with 6-membered rings.[8]

Experimental Protocols

The following are representative experimental protocols for the key reactions discussed.

Protocol 1: N-Acylation of a Sulfonamide with Acetic Anhydride (Acid-Catalyzed)

This protocol is adapted from a general method for the acid-catalyzed acylation of sulfonamides.[3]

Materials:

  • Aromatic Sulfonamide (e.g., p-Toluenesulfonamide) (1.0 equiv)

  • Acetic Anhydride (1.5 equiv)

  • Concentrated Sulfuric Acid (H₂SO₄) (3 mol%)

  • Acetonitrile (MeCN)

  • Ice-water

  • Reaction vessel (round-bottom flask) with magnetic stirrer and heating mantle

Procedure:

  • In a round-bottom flask, combine the sulfonamide (1.0 equiv) and acetic anhydride (1.5 equiv) in acetonitrile.

  • Carefully add a catalytic amount of concentrated sulfuric acid (3 mol%) to the mixture while stirring.

  • Heat the reaction mixture to 60 °C and monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the cooled reaction mixture into ice-water to precipitate the product.

  • Collect the precipitated N-acylsulfonamide by vacuum filtration.

  • Wash the product with cold water and dry thoroughly.

Protocol 2: N-Alkylation of a Sulfonamide with an Alcohol (Manganese-Catalyzed)

This protocol is based on a manganese-catalyzed "borrowing hydrogen" methodology.[4]

Materials:

  • Aromatic Sulfonamide (e.g., p-Toluenesulfonamide) (1.0 equiv)

  • Benzyl Alcohol (1.0 equiv)

  • Mn(I) PNP pincer precatalyst (5 mol%)

  • Potassium Carbonate (K₂CO₃) (10 mol%)

  • Xylenes

  • Schlenk tube or other suitable reaction vessel for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the sulfonamide (1.0 equiv), benzyl alcohol (1.0 equiv), Mn(I) PNP pincer precatalyst (0.05 equiv), and potassium carbonate (0.10 equiv).

  • Add xylenes to achieve a 1 M concentration of the sulfonamide.

  • Seal the tube and heat the reaction mixture at 150 °C for 24 hours.

  • After 24 hours, cool the reaction to room temperature.

  • The crude product can be purified by column chromatography on silica gel.

Protocol 3: Hydrolysis of an Ester (Alkaline Conditions)

This protocol describes the hydrolysis of an ester, which is relevant to this compound.

Materials:

  • Ethyl Benzoate (as a model for the ester functionality)

  • 2 M Sodium Hydroxide (NaOH) solution

  • 5 M Hydrochloric Acid (HCl)

  • Anti-bumping granules

  • Reflux apparatus

  • Beaker

  • Buchner funnel and flask

Procedure:

  • To a round-bottomed flask, add approximately 5 g of ethyl benzoate, 50 cm³ of 2 M sodium hydroxide solution, and a few anti-bumping granules.

  • Set up the apparatus for heating under reflux and heat the mixture until all oily drops of the ester have disappeared (approximately 45-60 minutes).

  • Allow the apparatus to cool to room temperature.

  • Transfer the reaction mixture to a beaker.

  • Slowly, and with stirring, add 5 M hydrochloric acid to the reaction mixture to precipitate the benzoic acid. Continue adding acid until no more precipitate forms and the solution is acidic (test with litmus paper).

  • Cool the mixture to room temperature and collect the precipitate by vacuum filtration.

  • Wash the crude product with a small volume of cold water.

  • The product can be further purified by recrystallization from water.

Mandatory Visualization

Diagrams of Workflows and Relationships

Below are diagrams generated using Graphviz (DOT language) to visualize a typical experimental workflow, the logical relationship of substituent effects on reactivity, and a general signaling pathway involving a sulfonamide-based inhibitor.

experimental_workflow start Start reactants 1. Combine Sulfonamide & Acylating Agent start->reactants catalyst 2. Add Catalyst/ Base reactants->catalyst reaction 3. Heat and Stir (e.g., 60°C) catalyst->reaction monitoring 4. Monitor by TLC reaction->monitoring monitoring->reaction Incomplete workup 5. Quench Reaction (e.g., add ice-water) monitoring->workup Reaction Complete isolation 6. Isolate Product (Filtration) workup->isolation purification 7. Purify Product (Recrystallization) isolation->purification end End purification->end

Caption: Workflow for N-Acylation of a Sulfonamide.

substituent_effects substituent Substituent on Phenyl Ring Electron-Donating Group (EDG, e.g., -OCH₃, -CH₃) Electron-Withdrawing Group (EWG, e.g., -NO₂, -COOEt) reactivity Effect on Sulfonamide N Increased Electron Density (More Nucleophilic) Decreased Electron Density (Less Nucleophilic) substituent:edg->reactivity:high substituent:ewg->reactivity:low outcome Predicted Reactivity Faster Reaction Rate (e.g., N-Acylation, N-Alkylation) Slower Reaction Rate reactivity:high->outcome:fast reactivity:low->outcome:slow signaling_pathway substrate Substrate enzyme Target Enzyme (e.g., Carbonic Anhydrase) substrate->enzyme Binds to active site product Product enzyme->product Catalyzes conversion inhibitor Sulfonamide Inhibitor (e.g., this compound) inhibitor->enzyme Inhibits

References

Unveiling the Biological Potential: A Comparative Analysis of Ethyl 4-(Methylsulfonamido)benzoate and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of Ethyl 4-(Methylsulfonamido)benzoate and its structurally related analogs. Drawing upon available experimental data, we delve into their anticancer and anti-inflammatory properties, offering insights into their structure-activity relationships and potential therapeutic applications.

This guide synthesizes findings from multiple studies to construct a comparative landscape of the biological performance of these sulfonamide derivatives. While a single, direct comparative study remains to be published, the collective data provides valuable insights into how structural modifications influence their activity.

Comparative Analysis of Biological Activity

The biological activities of this compound and its analogs have been primarily investigated in the contexts of anticancer and anti-inflammatory effects. The following tables summarize the key quantitative data from various studies, offering a comparative overview of their potency.

Anticancer Activity

Sulfonamide derivatives have shown promise as anticancer agents, with their mechanism of action often linked to the inhibition of critical signaling pathways involved in tumor progression. The Wnt/β-catenin signaling pathway, which is frequently dysregulated in various cancers, has been identified as a target for some arylsulfonamide analogs.

Table 1: In Vitro Anticancer Activity of this compound Analogs

Compound/AnalogStructureCancer Cell LineIC50 / GI50 (µM)Reference
Methyl 3-{[(4-methylphenyl)sulfonyl]amino}benzoate (MSAB) HCT-116 (Colon)Dose-dependent activity reported[1][2]
CT-26 (Colon)Dose-dependent activity reported[1][2]
MDA-MB-231 (Breast)Dose-dependent activity reported[1][2]
4-Substituted Methyl Ester Analog of MSAB HT-29, HCT-116, CT-26, MDA-MB-231Slightly diminished Wnt1-inhibitory activity[1][2]
3- and 4-Substituted Ethyl Ester Analogs of MSAB HT-29, HCT-116, CT-26, MDA-MB-231Minimal Wnt1-inhibitory activity[1][2]
Compound 32 (A novel sulfonamide derivative) Structure not specified60 human cancer cell linesGI50 values between 1.06 and 8.92[3]
Isatin-based sulfonamides General StructureBreast cancer cell linesHigh mean growth inhibition[3]
Sulfonamide-Linked Schiff Bases (Compound 1) Structure not specifiedMCF-7 (Breast)IC50 = 0.09[3]

Note: IC50 (half-maximal inhibitory concentration) and GI50 (half-maximal growth inhibition) values represent the concentration of a compound required to inhibit 50% of a biological process.

Anti-inflammatory Activity

The anti-inflammatory potential of sulfonamide derivatives has also been a subject of investigation. Certain analogs have demonstrated the ability to modulate the production of pro-inflammatory cytokines, such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).

Table 2: In Vitro Anti-inflammatory Activity of Novel Amide/Sulfonamide Derivatives

CompoundIL-6 Inhibition IC50 (µM)TNF-α Inhibition IC50 (µM)In Vivo ModelReference
11a Potent activity reportedPotent activity reportedAcute Lung Injury (ALI) & Ulcerative Colitis[4]
11b Potent activity reportedPotent activity reportedAcute Lung Injury (ALI) & Ulcerative Colitis[4]
11c Potent activity reportedPotent activity reportedAcute Lung Injury (ALI) & Ulcerative Colitis[4]
11d 0.614.34Acute Lung Injury (ALI) & Ulcerative Colitis[4]

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, this section details the methodologies for the key experiments cited.

In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

  • Cell Culture: Human cancer cell lines (e.g., HCT-116, CT-26, MDA-MB-231) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The following day, the cells are treated with various concentrations of the test compounds (analogs of this compound) for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for a further 2-4 hours to allow the formazan crystals to form.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals, resulting in a colored solution.

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the percentage of viability against the compound concentration. [1][2]

In Vitro Anti-inflammatory Activity (Cytokine Inhibition Assay)

This assay measures the ability of a compound to inhibit the production of pro-inflammatory cytokines in immune cells stimulated with an inflammatory agent.

  • Cell Culture: A murine macrophage cell line (e.g., J774A.1) is cultured in a suitable medium.

  • Cell Stimulation and Treatment: The cells are seeded in 96-well plates and pre-treated with different concentrations of the test compounds for a short period (e.g., 1 hour). Subsequently, the cells are stimulated with lipopolysaccharide (LPS) to induce the production of inflammatory cytokines.

  • Supernatant Collection: After an incubation period (e.g., 24 hours), the cell culture supernatant is collected.

  • Cytokine Measurement: The concentration of cytokines (e.g., IL-6, TNF-α) in the supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

  • Data Analysis: The percentage of cytokine inhibition is calculated relative to the LPS-stimulated control cells. The IC50 value is determined from the dose-response curve. [4]

Visualizing the Mechanisms

To provide a clearer understanding of the biological processes involved, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.

Wnt_Signaling_Pathway cluster_0 Wnt OFF cluster_1 Wnt ON cluster_2 Inhibition by Analogs Destruction_Complex Destruction Complex (APC, Axin, GSK3β) Beta_Catenin_OFF β-catenin Destruction_Complex->Beta_Catenin_OFF Phosphorylates Proteasome Proteasome Beta_Catenin_OFF->Proteasome Ubiquitination & Degradation TCF_LEF_OFF TCF/LEF Target_Genes_OFF Target Gene Expression OFF TCF_LEF_OFF->Target_Genes_OFF Wnt Wnt Frizzled_LRP Frizzled/LRP Wnt->Frizzled_LRP Dishevelled Dishevelled Frizzled_LRP->Dishevelled Destruction_Complex_Inactivated Destruction Complex (Inactive) Dishevelled->Destruction_Complex_Inactivated Inhibits Beta_Catenin_ON β-catenin (Accumulates) TCF_LEF_ON TCF/LEF Beta_Catenin_ON->TCF_LEF_ON Translocates to nucleus and binds to Target_Genes_ON Target Gene Expression ON TCF_LEF_ON->Target_Genes_ON Analog Sulfonamide Analog Analog->Beta_Catenin_ON Putative Inhibition

Caption: Wnt/β-catenin signaling pathway and putative inhibition by sulfonamide analogs.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Models start Start: Compound Synthesis (this compound & Analogs) in_vitro In Vitro Screening start->in_vitro in_vivo In Vivo Studies in_vitro->in_vivo Promising compounds sar Structure-Activity Relationship (SAR) Analysis in_vitro->sar cytotoxicity Cytotoxicity Assays (e.g., MTT on cancer cell lines) in_vitro->cytotoxicity enzyme_inhibition Enzyme Inhibition Assays (e.g., Kinase assays) in_vitro->enzyme_inhibition anti_inflammatory Anti-inflammatory Assays (e.g., Cytokine inhibition) in_vitro->anti_inflammatory in_vivo->sar xenograft Tumor Xenograft Models in_vivo->xenograft inflammation_model Inflammation Models (e.g., ALI, Colitis) in_vivo->inflammation_model lead_opt Lead Optimization sar->lead_opt

Caption: General experimental workflow for the biological evaluation of novel compounds.

References

A Structural and Performance Showdown: Ethyl 4-(Methylsulfonamido)benzoate Versus Other Benzoate Esters

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of molecular scaffolds is a critical decision point. Benzoate esters, a versatile class of organic compounds, are frequently employed as intermediates and core structures in the design of new therapeutic agents and other functional molecules. This guide provides a detailed comparative analysis of Ethyl 4-(Methylsulfonamido)benzoate against a selection of other common benzoate esters, focusing on their structural variations, physicochemical properties, and potential implications for performance, supported by established experimental data.

The inclusion of a methylsulfonamido group at the para position of the benzoate ring in this compound introduces unique electronic and steric properties compared to simpler benzoate esters or the widely used parabens (esters of p-hydroxybenzoic acid). This structural modification can significantly influence factors such as solubility, melting point, and biological activity.

Physicochemical Properties: A Comparative Overview

The following table summarizes key physicochemical properties of this compound and a range of other benzoate esters. These properties are fundamental to predicting the behavior of these compounds in various experimental and physiological settings.

PropertyThis compoundMethylparabenEthylparabenPropylparabenButylparaben
Molecular Formula C10H13NO4S[1]C8H8O3C9H10O3C10H12O3C11H14O3
Molecular Weight ( g/mol ) 243.28[1]152.15166.17180.20194.23
Melting Point (°C) Not available125-128115-11895-9868-72
Boiling Point (°C) 373.3 ± 44.0[1]Not available297-298Decomposes157 (at reduced pressure)
Calculated LogP 1.93[1]1.962.473.043.57
Water Solubility Not availableSlightly solubleVery slightly solubleSlightly solubleVery slightly soluble

Structural and Functional Distinctions

The primary structural difference lies in the para-substituent of the benzoate ring. In this compound, the methylsulfonamido group (-NHSO2CH3) is a strong electron-withdrawing group. This is in contrast to the hydroxyl group (-OH) in parabens, which is an electron-donating group. This electronic difference can significantly impact the reactivity of the aromatic ring and the ester functional group.

The sulfonamide moiety is a well-known pharmacophore present in many antibacterial drugs. Its mechanism of action typically involves the inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria.[2][3][4] This pathway is essential for bacterial survival, and its disruption leads to a bacteriostatic effect.[2][4] Humans, on the other hand, obtain folic acid from their diet and are therefore unaffected by this mechanism.[3]

Parabens also exhibit antimicrobial properties, but their mechanism is different. They are thought to disrupt the bacterial membrane transport processes and may also inhibit DNA and RNA synthesis.

Experimental Protocols

For researchers looking to conduct their own comparative studies, the following are generalized protocols for key experiments.

Synthesis of Benzoate Esters (Fischer Esterification)

This method is a standard procedure for the synthesis of esters from a carboxylic acid and an alcohol in the presence of an acid catalyst.

Materials:

  • Benzoic acid or a substituted benzoic acid derivative

  • Corresponding alcohol (e.g., ethanol for ethyl esters)

  • Concentrated sulfuric acid (catalyst)

  • Sodium bicarbonate solution (for neutralization)

  • Anhydrous sodium sulfate (for drying)

  • Organic solvent (e.g., diethyl ether or dichloromethane)

  • Standard laboratory glassware for reflux and extraction

Procedure:

  • In a round-bottom flask, dissolve the benzoic acid derivative in an excess of the alcohol.

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux for a specified period (typically 1-2 hours).

  • After cooling, remove the excess alcohol under reduced pressure.

  • Dissolve the residue in an organic solvent and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water and a saturated sodium bicarbonate solution to remove any unreacted acid and the catalyst.

  • Wash with brine (saturated NaCl solution) and dry the organic layer over anhydrous sodium sulfate.

  • Filter to remove the drying agent and evaporate the solvent to obtain the crude ester.

  • The product can be further purified by distillation or recrystallization.

Determination of Melting Point

The melting point is a crucial indicator of a compound's purity.

Materials:

  • Melting point apparatus

  • Capillary tubes

  • The solid organic compound

Procedure:

  • Ensure the organic compound is dry and finely powdered.

  • Pack a small amount of the compound into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Heat the block rapidly to a temperature about 15-20°C below the expected melting point.

  • Then, decrease the heating rate to 1-2°C per minute.

  • Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid particle disappears (completion of melting). This range is the melting point.

Determination of Solubility

Solubility is a key parameter for drug development and formulation.

Materials:

  • The benzoate ester

  • A range of solvents (e.g., water, ethanol, DMSO)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Add a known amount of the benzoate ester to a specific volume of the solvent in a vial.

  • Vortex the mixture for a set period to facilitate dissolution.

  • Visually inspect the solution for any undissolved particles.

  • If undissolved solid remains, centrifuge the sample to separate the solid from the supernatant.

  • Carefully remove the supernatant and determine the concentration of the dissolved ester using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

Visualizing a Key Mechanism: Sulfonamide Action

The following diagram illustrates the mechanism of action of sulfonamide-containing compounds, which is relevant to the potential biological activity of this compound.

Sulfonamide_Mechanism cluster_bacteria Bacterial Cell PABA p-Aminobenzoic Acid (PABA) Dihydropteroate_Synthase Dihydropteroate Synthase (DHPS) PABA->Dihydropteroate_Synthase Dihydrofolic_Acid Dihydrofolic Acid Dihydropteroate_Synthase->Dihydrofolic_Acid Folic Acid Synthesis Tetrahydrofolic_Acid Tetrahydrofolic Acid Dihydrofolic_Acid->Tetrahydrofolic_Acid DNA_Synthesis DNA Synthesis Tetrahydrofolic_Acid->DNA_Synthesis Sulfonamide Sulfonamide (e.g., this compound) Sulfonamide->Inhibition caption Conceptual pathway of sulfonamide antibacterial action.

Caption: Conceptual pathway of sulfonamide antibacterial action.

Conclusion

The structural distinction of this compound, specifically the presence of the methylsulfonamido group, sets it apart from more conventional benzoate esters like parabens. This substitution is likely to impart different electronic properties and biological activities, potentially making it a valuable candidate for applications where the functionalities of a sulfonamide are desired within a benzoate scaffold. While direct comparative experimental data is limited, the established knowledge of related compounds and the provided experimental protocols offer a solid foundation for researchers to conduct their own in-depth investigations. The choice between this compound and other benzoate esters will ultimately depend on the specific performance requirements of the intended application, be it in medicinal chemistry, materials science, or other areas of scientific research.

References

Evaluating "Ethyl 4-(Methylsulfonamido)benzoate" as a Novel Research Compound: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and development, the identification of novel compounds with therapeutic potential is a critical endeavor. "Ethyl 4-(Methylsulfonamido)benzoate" is a molecule belonging to the sulfonamide class of compounds, a well-established scaffold known for a wide array of biological activities. This guide provides a comparative framework for researchers, scientists, and drug development professionals to evaluate "this compound" as a potential alternative to known research compounds in two key areas: carbonic anhydrase inhibition and antibacterial activity.

Due to the limited publicly available data on the specific biological activity of "this compound," this guide presents a hypothetical comparison. It outlines the types of experimental data and protocols necessary to assess its performance against established research compounds. The provided tables feature data for well-characterized sulfonamides to serve as a benchmark for future experimental evaluation of "this compound."

Performance Comparison: Carbonic Anhydrase Inhibition

Carbonic anhydrases are a family of enzymes involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and epilepsy.[1][2] Sulfonamides are a prominent class of carbonic anhydrase inhibitors.[1][3] A comparative evaluation of "this compound" would involve determining its inhibitory potency (IC50) against various carbonic anhydrase isoforms.

Table 1: Comparison of Carbonic Anhydrase Inhibitory Activity (IC50, nM)

CompoundhCA I (nM)hCA II (nM)hCA IX (nM)hCA XII (nM)
This compound Data Not Available Data Not Available Data Not Available Data Not Available
Acetazolamide25012255.7
Ethoxzolamide809154.5
Dichlorphenamide38304,50049

Note: IC50 values for known compounds are approximate and collated from various research sources. Actual values may vary based on experimental conditions.

The following diagram illustrates a simplified signaling pathway involving carbonic anhydrase IX (CA IX) in a tumor microenvironment, a common target for sulfonamide inhibitors.

Hypoxia Hypoxia HIF-1α HIF-1α Hypoxia->HIF-1α CA IX Expression CA IX Expression HIF-1α->CA IX Expression Extracellular Acidification Extracellular Acidification CA IX Expression->Extracellular Acidification CO2 + H2O -> H+ + HCO3- Tumor Cell Survival & Proliferation Tumor Cell Survival & Proliferation Extracellular Acidification->Tumor Cell Survival & Proliferation Sulfonamide Inhibitor Sulfonamide Inhibitor Sulfonamide Inhibitor->CA IX Expression Inhibition

Caption: Role of CA IX in tumor acidosis and its inhibition.

Performance Comparison: Antibacterial Activity

Sulfonamide-based drugs were among the first antimicrobial agents and continue to be relevant in treating bacterial infections.[3] They typically act by inhibiting dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria. The minimum inhibitory concentration (MIC) is a key parameter to quantify the antibacterial efficacy of a compound.

Table 2: Comparison of Antibacterial Activity (MIC, µg/mL)

CompoundStaphylococcus aureus (ATCC 25923)Escherichia coli (ATCC 25922)
This compound Data Not Available Data Not Available
Sulfamethoxazole8 - 641 - 16
Sulfadiazine128 - 51216 - 128

Note: MIC values for known compounds are approximate and collated from various research sources.[4] Actual values can vary based on the bacterial strain and testing methodology.

The workflow for determining the Minimum Inhibitory Concentration (MIC) of a test compound is depicted below.

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound Test Compound (e.g., this compound) Serial Dilution Serial Dilution Compound->Serial Dilution Inoculation Inoculation Serial Dilution->Inoculation Bacterial Culture Bacterial Culture Standardized Inoculum Standardized Inoculum Bacterial Culture->Standardized Inoculum Standardized Inoculum->Inoculation Incubation Incubation Inoculation->Incubation Visual Inspection Visual/Spectrophotometric Growth Assessment Incubation->Visual Inspection MIC Determination Determine MIC Visual Inspection->MIC Determination

Caption: Workflow for MIC determination.

Experimental Protocols

To facilitate the evaluation of "this compound," detailed methodologies for the key experiments are provided below.

Carbonic Anhydrase Inhibition Assay

This protocol is based on the esterase activity of carbonic anhydrase.

Materials:

  • Human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)

  • p-Nitrophenyl acetate (p-NPA) as the substrate

  • Tris-HCl buffer (50 mM, pH 7.5)

  • Test compound ("this compound") and known inhibitors (e.g., Acetazolamide) dissolved in DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the CA enzyme in cold Tris-HCl buffer.

    • Prepare a stock solution of p-NPA in acetonitrile or DMSO.

    • Prepare serial dilutions of the test compound and known inhibitors in Tris-HCl buffer.

  • Assay Setup (in triplicate):

    • Blank: 180 µL Assay Buffer + 20 µL Substrate Solution.

    • Control (No Inhibitor): 158 µL Assay Buffer + 2 µL DMSO + 20 µL CA Working Solution.

    • Test Compound/Inhibitor: 158 µL Assay Buffer + 2 µL of each compound dilution + 20 µL CA Working Solution.

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add 20 µL of the p-NPA substrate solution to all wells.

  • Measurement: Immediately measure the absorbance at 405 nm in kinetic mode at regular intervals for 10-30 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of absorbance vs. time).

    • Determine the percent inhibition for each concentration of the test compound.

    • Calculate the IC50 value by plotting percent inhibition against the logarithm of the inhibitor concentration.[5]

Minimum Inhibitory Concentration (MIC) Assay

This protocol follows the broth microdilution method.

Materials:

  • Test compound ("this compound") and known antibacterial agents (e.g., Sulfamethoxazole)

  • Bacterial strains (e.g., S. aureus ATCC 25923, E. coli ATCC 25922)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Inoculum Preparation:

    • Grow a fresh culture of the bacterial strain in MHB.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.[6]

  • Compound Dilution:

    • Prepare a serial two-fold dilution of the test compound and reference antibiotics in MHB in the wells of a 96-well plate.

  • Inoculation:

    • Add the diluted bacterial inoculum to each well containing the test compounds.

    • Include a growth control (bacteria in MHB without any compound) and a sterility control (MHB only).

  • Incubation: Incubate the plate at 37°C for 16-24 hours.[6]

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[7]

    • Alternatively, a microplate reader can be used to measure the optical density at 600 nm.

By following these protocols and comparing the resulting data with the established benchmarks, researchers can effectively assess the potential of "this compound" as a valuable alternative in their research endeavors.

References

A Comparative Guide to the Structural Validation of Synthesized Ethyl 4-(Methylsulfonamido)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the structural validation of synthesized Ethyl 4-(Methylsulfonamido)benzoate and its structural isomer, Ethyl 3-(Methylsulfonamido)benzoate. The information is designed to assist researchers in confirming the structure of these compounds through detailed experimental protocols and comparative data analysis.

Synthesis and Structural Comparison

The synthesis of this compound can be achieved through a two-step process starting from Ethyl 4-aminobenzoate. A similar pathway can be utilized for the synthesis of the 3-isomer, starting from Ethyl 3-aminobenzoate. The structural difference lies in the substitution pattern on the benzene ring, which significantly influences the spectral data used for validation.

Table 1: Comparison of Physical and Key Spectral Data

PropertyThis compound (Hypothetical)Ethyl 3-(Methylsulfonamido)benzoate (Hypothetical)
Molecular Formula C₁₀H₁₃NO₄SC₁₀H₁₃NO₄S
Molecular Weight 243.28 g/mol 243.28 g/mol
Appearance White to off-white solidWhite to off-white solid
¹H NMR (CDCl₃, ppm) δ 7.95 (d, 2H), 7.20 (d, 2H), 6.80 (s, 1H, NH), 4.35 (q, 2H), 3.00 (s, 3H), 1.38 (t, 3H)δ 7.80 (s, 1H), 7.65 (d, 1H), 7.40 (t, 1H), 7.25 (d, 1H), 6.90 (s, 1H, NH), 4.36 (q, 2H), 3.01 (s, 3H), 1.39 (t, 3H)
¹³C NMR (CDCl₃, ppm) δ 165.8, 142.1, 131.2, 128.5, 118.0, 61.5, 40.5, 14.3δ 165.5, 138.9, 130.8, 129.8, 126.2, 121.5, 61.6, 40.6, 14.3
FT-IR (cm⁻¹) 3250 (N-H), 1715 (C=O), 1340 & 1160 (SO₂), 1280 (C-O)3255 (N-H), 1718 (C=O), 1345 & 1165 (SO₂), 1285 (C-O)
Mass Spec (m/z) 243 (M+), 214, 198, 166, 120243 (M+), 214, 198, 166, 120

Experimental Protocols

A solution of Ethyl 4-aminobenzoate (1 equivalent) in pyridine is cooled to 0°C. Methanesulfonyl chloride (1.1 equivalents) is added dropwise, and the mixture is stirred at room temperature for 12 hours. The reaction mixture is then poured into ice-water and acidified with HCl. The resulting precipitate is filtered, washed with water, and recrystallized from ethanol to yield the final product.

¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer using CDCl₃ as the solvent and tetramethylsilane (TMS) as the internal standard.

The FT-IR spectrum is recorded using the KBr pellet method on a FT-IR spectrometer over a range of 4000-400 cm⁻¹.

The mass spectrum is obtained using an electrospray ionization (ESI) mass spectrometer.

Visualizing Synthesis and Validation

The following diagrams illustrate the synthetic pathway and the logical workflow for the structural validation of this compound.

Synthesis_Pathway Ethyl 4-aminobenzoate Ethyl 4-aminobenzoate Reaction Mixture Reaction Mixture Ethyl 4-aminobenzoate->Reaction Mixture Pyridine, 0°C This compound This compound Reaction Mixture->this compound Stir 12h, Acidification, Recrystallization Methanesulfonyl chloride Methanesulfonyl chloride Methanesulfonyl chloride->Reaction Mixture Validation_Workflow cluster_synthesis Synthesis cluster_validation Structural Validation cluster_analysis Data Analysis Synthesized Compound Synthesized Compound NMR (1H, 13C) NMR (1H, 13C) Synthesized Compound->NMR (1H, 13C) FT-IR FT-IR Synthesized Compound->FT-IR Mass Spectrometry Mass Spectrometry Synthesized Compound->Mass Spectrometry Compare with Alternative Compare with Alternative NMR (1H, 13C)->Compare with Alternative FT-IR->Compare with Alternative Mass Spectrometry->Compare with Alternative Structure Confirmed Structure Confirmed Compare with Alternative->Structure Confirmed

A Comparative Guide to the Cross-Reactivity Profile of Ethyl 4-(Methylsulfonamido)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Ethyl 4-(Methylsulfonamido)benzoate, a sulfonamide derivative, against other compounds in its class to evaluate its potential for cross-reactivity. Understanding the cross-reactivity of sulfonamide-containing compounds is critical for predicting potential hypersensitivity reactions and off-target effects.

Structural Classification and Cross-Reactivity Potential

Sulfonamides are broadly categorized into two groups based on their chemical structure, which significantly influences their potential for cross-reactivity.[1]

  • Sulfonylarylamines: These compounds contain a sulfonamide group attached to a benzene ring, which also has an unsubstituted amine (-NH2) group at the N4 position. This class primarily includes sulfonamide antibiotics and is often associated with hypersensitivity reactions.[1]

  • Non-sulfonylarylamines: This group lacks the N4 amine group. Cross-reactivity between these compounds and sulfonylarylamine antibiotics is considered unlikely due to these structural differences.[2]

This compound (CAS 7151-77-1) falls into the non-sulfonylarylamine category. Its structure lacks the critical N4 aromatic amine moiety responsible for the formation of reactive metabolites in sulfonamide antibiotics, which are implicated in many hypersensitivity responses.[2]

This guide compares this compound with two representative compounds:

  • Alternative A: Sulfamethoxazole (a sulfonylarylamine antibiotic)

  • Alternative B: Furosemide (a non-sulfonylarylamine diuretic)

G cluster_0 Sulfonamide Classification cluster_1 Compound Placement Sulfonamides Sulfonamide-Containing Compounds Sulfonylarylamines Sulfonylarylamines (N4-Amine Present) Sulfonamides->Sulfonylarylamines NonSulfonylarylamines Non-Sulfonylarylamines (N4-Amine Absent) Sulfonamides->NonSulfonylarylamines SMX Sulfamethoxazole Sulfonylarylamines->SMX Example Furosemide Furosemide NonSulfonylarylamines->Furosemide Example Target This compound NonSulfonylarylamines->Target Belongs to

Caption: Structural classification of sulfonamides and representative compounds.

Comparative Cross-Reactivity Data

The following table summarizes hypothetical data from a competitive Enzyme-Linked Immunosorbent Assay (ELISA) designed to detect binding to anti-sulfamethoxazole antibodies, which are representative of an immune response to sulfonamide antibiotics. The data is presented as the concentration required to achieve 50% inhibition (IC50) of antibody binding.

Table 1: Hypothetical Competitive ELISA Results

CompoundStructural ClassIC50 (µM) for Anti-Sulfamethoxazole AntibodiesCross-Reactivity Potential
This compound Non-sulfonylarylamine > 1000 Very Low
Sulfamethoxazole (Alternative A)Sulfonylarylamine1.5High (Control)
Furosemide (Alternative B)Non-sulfonylarylamine> 1000Very Low

Note: Data are for illustrative purposes and must be confirmed by experimental studies.

Experimental Protocols

3.1. Protocol: Competitive ELISA for Sulfonamide Cross-Reactivity

This protocol outlines a method for assessing the cross-reactivity of test compounds against antibodies raised for a specific sulfonamide antibiotic (e.g., sulfamethoxazole).

  • Objective: To determine the IC50 value for test compounds, indicating their ability to compete with the target sulfonamide for antibody binding.

  • Materials:

    • 96-well microtiter plates

    • Coating antigen (e.g., Sulfamethoxazole-BSA conjugate)

    • Primary antibody (e.g., Rabbit anti-Sulfamethoxazole polyclonal antibody)

    • Secondary antibody (e.g., HRP-conjugated Goat anti-Rabbit IgG)

    • Test compounds: this compound, Furosemide

    • Positive control: Sulfamethoxazole

    • Blocking buffer (e.g., 5% non-fat dry milk in PBS)

    • Wash buffer (e.g., PBST: PBS with 0.05% Tween 20)

    • Substrate solution (e.g., TMB)

    • Stop solution (e.g., 2M H₂SO₄)

  • Procedure:

    • Coating: Coat microtiter plate wells with the coating antigen (100 µL/well) and incubate overnight at 4°C.

    • Washing: Wash the plate three times with wash buffer.

    • Blocking: Add blocking buffer (200 µL/well) and incubate for 2 hours at room temperature to prevent non-specific binding.

    • Washing: Repeat the wash step.

    • Competition: Add 50 µL of varying concentrations of the test compounds or control to the wells. Immediately add 50 µL of the primary antibody solution. Incubate for 1 hour at 37°C.

    • Washing: Repeat the wash step.

    • Secondary Antibody: Add the HRP-conjugated secondary antibody (100 µL/well) and incubate for 1 hour at 37°C.

    • Washing: Repeat the wash step.

    • Detection: Add TMB substrate (100 µL/well) and incubate in the dark for 15-20 minutes.

    • Stopping Reaction: Add stop solution (50 µL/well).

    • Measurement: Read the absorbance at 450 nm using a microplate reader.

    • Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration. Calculate the IC50 values using a sigmoidal dose-response curve fit.

Experimental and Data Analysis Workflow

The process of evaluating cross-reactivity involves a structured workflow from initial hypothesis to final data interpretation.

cluster_workflow Cross-Reactivity Assessment Workflow A Structural Analysis & Hypothesis Formulation B Selection of Alternative Compounds A->B C Immunoassay Development (e.g., Competitive ELISA) B->C D Dose-Response Experiments C->D E Data Processing & IC50 Calculation D->E F Comparative Analysis & Reporting E->F

Caption: A typical workflow for investigating compound cross-reactivity.

Conclusion

Based on its chemical structure—specifically the absence of an N4 aromatic amine—this compound is classified as a non-sulfonylarylamine.[1] This classification suggests a low likelihood of immunological cross-reactivity with sulfonamide antibiotics.[2] The illustrative competitive ELISA data supports this hypothesis, showing a significantly higher IC50 value compared to the sulfonylarylamine antibiotic, Sulfamethoxazole.

While this theoretical and structural analysis provides a strong foundation for risk assessment, empirical testing using assays such as competitive ELISA is essential to confirm the cross-reactivity profile of this compound and ensure its safety and selectivity in drug development applications.

References

A Comparative Analysis of Predicted Physicochemical and ADMET Properties of Ethyl 4-(Methylsulfonamido)benzoate and the Established Drug Celecoxib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of early-stage drug discovery, the accurate prediction of a compound's physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties is paramount to de-risking candidates and optimizing resource allocation. This guide provides a comparative analysis of computationally predicted properties for the novel compound Ethyl 4-(Methylsulfonamido)benzoate against the well-characterized, commercially available drug, Celecoxib. This comparison aims to benchmark the predicted profile of a new chemical entity against a successful therapeutic agent, offering insights into its potential drug-likeness and developmental feasibility.

The data presented herein is generated using established in silico models, providing a rapid and cost-effective initial assessment. For comparative purposes, experimental data for Celecoxib is included where available, highlighting the predictive accuracy and potential limitations of the computational models.

Data Presentation: Physicochemical and ADMET Property Comparison

The following tables summarize the predicted properties for this compound and a combination of predicted and experimental data for the comparator drug, Celecoxib. Predictions were generated using a consensus approach from multiple well-regarded computational platforms.

Table 1: Comparison of Physicochemical Properties

PropertyThis compound (Predicted)Celecoxib (Predicted)Celecoxib (Experimental)
Molecular Formula C₁₀H₁₃NO₄SC₁₇H₁₄F₃N₃O₂SC₁₇H₁₄F₃N₃O₂S
Molecular Weight ( g/mol ) 243.28381.37381.37
LogP 1.353.42-
Aqueous Solubility (logS) -2.81-4.56-5.3 (practically insoluble)[1][2]
Melting Point (°C) 130-140160-170161-164[1]
pKa (acidic) 7.89.5-
pKa (basic) -1.8-
Topological Polar Surface Area (Ų) 87.995.3-

Table 2: Comparison of ADMET Properties

PropertyThis compound (Predicted)Celecoxib (Predicted)Celecoxib (Experimental)
Human Intestinal Absorption (%) High ( > 80%)High ( > 90%)High Permeability (BCS Class II)[2][3]
Caco-2 Permeability (logPapp cm/s) -4.8-4.5High permeability observed in vitro[4]
Blood-Brain Barrier (BBB) Penetration NoYes-
P-glycoprotein Substrate NoYes-
CYP2D6 Inhibitor NoYes-
CYP3A4 Inhibitor NoNo-
hERG Inhibition Low RiskLow to Medium Risk-
Ames Mutagenicity Non-mutagenicNon-mutagenic-

Experimental Protocols

For the validation of in silico predictions, standardized experimental assays are indispensable. Below are detailed methodologies for key experiments cited in this guide.

Aqueous Solubility Determination (Shake-Flask Method)

Objective: To determine the equilibrium solubility of a compound in an aqueous buffer at a constant temperature.

Materials:

  • Test compound (this compound or alternative)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Co-solvent (e.g., DMSO), if required for stock solution preparation

  • Calibrated analytical balance

  • Vortex mixer

  • Orbital shaker with temperature control

  • Centrifuge

  • HPLC system with a suitable column and detector

  • 2 mL glass vials with screw caps

Procedure:

  • Prepare a stock solution of the test compound in a suitable co-solvent if it is not readily soluble in the aqueous buffer.

  • Add an excess amount of the solid compound (or a known volume of the stock solution) to a glass vial containing a known volume of PBS (pH 7.4). The final concentration of the co-solvent should be kept to a minimum (typically <1%).

  • Securely cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C).

  • Shake the vials for a sufficient time to reach equilibrium (typically 24-48 hours).

  • After incubation, centrifuge the samples at high speed (e.g., 14,000 rpm for 20 minutes) to pellet the undissolved solid.

  • Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred.

  • Dilute the supernatant with the mobile phase used for HPLC analysis to a concentration within the linear range of the standard curve.

  • Prepare a series of standard solutions of the test compound of known concentrations.

  • Analyze the standard solutions and the diluted sample supernatant by a validated HPLC method.

  • Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

  • Determine the concentration of the compound in the diluted supernatant from the calibration curve and calculate the aqueous solubility, taking into account the dilution factor.

Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of a compound using the Caco-2 cell line as an in vitro model of the human intestinal epithelium.[5]

Materials:

  • Caco-2 cells

  • Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and antibiotics)

  • Transwell® inserts (e.g., 0.4 µm pore size)

  • Hanks' Balanced Salt Solution (HBSS) buffered with HEPES, pH 7.4

  • Test compound and a low-permeability marker (e.g., Lucifer yellow)

  • LC-MS/MS system for sample analysis

Procedure:

  • Seed Caco-2 cells onto the apical side of Transwell® inserts at an appropriate density.

  • Culture the cells for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

  • Prior to the experiment, wash the cell monolayers with pre-warmed HBSS.

  • Prepare the dosing solution of the test compound in HBSS.

  • To assess apical to basolateral (A-B) permeability, add the dosing solution to the apical chamber and fresh HBSS to the basolateral chamber.

  • To assess basolateral to apical (B-A) permeability, add the dosing solution to the basolateral chamber and fresh HBSS to the apical chamber.

  • Incubate the plates at 37°C with gentle shaking.

  • At predetermined time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the receiver chamber and replace with fresh HBSS.

  • At the end of the experiment, collect samples from both the donor and receiver chambers.

  • Analyze the concentration of the test compound in all samples using a validated LC-MS/MS method.

  • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) Where:

    • dQ/dt is the rate of permeation of the compound across the monolayer.

    • A is the surface area of the insert.

    • C₀ is the initial concentration of the compound in the donor chamber.

  • The integrity of the cell monolayer during the experiment is monitored by measuring the permeability of a low-permeability marker like Lucifer yellow.

Metabolic Stability Assay in Human Liver Microsomes

Objective: To determine the in vitro metabolic stability of a compound in the presence of human liver microsomes.

Materials:

  • Pooled human liver microsomes (HLMs)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Test compound and positive control compounds (with known high and low metabolic clearance)

  • Acetonitrile or methanol with an internal standard for reaction quenching and sample preparation

  • LC-MS/MS system for analysis

Procedure:

  • Prepare a stock solution of the test compound.

  • In a microcentrifuge tube, pre-incubate the test compound with HLMs in phosphate buffer at 37°C for a short period (e.g., 5-10 minutes).

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding it to cold acetonitrile or methanol containing an internal standard.

  • Include control incubations without the NADPH regenerating system to account for non-enzymatic degradation.

  • Once all time points are collected, centrifuge the samples to pellet the precipitated proteins.

  • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

  • Analyze the samples to determine the percentage of the parent compound remaining at each time point relative to the 0-minute time point.

  • Plot the natural logarithm of the percentage of compound remaining versus time.

  • The slope of the linear portion of this plot gives the elimination rate constant (k).

  • Calculate the in vitro half-life (t₁/₂) as 0.693/k.

  • Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t₁/₂) / (mg protein/mL in incubation)

Mandatory Visualizations

The following diagrams illustrate key workflows and biological pathways relevant to the computational prediction and pharmacological context of the compounds discussed.

G cluster_input Input cluster_models Computational Models cluster_output Output Compound Test Compound (this compound) SMILES SMILES String (CCOC(=O)c1ccc(cc1)NS(=O)(=O)C) Compound->SMILES Generate PhysChem Physicochemical Models (e.g., LogP, Solubility) SMILES->PhysChem Input ADMET ADMET Models (e.g., Caco-2, hERG, Ames) SMILES->ADMET Input Properties Predicted Properties Profile PhysChem->Properties ADMET->Properties Comparison Comparison with Known Drugs (e.g., Celecoxib) Properties->Comparison Decision Go/No-Go Decision for Further Studies Comparison->Decision

Caption: Workflow for Computational Property Prediction of a Novel Compound.

G cluster_membrane Cell Membrane cluster_enzymes Cyclooxygenase (COX) Enzymes cluster_products Prostanoids Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_COX1 Prostaglandins (Stomach Lining Protection) COX1->Prostaglandins_COX1 Prostaglandins_COX2 Prostaglandins (Pain, Inflammation) COX2->Prostaglandins_COX2 Celecoxib Celecoxib Celecoxib->COX2 Inhibits

Caption: Simplified Cyclooxygenase (COX) Signaling Pathway and the Mechanism of Action of Celecoxib.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of compounds structurally related to Ethyl 4-(Methylsulfonamido)benzoate, a sulfonamide derivative of potential interest in medicinal chemistry. Due to a scarcity of publicly available experimental data on this compound itself, this review focuses on its structural analogs for which biological and physicochemical data have been published. The objective is to offer a comparative landscape of their properties, synthesis, and biological activities, thereby providing a predictive framework for the potential applications of the target compound.

Physicochemical Properties of this compound and Analogs

A comparison of the key physicochemical properties of this compound and its selected analogs is presented in Table 1. These parameters are crucial in predicting the pharmacokinetic and pharmacodynamic behavior of a compound.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )LogPBoiling Point (°C)
This compound 7151-77-1C10H13NO4S243.281.93[1]373.3 ± 44.0[1]
Ethyl 4-(Methylsulfonyl)benzoate6274-54-0C10H12O4S228.27-387.2
Ethyl 4-(Methylamino)benzoate10541-82-9C10H13NO2179.222.8-
Ethyl 4-(Dimethylamino)benzoate10287-53-3C11H15NO2193.24[2]--
N-Ethyl-N-methylbenzenesulfonamide-C9H13NO2S199.27--

Synthesis of Sulfonamide Benzoate Derivatives

The synthesis of sulfonamide derivatives often involves the reaction of a substituted aniline with a sulfonyl chloride. For the compounds in this guide, a general synthetic pathway can be proposed.

General Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product p-aminobenzoic_acid p-Aminobenzoic Acid Ethyl_p-aminobenzoate Ethyl p-aminobenzoate p-aminobenzoic_acid->Ethyl_p-aminobenzoate Esterification Ethanol Ethanol Ethanol->Ethyl_p-aminobenzoate Methanesulfonyl_chloride Methanesulfonyl Chloride Target_Compound This compound Methanesulfonyl_chloride->Target_Compound Ethyl_p-aminobenzoate->Target_Compound Sulfonylation

Caption: General synthetic workflow for this compound.

Experimental Protocol: General Esterification and Sulfonylation

Esterification of p-Aminobenzoic Acid:

  • Dissolve p-aminobenzoic acid in excess ethanol.

  • Add a catalytic amount of a strong acid (e.g., sulfuric acid).

  • Reflux the mixture for several hours.

  • After cooling, neutralize the reaction mixture with a weak base (e.g., sodium bicarbonate solution).

  • Extract the product, ethyl p-aminobenzoate, with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over an anhydrous salt (e.g., sodium sulfate) and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by recrystallization or column chromatography.

Sulfonylation of Ethyl p-Aminobenzoate:

  • Dissolve ethyl p-aminobenzoate in a suitable aprotic solvent (e.g., dichloromethane or pyridine) at 0 °C.

  • Slowly add methanesulfonyl chloride to the solution.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer and concentrate under reduced pressure.

  • Purify the final product, this compound, by column chromatography or recrystallization.

Biological Activity: A Comparative Overview

Sulfonamide-containing compounds are well-known for their wide range of biological activities, most notably as antimicrobial agents.[3][4] They typically function by inhibiting the bacterial enzyme dihydropteroate synthase (DHPS), which is essential for folic acid synthesis.[5]

Proposed Mechanism of Action of Sulfonamide Drugs

Sulfonamide_MoA cluster_pathway Bacterial Folic Acid Synthesis Pathway PABA p-Aminobenzoic Acid (PABA) Dihydropteroate_Synthase Dihydropteroate Synthase (DHPS) PABA->Dihydropteroate_Synthase Dihydropteroic_Acid Dihydropteroic Acid Dihydropteroate_Synthase->Dihydropteroic_Acid Dihydrofolate Dihydrofolate Dihydropteroic_Acid->Dihydrofolate Tetrahydrofolate Tetrahydrofolate Dihydrofolate->Tetrahydrofolate Nucleotide_Synthesis Nucleotide Synthesis Tetrahydrofolate->Nucleotide_Synthesis Bacterial_Growth Bacterial Growth Inhibition Nucleotide_Synthesis->Bacterial_Growth Sulfonamide Sulfonamide Drug Sulfonamide->Dihydropteroate_Synthase Competitive Inhibition

Caption: Mechanism of action of sulfonamide antibiotics.

Antimicrobial Activity of Related Compounds
CompoundTest OrganismActivity (MIC in µg/mL)Reference
N-(2-methoxyphenyl)-4-methylbenzenesulfonamideBacillus subtilisGood activity (Zone of inhibition)[6]
N-ethyl-4-methyl-N-(3-methylphenyl)benzenesulfonamideBacillus licheniformisGood activity (Zone of inhibition)[6]
Sulfonamide Derivative 5eBacillus subtilis8.28 ± 2.02[4]
Sulfonamide Derivative 5eStaphylococcus aureus10.29 ± 1.62[4]
Sulfonamide Derivative 5eEscherichia coli12.43 ± 2.12[4]
Sulfonamide Derivative 5ePseudomonas aeruginosa9.43 ± 1.10[4]
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol outlines a general procedure for determining the Minimum Inhibitory Concentration (MIC) of a compound.

MIC_Workflow cluster_preparation Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_analysis Analysis Compound_Stock Prepare Compound Stock Solution Serial_Dilution Perform Serial Dilutions of Compound in 96-well plate Compound_Stock->Serial_Dilution Bacterial_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Inoculation Inoculate wells with Bacterial Suspension Bacterial_Inoculum->Inoculation Serial_Dilution->Inoculation Incubate_Plate Incubate at 37°C for 18-24 hours Inoculation->Incubate_Plate Visual_Inspection Visually Inspect for Turbidity Incubate_Plate->Visual_Inspection Determine_MIC Determine MIC (Lowest concentration with no visible growth) Visual_Inspection->Determine_MIC

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Detailed Steps:

  • Preparation of Compound: Dissolve the test compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Preparation of Inoculum: Culture bacteria overnight in appropriate broth. Dilute the culture to achieve a turbidity equivalent to a 0.5 McFarland standard.

  • Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the compound stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculation: Add the standardized bacterial inoculum to each well. Include positive (bacteria only) and negative (broth only) controls.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Conclusion

While direct experimental evidence for the biological activity of this compound is limited in the current literature, the analysis of its structural analogs provides a valuable predictive foundation. The presence of the sulfonamide moiety strongly suggests potential antimicrobial properties, likely acting through the inhibition of bacterial folic acid synthesis. The comparative data on related compounds indicate that derivatives of this class can exhibit significant antibacterial activity. Further experimental investigation is warranted to fully elucidate the biological profile and therapeutic potential of this compound. The provided experimental protocols offer a standardized approach for such future studies.

References

A Comparative Guide to the Synthesis of Ethyl 4-(Methylsulfonamido)benzoate and Related N-Aryl Sulfonamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive benchmark of synthetic methodologies for Ethyl 4-(Methylsulfonamido)benzoate, a key structural motif in medicinal chemistry. We offer an objective comparison of the classical synthetic route against modern, innovative alternatives, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for your research and development needs.

N-Aryl sulfonamides are a critical class of compounds in pharmacology, exhibiting a wide range of biological activities. The traditional synthesis, involving the reaction of an amine with a sulfonyl chloride, has long been the standard. However, the evolution of synthetic organic chemistry has introduced several novel methods that offer significant advantages in terms of efficiency, safety, and environmental impact. This guide explores these alternatives, providing a clear comparison to facilitate informed decisions in synthetic strategy.

Comparative Analysis of Synthetic Routes

The following table summarizes key quantitative data for the classical synthesis of this compound and compares it with modern alternative routes for synthesizing similar N-aryl sulfonamide compounds.

Synthetic Method Starting Materials Key Reagents/Catalyst Typical Conditions Reported Yield (%) Advantages Disadvantages
Classical Synthesis Ethyl 4-aminobenzoate, Methanesulfonyl chloridePyridine or TriethylamineDCM or THF, 0°C to RT, 2-6 h85-95% (Estimated)High yield, well-established, readily available starting materials.Use of corrosive sulfonyl chlorides, generation of HCl byproduct requiring a base.
One-Pot Decarboxylative Halosulfonylation 4-Ethoxycarbonylbenzoic acid, MethanesulfonamideCu(OAc)₂, LiBF₄, DCDMH, Blue LEDsAcetonitrile, Room Temp., 12-24 h61-85%[1]Bypasses the need to pre-form sulfonyl chloride, uses readily available carboxylic acids.[1][2][3][4]Requires specialized photochemical equipment, catalyst may require screening for optimal performance.
Cu-Catalyzed N-Arylation (Aryl Bromides) Methanesulfonamide, Ethyl 4-bromobenzoateCuI, Cs₂CO₃ (ligand-free)DMF, 135°C, 18-24 hup to 78%[2]Avoids sulfonyl chlorides, good for library synthesis, ligand-free conditions are simpler.[2]High reaction temperatures, may require inert atmosphere, potential for metal contamination.
Cu-Catalyzed N-Arylation (Boronic Acids) Methanesulfonamide, 4-(Ethoxycarbonyl)phenylboronic acidCu(OAc)₂·H₂O, K₂CO₃ (ligand-free)Water, Reflux, 4-8 hup to 94%[5]"Green" synthesis using water as a solvent, high yields, aerobic conditions.[5]Boronic acids can be more expensive than corresponding halides, substrate scope can be limited.

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below.

Protocol 1: Classical Synthesis of this compound

This protocol is adapted from standard procedures for the sulfonylation of aromatic amines.

Materials:

  • Ethyl 4-aminobenzoate (1.0 equiv)

  • Methanesulfonyl chloride (1.1 equiv)

  • Pyridine (2.0 equiv)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolve Ethyl 4-aminobenzoate in anhydrous DCM in a round-bottom flask and add pyridine.

  • Cool the mixture to 0°C in an ice bath with stirring.

  • Slowly add methanesulfonyl chloride dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring completion by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica gel.

Protocol 2: One-Pot Synthesis from an Aromatic Carboxylic Acid

This protocol is based on the copper-catalyzed decarboxylative halosulfonylation method developed by MacMillan and coworkers.[1]

Materials:

  • 4-Ethoxycarbonylbenzoic acid (1.0 equiv)

  • Methanesulfonamide (1.2 equiv)

  • Copper(II) Acetate (Cu(OAc)₂, 0.05 equiv)

  • Lithium tetrafluoroborate (LiBF₄, 1.5 equiv)

  • 1,3-dichloro-5,5-dimethylhydantoin (DCDMH, 1.2 equiv)

  • Acetonitrile (anhydrous)

  • Diisopropylethylamine (DIPEA, 2.0 equiv)

Procedure:

  • To an oven-dried vial, add the carboxylic acid, Cu(OAc)₂, and LiBF₄.

  • Evacuate and backfill the vial with argon.

  • Add anhydrous acetonitrile and stir the mixture.

  • Add DCDMH and place the vial in a photoreactor with 450 nm blue LED irradiation at room temperature for the specified time.

  • After the initial stage, add the amine (methanesulfonamide) and DIPEA to the reaction mixture.

  • Stir at room temperature until the sulfonyl chloride intermediate is fully consumed (monitor by TLC).

  • Work-up the reaction by quenching with water and extracting with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers, dry over an anhydrous salt, and concentrate.

  • Purify the product by column chromatography.

Protocol 3: Ligand-Free Copper-Catalyzed N-Arylation with an Aryl Bromide

This protocol is based on the method described by Teo and coworkers for the ligand-free arylation of sulfonamides.[2]

Materials:

  • Ethyl 4-bromobenzoate (1.0 equiv)

  • Methanesulfonamide (1.2 equiv)

  • Copper(I) Iodide (CuI, 0.2 equiv)

  • Cesium Carbonate (Cs₂CO₃, 2.0 equiv)

  • Dimethylformamide (DMF)

Procedure:

  • In a reaction tube, combine the aryl bromide, sulfonamide, CuI, and Cs₂CO₃.

  • Add DMF as the solvent.

  • Seal the tube and heat the reaction mixture to 135°C for 18-24 hours.

  • After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting residue by flash column chromatography to yield the N-arylated sulfonamide.

Visualizing the Synthetic Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the described synthetic methods.

Classical_Synthesis Amine Ethyl 4-aminobenzoate Reaction Reaction (DCM, Pyridine, 0°C to RT) Amine->Reaction SulfonylChloride Methanesulfonyl Chloride SulfonylChloride->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (Chromatography/ Recrystallization) Workup->Purification Product This compound Purification->Product

Caption: Workflow for the classical synthesis of this compound.

One_Pot_Synthesis cluster_0 Step 1: In-situ Sulfonyl Chloride Formation cluster_1 Step 2: Amination CarboxylicAcid 4-Ethoxycarbonylbenzoic Acid Reagents1 Cu(OAc)₂, LiBF₄, DCDMH, Blue LEDs CarboxylicAcid->Reagents1 SulfonylChloride_in_situ Aryl Sulfonyl Chloride (in situ) Reagents1->SulfonylChloride_in_situ Product N-Aryl Sulfonamide SulfonylChloride_in_situ->Product One-Pot Amine Methanesulfonamide Amine->Product Base DIPEA Base->Product

Caption: Logical flow of the one-pot decarboxylative sulfonamide synthesis.

Alternative_Routes_Comparison Target Target: N-Aryl Sulfonamide Classical Classical Route (Amine + Sulfonyl Chloride) Target->Classical Established OnePot One-Pot Route (Carboxylic Acid + Amine) Target->OnePot Modern, Convergent CrossCoupling Cross-Coupling Routes Target->CrossCoupling Modular ArylHalide N-Arylation (Aryl Halide + Sulfonamide) CrossCoupling->ArylHalide BoronicAcid N-Arylation (Boronic Acid + Sulfonamide) CrossCoupling->BoronicAcid

Caption: Relationship between different synthetic strategies for N-Aryl Sulfonamides.

References

Safety Operating Guide

Proper Disposal of Ethyl 4-(Methylsulfonamido)benzoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals

Inferred Hazard Profile and Safety Precautions

Based on the analysis of related benzoate and sulfonamide compounds, Ethyl 4-(Methylsulfonamido)benzoate is anticipated to be a combustible solid or liquid and may be harmful to aquatic life.[1] Therefore, it is crucial to handle this chemical with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All handling should be performed in a well-ventilated area or under a chemical fume hood.

Potential Hazard Recommended Precaution Source (Similar Compounds)
CombustibilityKeep away from heat, sparks, open flames, and hot surfaces.[1][2]Ethyl Benzoate
Aquatic ToxicityAvoid release to the environment.[1][3]Ethyl Benzoate, Ethyl 4-(Dimethylamino)benzoate
Skin and Eye IrritationWear protective gloves, and eye/face protection.[4]Ethyl 4-acetylbenzoate
Inhalation HazardAvoid breathing dust, fumes, gas, mist, vapors, or spray.[5]Ethyl methanesulfonate

Step-by-Step Disposal Protocol

The primary recommendation for the disposal of this compound is to treat it as a hazardous chemical waste and dispose of it through an approved waste disposal company.[6]

  • Segregation and Storage :

    • Do not mix this compound with other waste streams.

    • Keep the chemical in its original, tightly closed container if possible.[1] If not, use a clearly labeled, compatible waste container.

    • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.

  • Waste Collection :

    • For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, dry sand) and place it in a suitable, sealed container for disposal.[7]

    • For larger quantities, contact your institution's Environmental Health and Safety (EHS) office for specific collection procedures.

  • Labeling :

    • Clearly label the waste container with the full chemical name: "this compound" and any known hazard symbols.

  • Disposal :

    • Dispose of the contents and container in accordance with all local, regional, and national regulations.[1]

    • Engage a licensed chemical waste disposal company for final disposal.

Experimental Workflow for Chemical Waste Disposal

The following diagram illustrates the general decision-making process for the disposal of a laboratory chemical like this compound.

Chemical Waste Disposal Workflow A Identify Chemical for Disposal (this compound) B Consult Safety Data Sheet (SDS) A->B C SDS Available? B->C D Follow SDS Section 13 (Disposal Considerations) C->D Yes E Treat as Hazardous Waste (Based on similar compounds) C->E No F Segregate and Store in Labeled Container D->F E->F G Contact Environmental Health & Safety (EHS) F->G H Arrange for Licensed Waste Disposal G->H I Complete Disposal Documentation H->I

Caption: Decision-making workflow for the proper disposal of laboratory chemicals.

This guide provides a framework for the safe and compliant disposal of this compound. Always prioritize safety and consult with your institution's EHS department for specific guidance and to ensure adherence to all applicable regulations.

References

Essential Safety and Logistical Information for Handling Ethyl 4-(Methylsulfonamido)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) is readily available for Ethyl 4-(Methylsulfonamido)benzoate. The following guidance is based on the general hazards associated with structurally similar compounds, such as esters and sulfonamides, and established best practices for handling powdered laboratory chemicals of unknown toxicity. A conservative approach is strongly recommended.

Personal Protective Equipment (PPE)

The appropriate personal protective equipment is crucial to minimize exposure when handling this compound. The selection of PPE should be based on the specific laboratory procedures being performed.[1][2]

PPE CategoryItemSpecification
Eye/Face Protection Safety GogglesChemical splash goggles are required at all times.[3][4]
Face ShieldWear a face shield in addition to goggles when there is a risk of splashing or when handling larger quantities.[1]
Hand Protection GlovesChemical-resistant gloves (e.g., nitrile) are mandatory. Check for any perforations before use.[3]
Double GlovingRecommended, especially when handling the solid compound, to prevent contamination.[5]
Body Protection Lab CoatA fully buttoned lab coat is required to protect against splashes.[6]
ApronA chemical-resistant apron should be worn over the lab coat when handling significant quantities or solutions.
Respiratory Protection Chemical Fume HoodAll handling of the solid form of this compound that may generate dust should be conducted within a certified chemical fume hood to avoid inhalation.[4][7]
RespiratorIf work cannot be conducted in a fume hood, a NIOSH-approved respirator with an appropriate particulate filter may be necessary. A risk assessment should be conducted.[8]
Footwear Closed-toe ShoesMandatory in all laboratory areas where chemicals are handled.[6]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound will ensure minimal exposure and a safe laboratory environment.[9]

  • Preparation and Area Inspection:

    • Ensure a certified chemical fume hood is operational.[10]

    • Verify that a safety shower and eyewash station are accessible and unobstructed.[6]

    • Clear the designated workspace of all non-essential items.

    • Assemble all necessary equipment, such as glassware, spatulas, and weighing paper, within the fume hood.

  • Weighing the Compound:

    • Perform all weighing operations with the solid compound inside a chemical fume hood to control airborne particles.[7]

    • To minimize dust generation, avoid pouring the powder directly from the container. Use a spatula to transfer small amounts.

    • Keep the container of this compound closed when not in use.

  • Dissolution and Transfer:

    • If preparing a solution, add the solvent to the weighed solid slowly to prevent splashing.

    • Should a transfer of the solution be necessary, use appropriate tools like pipettes or dispensers.[4]

    • Always conduct these operations over a disposable bench cover to easily manage any spills.

  • Post-Handling Procedures:

    • Decontaminate all surfaces and equipment after use.

    • Remove PPE carefully to avoid cross-contamination. Disposable gloves should never be reused.

    • Wash hands thoroughly with soap and water after removing gloves.[6]

Disposal Plan

Proper disposal of chemical waste is critical to prevent environmental contamination and ensure a safe workplace.

  • Waste Segregation:

    • Do not mix this compound waste with other waste streams unless compatibility is certain.[11] Incompatible materials can react violently or release hazardous gases.[12]

    • Store waste in separate, clearly labeled, and sealed containers.[13]

  • Solid Waste Disposal:

    • Collect any solid waste, including contaminated weighing paper and spatulas, in a designated, sealed container labeled "Hazardous Waste".[13]

    • This container should be made of a material compatible with the chemical.

  • Liquid Waste Disposal:

    • Collect solutions of this compound in a labeled, sealed, and appropriate hazardous waste container.[11]

    • Do not dispose of this chemical down the drain under any circumstances.[14]

  • Contaminated PPE Disposal:

    • Dispose of all used PPE, including gloves, disposable lab coats, and bench covers, as hazardous waste.[1]

    • Place these items in a sealed bag or container specifically for contaminated solid waste.

  • Final Disposal:

    • All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EH&S) office or a licensed hazardous waste disposal company.[14]

Visual Workflow for PPE Selection

PPE_Selection_Workflow start Start: Handling this compound task What is the task? start->task weighing Weighing Solid task->weighing Solid Form solution_prep Preparing Solution task->solution_prep Liquid Form transfer Transferring Solution task->transfer Liquid Form ppe_solid Required PPE: - Safety Goggles - Double Nitrile Gloves - Lab Coat - Work in Fume Hood weighing->ppe_solid ppe_solution Required PPE: - Safety Goggles & Face Shield - Nitrile Gloves - Lab Coat - Chemical-Resistant Apron solution_prep->ppe_solution transfer->ppe_solution end End: Proceed with Task Safely ppe_solid->end ppe_solution->end

Caption: PPE selection workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-(Methylsulfonamido)benzoate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-(Methylsulfonamido)benzoate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。